Palmitic acid-1-13C
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(113C)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-LOYIAQTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432301 | |
| Record name | Palmitic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-53-9 | |
| Record name | Palmitic acid-1-13c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITIC ACID-1-13C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQO35IYD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Palmitic Acid-1-¹³C in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracers have become an indispensable tool in metabolic research, offering a safe and effective means to probe the intricate pathways of nutrient metabolism in vivo. Among these, Palmitic acid-1-¹³C, a non-radioactive labeled fatty acid, has emerged as a critical probe for elucidating the dynamics of fatty acid metabolism. This technical guide provides an in-depth exploration of the applications of Palmitic acid-1-¹³C in metabolic research, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways and workflows.
Core Applications of Palmitic Acid-1-¹³C in Metabolic Research
Palmitic acid, a 16-carbon saturated fatty acid, is the most abundant saturated fatty acid in the human body and a central player in energy metabolism and storage. By labeling the first carbon (the carboxyl carbon) with a stable isotope of carbon, ¹³C, researchers can trace the fate of palmitate through its various metabolic routes. The primary applications of Palmitic acid-1-¹³C include:
-
Quantifying Fatty Acid Oxidation: A cornerstone application is the measurement of the rate of fatty acid oxidation. When Palmitic acid-1-¹³C is metabolized via β-oxidation, the ¹³C-labeled acetyl-CoA enters the Krebs cycle, ultimately resulting in the production of ¹³CO₂ which is exhaled in the breath. By measuring the enrichment of ¹³CO₂ in expired air, researchers can calculate the rate of palmitate oxidation. This technique has been instrumental in understanding how fatty acid oxidation is regulated in different physiological states (e.g., fasting, exercise) and pathological conditions (e.g., obesity, type 2 diabetes).[1][2][3][4][5][6]
-
Tracing Lipid Synthesis and Turnover: The ¹³C label from Palmitic acid-1-¹³C can be tracked as it is incorporated into various complex lipids. This allows for the investigation of de novo lipogenesis and the turnover of lipid species such as triglycerides, phospholipids, and sphingolipids in different tissues, with the liver being a key site of interest.[7][8][9] Mass spectrometry-based lipidomics can identify and quantify the ¹³C-labeled lipids, providing a dynamic view of lipid metabolism.[8]
-
Investigating Intermediary Metabolism: The metabolic journey of the ¹³C label is not limited to direct oxidation or storage in lipids. It can also be transferred to other metabolic intermediates. For instance, the ¹³C can be found in acylcarnitines, which are involved in the transport of fatty acids into the mitochondria, and in amino acids like glutamine and glutamate, which can be synthesized from Krebs cycle intermediates.[3][7][9][10] Tracking the label into these molecules provides a more holistic picture of cellular metabolism.
-
Elucidating Specific Metabolic Pathways: The specific position of the ¹³C label can be exploited to study particular metabolic pathways. For example, by comparing the oxidation of [1-¹³C]palmitate with that of [16-¹³C]palmitate, researchers have been able to investigate the extent of extramitochondrial chain shortening of fatty acids.[1]
Quantitative Data from Palmitic Acid-1-¹³C Tracer Studies
The following tables summarize key quantitative data from representative studies utilizing ¹³C-labeled palmitic acid.
Table 1: Dosage and Administration of ¹³C-Labeled Palmitic Acid in Human and Animal Studies
| Study Type | Subject | Tracer | Dosage/Infusion Rate | Route of Administration | Reference |
| Human | Healthy Males | [1-¹³C]palmitic acid | 9-13.5 mg/kg body weight | Oral (with breakfast) | [1] |
| Human | Type 2 Diabetic & Control Subjects | [U-¹³C]palmitate | Continuous intravenous infusion (20 ng · kg⁻¹ lean body mass · min⁻¹) | Intravenous | [3][10] |
| Human | Healthy Women | [1-¹³C]palmitic acid | Not specified | Oral | [11] |
| Animal | Male C57BL/6N Mice | [U-¹³C]-palmitate | 20 nmol/kg body weight (bolus) | Intravenous (caudal vein) | [7][9] |
| Animal | Dogs | [1-¹³C]palmitic acid | 1.8 µmol min⁻¹ | Intravenous infusion | [4] |
Table 2: Measured Metabolic Parameters in ¹³C-Palmitate Tracer Studies
| Parameter | Tissue/Fluid | Value | Condition | Subject | Reference |
| ¹³C-Palmitate Recovery | Breath (as ¹³CO₂) | 22.0 ± 4.5% of administered dose over 15h | Post-prandial | Healthy Women | [11] |
| ¹³CO₂ Release | Forearm Muscle | 15% of ¹³C uptake from labeled palmitate | β-adrenergic stimulation | Healthy Control Subjects | [3][10] |
| ¹³C-Glutamine Release | Forearm Muscle | 6% of ¹³C uptake from labeled palmitate | β-adrenergic stimulation | Healthy Control Subjects | [3][10] |
| Tracer-derived Acylcarnitines | Plasma | 0.82 ± 0.18 nmol/L | 10 minutes post-injection | Fasted Mice | [7][9] |
| Tracer-derived Acylcarnitines | Muscle | 0.95 ± 0.47 nmol/g protein | 10 minutes post-injection | Fasted Mice | [7][9] |
| Tracer-derived Acylcarnitines | Liver | 0.002 ± 0.001 nmol/g protein | 10 minutes post-injection | Fasted Mice | [7][9] |
| Tracer Incorporation into Triglycerides | Liver | 511 ± 160 nmol/g protein | 10 minutes post-injection | Fasted Mice | [7][9] |
| Tracer Incorporation into Phosphatidylcholine | Liver | 58 ± 9 nmol/g protein | 10 minutes post-injection | Fasted Mice | [7][9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Palmitic acid-1-¹³C.
Protocol 1: Measurement of Whole-Body Fatty Acid Oxidation via Breath ¹³CO₂ Analysis
-
Subject Preparation: Subjects typically undergo an overnight fast to achieve a metabolic baseline.
-
Tracer Administration: A known amount of Palmitic acid-1-¹³C, often complexed with albumin for intravenous studies or incorporated into a meal for oral studies, is administered.
-
Breath Sample Collection: Breath samples are collected at regular intervals before and after tracer administration. Samples can be collected in specialized bags or tubes.
-
Sample Analysis: The isotopic enrichment of ¹³CO₂ in the breath samples is determined using an isotope ratio mass spectrometer (IRMS).
-
Data Calculation: The rate of palmitate oxidation is calculated from the enrichment of ¹³CO₂ in the breath, the total CO₂ production rate (which can be measured by indirect calorimetry), and the isotopic enrichment of the administered tracer. A correction factor for the retention of ¹³C in bicarbonate pools is often applied, which can be determined using a ¹³C-bicarbonate infusion.
Protocol 2: Tracing Palmitate into Tissue Lipids
-
Animal Model and Tracer Administration: A suitable animal model, such as a mouse, is fasted. A bolus injection or continuous infusion of ¹³C-labeled palmitate is administered, often intravenously.[7][9]
-
Tissue Harvesting: At specific time points after tracer administration, animals are euthanized, and tissues of interest (e.g., liver, muscle, adipose tissue) are rapidly excised and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Lipid Extraction: Lipids are extracted from the homogenized tissues using a standard method, such as the Folch or Bligh-Dyer procedure.
-
Lipid Analysis: The extracted lipids are analyzed by mass spectrometry (e.g., LC-MS/MS or GC-MS) to identify and quantify the incorporation of the ¹³C label into different lipid species. Parallel reaction monitoring-mass spectrometry (PRM-MS) can be a powerful technique for this purpose.[8]
-
Data Interpretation: The enrichment of ¹³C in specific lipid classes provides information on the rate of their synthesis from the administered palmitate.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in Palmitic acid-1-¹³C metabolic research.
Caption: General experimental workflow for a Palmitic acid-1-¹³C tracer study.
Caption: Metabolic fate of Palmitic acid-1-¹³C leading to labeled CO₂.
Caption: Incorporation of ¹³C-palmitate into complex lipids.
References
- 1. Chain shortening of palmitic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 8. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The gastrointestinal handling and metabolism of [1-13C]palmitic acid in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitic Acid-1-13C: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of Palmitic Acid-1-13C in Scientific Research.
Introduction
This compound is a stable isotope-labeled form of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. In this isotopologue, the carbon atom at the carboxyl group (C1) is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tracer for in vitro and in vivo metabolic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of palmitic acid without the safety concerns and disposal issues associated with radioactive isotopes. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound shares the same chemical structure as its unlabeled counterpart, with the exception of the isotopic enrichment at the C1 position.
Chemical Structure:
Physicochemical Properties
The introduction of a single ¹³C atom results in a negligible change in the physicochemical properties of the molecule compared to unlabeled palmitic acid. The key quantitative properties are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | CH₃(CH₂)₁₄¹³CO₂H | [1] |
| Molecular Weight | 257.42 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 61-64 °C | [1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Chemical Purity | Typically ≥98-99% | [2][3] |
| CAS Number | 57677-53-9 | [1] |
Solubility
This compound is largely insoluble in water due to its long, hydrophobic hydrocarbon chain. However, it is soluble in a variety of organic solvents.
| Solvent | Solubility | References |
| Ethanol | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [4] |
| Trichloroethylene | High | [5] |
| 2-Propanol | High | [5] |
| Hexane | Moderate | [5] |
| Heptane | Moderate | [5] |
| Acetone | Low | [5] |
Experimental Protocols
This compound is a versatile tool in metabolic research. Below are detailed methodologies for its application in key experimental techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of fatty acids. The following protocol outlines a general procedure for the analysis of this compound in plasma samples.[6][7]
2.1.1. Sample Preparation and Derivatization [8][9]
-
Lipid Extraction: To a 100 µL plasma sample, add an internal standard (e.g., heptadecanoic acid). Extract the lipids using a suitable solvent system, such as a chloroform:methanol mixture.
-
Saponification (for total fatty acid analysis): To measure fatty acids from complex lipids, the extract is saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids.
-
Derivatization: The carboxyl group of the fatty acid needs to be derivatized to increase its volatility for GC analysis. Common derivatization agents include:
-
Extraction of Derivatives: After derivatization, the fatty acid esters are extracted into an organic solvent (e.g., iso-octane) and concentrated under a stream of nitrogen.
2.1.2. GC-MS Instrumentation and Parameters [7][10]
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a TR-FAME column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of different fatty acids. A typical program might start at 160°C, hold for 5 minutes, then ramp at 3°C/min to 240°C and hold for 35 minutes.[9]
-
Mass Spectrometer: Operated in either electron ionization (EI) or negative chemical ionization (NCI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) to monitor the molecular ions of the derivatized unlabeled palmitic acid and this compound. For example, for TMS derivatives, monitor m/z for the M+ and M+1 ions.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS offers an alternative to GC-MS, often with simpler sample preparation.
2.2.1. Sample Preparation [11]
-
Protein Precipitation and Extraction: A simple and rapid Dole extraction can be used. Add an isopropanol/heptane/sulfuric acid mixture to the plasma sample containing an internal standard.
-
Phase Separation: After vortexing and centrifugation, the upper heptane layer containing the free fatty acids is transferred and dried.
-
Reconstitution: The dried extract is reconstituted in the mobile phase for injection.
2.2.2. LC-MS Instrumentation and Parameters [11][12]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate in water is commonly used.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Data Acquisition: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the deprotonated molecular ions of unlabeled palmitic acid ([M-H]⁻) and this compound ([M+1-H]⁻).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the positional enrichment of ¹³C in metabolites.
2.3.1. Sample Preparation [13][14]
-
Lipid Extraction: Similar to the GC-MS and LC-MS protocols, extract lipids from cells or tissues using a chloroform:methanol solvent system.
-
Drying and Reconstitution: The lipid extract is dried and reconstituted in a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).
2.3.2. NMR Acquisition [13][15]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. The signal from the ¹³C-labeled carboxyl group will be significantly enhanced compared to the natural abundance ¹³C signals of the other carbon atoms in the molecule.
Signaling Pathways and Experimental Workflows
Palmitic acid is not only a metabolic substrate but also a signaling molecule that can influence various cellular pathways, often implicated in metabolic diseases and inflammation.[16]
Palmitic Acid-Induced TLR4 Signaling
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.[17][18][19][20][21]
Caption: Palmitic acid activation of the TLR4 signaling pathway.
Palmitic Acid and the PI3K/Akt Signaling Pathway
Palmitic acid has been shown to modulate the PI3K/Akt pathway, which is central to cell growth, proliferation, and metabolism.[22][23][24][25][26]
Caption: Modulation of the PI3K/Akt signaling pathway by palmitic acid.
Palmitic Acid and NF-κB Signaling
The activation of NF-κB is a key event in the inflammatory response, and palmitic acid can trigger this pathway.[27][28][29][30]
Caption: Palmitic acid-induced NF-κB signaling cascade.
Experimental Workflow for Metabolic Flux Analysis
Metabolic flux analysis (MFA) with this compound allows for the quantification of the rate of metabolic reactions.[31][32][33]
Caption: General experimental workflow for ¹³C-metabolic flux analysis.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields, including metabolism, cell signaling, and drug development. Its stability and non-radioactive nature make it a safe and effective tracer for elucidating the complex roles of palmitic acid in health and disease. The detailed protocols and pathway diagrams provided in this technical guide serve as a valuable resource for designing and executing robust scientific investigations.
References
- 1. パルミチン酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. Palmitic acid (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Palmitic acid (U-¹³Cââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of /sup 13/C palmitic acid using microsample technique of /sup 13/C NMR spectroscopy (Journal Article) | ETDEWEB [osti.gov]
- 16. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - Dong - Annals of Translational Medicine [atm.amegroups.org]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
- 20. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Palmitic acid inhibits prostate cancer cell proliferation and metastasis by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 33. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis and Purification of 13C-Labeled Palmitic Acid for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 13C-labeled palmitic acid, a critical tracer for metabolic research. The guide details experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to aid researchers in understanding and applying this powerful tool in their studies.
Introduction to 13C-Labeled Palmitic Acid in Metabolic Research
Stable isotope-labeled compounds are indispensable tools in modern metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolite flux in living systems.[1] By replacing carbon-12 (12C) atoms with the heavy isotope carbon-13 (13C), researchers can track the journey of molecules like palmitic acid through various biochemical reactions without the need for radioactive tracers. Palmitic acid (C16:0) is the most common saturated fatty acid in animals and a central molecule in energy metabolism, making its 13C-labeled counterpart a valuable tool for studying fatty acid uptake, oxidation, and incorporation into complex lipids.
Synthesis of 13C-Labeled Palmitic Acid
A robust method for the synthesis of isotopically labeled saturated fatty acids is the copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent.[2] This approach offers high yields and flexibility in the placement of the isotopic label. The following protocol describes the synthesis of [1-13C]palmitic acid.
Synthesis Workflow
The synthesis of [1-13C]palmitic acid can be achieved through a multi-step process involving the preparation of a 13C-labeled Grignard reagent and its subsequent coupling with a bromo-fatty acid derivative.
Experimental Protocol: Synthesis of [1-13C]Palmitic Acid
This protocol is adapted from the synthesis of deuterated fatty acids and can be applied for 13C-labeling.[3]
Materials:
-
[13C]Methyl iodide
-
Magnesium turnings
-
15-Bromopentadecanoic acid
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Lithium tetrachlorocuprate(II) (Li2CuCl4) solution in THF
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Preparation of [13C]Methylmagnesium Iodide (Grignard Reagent):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a solution of [13C]methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining [13C]methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Copper-Catalyzed Coupling:
-
In a separate three-necked flask under a nitrogen atmosphere, dissolve 15-bromopentadecanoic acid in anhydrous THF and cool to -10°C.
-
Add a solution of methylmagnesium chloride in THF to form the magnesium salt of the bromo acid.
-
Add the Li2CuCl4 catalyst solution to the reaction mixture.
-
Slowly add the prepared [13C]methylmagnesium iodide solution to the cooled reaction mixture.
-
Allow the reaction to proceed at low temperature for several hours, then let it warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude [1-13C]palmitic acid.
-
| Parameter | Value |
| Starting Materials | [13C]Methyl iodide, 15-Bromopentadecanoic acid |
| Catalyst | Lithium tetrachlorocuprate(II) |
| Solvents | Diethyl ether, Tetrahydrofuran |
| Reaction Temperature | -10°C to Room Temperature |
| Typical Yield (Crude) | >80% |
Purification of 13C-Labeled Palmitic Acid
Purification is a critical step to remove unreacted starting materials, byproducts, and any unlabeled palmitic acid. A combination of recrystallization and urea adduction is effective for achieving high chemical and isotopic purity.
Purification Workflow
The purification process typically involves an initial recrystallization to remove bulk impurities, followed by urea adduction to separate saturated fatty acids from any unsaturated contaminants. A final recrystallization step ensures high purity.
References
Palmitic Acid-1-13C: A Technical Guide to Tracing Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of stable isotope-labeled palmitic acid, specifically Palmitic acid-1-13C, as a tracer for studying fatty acid metabolism in vivo. This powerful technique offers a safe and effective alternative to radioactive isotopes for quantifying key metabolic pathways, including fatty acid turnover, oxidation, esterification, and de novo lipogenesis. Understanding these processes is crucial for advancing research in metabolic diseases such as obesity, type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disease.
Core Principles of Isotope Tracing with this compound
Stable isotope tracers, like this compound, are metabolically indistinguishable from their endogenous counterparts.[1] By introducing a known amount of the labeled tracer into a biological system, researchers can track its incorporation into various metabolic pools and the appearance of labeled downstream metabolites. The primary analytical techniques for detecting and quantifying the isotopic enrichment are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and isotope ratio mass spectrometry (IRMS).[2][3][4]
The fundamental principle behind this method is the isotopic dilution technique.[2][3] When [1-13C]palmitate is infused intravenously, it mixes with the body's pool of unlabeled palmitate. By measuring the degree of dilution of the tracer in plasma, one can calculate the rate at which endogenous fatty acids are appearing in the circulation (Rate of Appearance, Ra).[5]
Key Applications and Quantitative Insights
The use of this compound allows for the quantification of several key aspects of fatty acid metabolism. The following tables summarize quantitative data from various studies, showcasing the types of measurements that can be achieved.
Table 1: Fatty Acid Oxidation
| Parameter | Value | Species/Condition | Reference |
| Cumulative [1-13C]palmitate recovery in breath | 5.6 ± 2% | Human subjects during exercise | [6] |
| Release of 13CO2 from skeletal muscle (% of 13C uptake) | 15% | Healthy control subjects | [7] |
| Release of 13CO2 from skeletal muscle (% of 13C uptake) | No detectable release | Type 2 diabetic subjects | [7] |
Table 2: Intramuscular Triglyceride Synthesis
| Muscle | Fractional Synthesis Rate (/h) using [1-13C]oleate | Species | Reference |
| Gastrocnemius | 0.278 ± 0.049 | Rat | [8] |
| Soleus | 0.075 ± 0.013 | Rat | [8] |
Table 3: Myocardial Fatty Acid Esterification and Triglyceride Synthesis
| Condition | Myocardial Fatty Acid Esterification (MFAE) | Myocardial Triglyceride (TG) Synthesis | Species | Reference |
| Overnight Fast (FAST) | ~3-4 fold higher than TG synthesis | - | Dog | [9] |
| Euglycemic Hyperinsulinemic Clamp (CLAMP) | ~3-4 fold higher than TG synthesis | - | Dog | [9] |
| Intralipid Infusion (IL) | ~3-4 fold higher than TG synthesis | - | Dog | [9] |
| Intralipid + Dobutamine (IL/DOB) | ~50% higher than TG synthesis | - | Dog | [9] |
Note: MFAE was found to be significantly correlated with TG synthesis (R = 0.80, P < .001).[9]
Table 4: Palmitate-Derived Metabolites in Tissues (10 minutes post-bolus injection)
| Metabolite/Tissue | Plasma (µmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) | Species | Reference |
| Free [U-13C]-palmitate | 2.5 ± 0.5 | 39 ± 12 | 14 ± 4 | Mouse | [10][11] |
| [U-13C]-palmitate derived Acylcarnitines | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 | 0.95 ± 0.47 | Mouse | [10][11] |
| [U-13C]-palmitate derived Triglycerides | - | 511 ± 160 | Not detectable | Mouse | [10][11] |
| [U-13C]-palmitate derived Phosphatidylcholine | - | 58 ± 9 | Not detectable | Mouse | [10][11] |
Experimental Protocols
General Workflow for In Vivo Studies
A typical in vivo experiment using [1-13C]palmitate involves several key steps, from tracer preparation to data analysis.
Detailed Methodologies
1. Tracer Preparation:
-
Binding to Albumin: Since long-chain fatty acids are insoluble in aqueous solutions, [1-13C]palmitate must be complexed with albumin for intravenous infusion.[2][4]
-
Dissolve a weighed quantity of [1-13C]palmitic acid in an organic solvent like hexane.
-
Add an equimolar amount of potassium hydroxide (KOH) dissolved in methanol.
-
Evaporate the solution to dryness under nitrogen gas while heating at 60°C to form the potassium salt of palmitic acid.[2]
-
Resuspend the potassium palmitate in pre-heated sterile water and add it to a sterile solution of human albumin.[2]
-
2. Tracer Administration:
-
Continuous Infusion: The [1-13C]palmitate-albumin complex is typically administered as a continuous intravenous infusion.[5][12]
-
Infusion Rate: A common infusion rate is between 0.03-0.04 µmol per kg of body weight per minute.[1] At this rate, an isotopic steady state in plasma is usually achieved within 30-60 minutes.[1]
-
Priming Dose: For measuring fatty acid turnover, a priming dose is generally not necessary due to the rapid turnover of free fatty acids (FFA).[1] However, for other metabolites, a priming dose of a substance like NaH13CO3 may be used to prime the bicarbonate pool when measuring CO2 kinetics.[2]
3. Sample Collection:
-
Blood Samples: Arterial or venous blood samples are collected at regular intervals to measure the isotopic enrichment of plasma palmitate.
-
Expired Breath Samples: For fatty acid oxidation studies, expired air is collected to measure the enrichment of 13CO2.
-
Tissue Biopsies: In some studies, muscle or other tissue biopsies may be taken to measure the incorporation of the tracer into intramuscular lipid pools.[8]
4. Sample Analysis:
-
Plasma FFA Enrichment: The concentration and isotopic enrichment of palmitate in plasma are typically determined by gas chromatography-mass spectrometry (GC-MS).[2][3][13] This involves extraction of plasma lipids, derivatization of fatty acids to their methyl esters, and subsequent analysis.
-
Expired 13CO2 Enrichment: The isotopic enrichment of expired CO2 is measured using an isotope ratio mass spectrometer (IRMS), which is highly sensitive to small changes in isotope ratios.[2][3][4]
-
Tissue Lipid Enrichment: Lipids are extracted from tissue samples, and the enrichment of 13C in various lipid fractions (e.g., triglycerides, phospholipids, acylcarnitines) is determined by LC-MS or GC-MS.[10][11][14]
Metabolic Pathways and Data Interpretation
Fatty Acid Turnover and Oxidation
The following diagram illustrates the primary pathways traced by [1-13C]palmitate for determining whole-body fatty acid turnover and oxidation.
-
Rate of Appearance (Ra) of FFA: This is calculated from the dilution of the infused [1-13C]palmitate in the plasma at isotopic steady state. The formula used is:
-
Ra (µmol/kg/min) = Infusion Rate (µmol/kg/min) * [(Ei / Ep) - 1]
-
Where Ei is the isotopic enrichment of the infusate and Ep is the isotopic enrichment of plasma palmitate.[5]
-
-
Fatty Acid Oxidation: The rate of fatty acid oxidation is determined by measuring the amount of 13CO2 produced from the infused [1-13C]palmitate.[2][5] It's important to note that a correction factor is often needed to account for the retention of CO2 in the body's bicarbonate pools.[5]
Fatty Acid Esterification and De Novo Lipogenesis
[1-13C]palmitate can also be used to trace the incorporation of fatty acids into complex lipids, a process known as esterification. This is particularly relevant for studying lipid storage in tissues like the liver, muscle, and heart.
-
Esterification: After entering the cell, [1-13C]palmitate is activated to [1-13C]palmitoyl-CoA.[15] This molecule can then be incorporated into various lipid species, primarily triglycerides for storage.[15] By measuring the 13C enrichment in these lipid pools in tissues, the rate of fatty acid esterification can be determined.
-
De Novo Lipogenesis (DNL): While [1-13C]palmitate is used to trace the fate of pre-formed fatty acids, other tracers like 13C-labeled acetate are used to measure the synthesis of new fatty acids (de novo lipogenesis).[1][12] The primary product of DNL is palmitate, and its synthesis can be influenced by dietary factors.[16][17][18][19]
Conclusion
This compound is a versatile and powerful tracer for the in-depth study of fatty acid metabolism. Its use in combination with modern mass spectrometry techniques provides a safe and reliable method for obtaining quantitative data on fatty acid turnover, oxidation, and storage in various physiological and pathological states. The experimental protocols and data interpretation frameworks outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to investigate the intricate role of fatty acid metabolism in health and disease.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. metsol.com [metsol.com]
- 6. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Intramuscular fatty acid metabolism evaluated with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of myocardial fatty acid esterification using [1-11C]palmitate and PET: comparison with direct measurements of myocardial triglyceride synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. metsol.com [metsol.com]
- 13. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound | 57677-53-9 | Benchchem [benchchem.com]
- 16. Increasing Dietary Palmitic and Stearic Acid Decreases De Novo Synthesis of Milk Fatty Acids in Dairy Cows Based on Modeling Natural Carbon Isotope Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fasting hepatic de novo lipogenesis is not reliably assessed using circulating fatty acid markers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Fatty acids in the de novo lipogenesis pathway and risk of coronary heart disease: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]
Principle of stable isotope tracers in lipidomics.
An In-depth Technical Guide to the Principle of Stable Isotope Tracers in Lipidomics
Introduction
Lipidomics, the large-scale study of lipids in biological systems, plays a pivotal role in understanding cellular processes, disease pathogenesis, and therapeutic interventions. However, the dynamic nature of the lipidome presents a significant analytical challenge. Stable isotope tracers have emerged as a powerful tool to navigate this complexity, enabling the quantitative analysis of lipid metabolism and dynamics with high precision. This guide delves into the core principles of stable isotope tracing in lipidomics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, from experimental design to data interpretation.
The fundamental principle of stable isotope tracing lies in the use of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), to label lipid molecules. These labeled lipids, or their metabolic precursors, are introduced into a biological system (cells, tissues, or whole organisms). As these labeled molecules are metabolized, the stable isotopes are incorporated into newly synthesized lipids. Mass spectrometry (MS) is then employed to differentiate between the isotopically labeled (heavy) and unlabeled (light) lipid species based on their mass-to-charge (m/z) ratio. This allows for the precise measurement of lipid synthesis, turnover, and flux through various metabolic pathways.
Core Principles of Stable Isotope Tracing in Lipidomics
The application of stable isotope tracers in lipidomics is predicated on several key principles:
-
Isotopic Labeling: The process begins with the introduction of a stable isotope-labeled precursor into the biological system. The choice of precursor is critical and depends on the specific metabolic pathway under investigation. For instance, ¹³C-glucose can be used to trace the de novo synthesis of fatty acids, while ¹⁵N-serine can track the synthesis of sphingolipids.
-
Metabolic Incorporation: The labeled precursor is taken up by cells and participates in metabolic reactions, leading to the incorporation of the stable isotope into downstream lipid molecules. The rate and extent of this incorporation provide a direct measure of the metabolic flux through that pathway.
-
Mass Spectrometry-Based Detection: The cornerstone of stable isotope tracing is the ability of mass spectrometry to distinguish between isotopologues, which are molecules that differ only in their isotopic composition. High-resolution mass spectrometry is often required to resolve the small mass differences between labeled and unlabeled species.
-
Quantification of Lipid Dynamics: By measuring the relative abundance of labeled and unlabeled forms of a lipid over time, it is possible to calculate key kinetic parameters, including the rate of synthesis (flux), the rate of degradation (turnover), and the contribution of different pathways to the total lipid pool.
The workflow for a typical stable isotope tracing experiment in lipidomics involves several key stages, from labeling to data analysis.
A Researcher's Guide to 13C-Labeled Fatty Acid Tracing: Protocols, Data, and Metabolic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The use of stable isotope tracers, particularly 13C-labeled fatty acids, has revolutionized our understanding of lipid metabolism. This powerful technique allows for the precise tracking of fatty acid uptake, transport, and transformation within complex biological systems. By replacing naturally occurring 12C atoms with the heavier 13C isotope, researchers can follow the metabolic fate of these essential molecules, providing invaluable insights into cellular physiology and disease pathogenesis. This guide offers a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with 13C-labeled fatty acid tracing, tailored for professionals in research and drug development.
Core Principles of 13C Fatty Acid Tracing
Stable isotope tracing with 13C-labeled fatty acids is a robust method to quantitatively assess the dynamics of fatty acid metabolism.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental models, including human studies.[2] The fundamental principle involves introducing a 13C-labeled fatty acid into a biological system and subsequently detecting the labeled carbon atoms in various downstream metabolites and lipid species using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3]
The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[4] For instance, uniformly labeled fatty acids (U-13C) are suitable for tracing the entire carbon skeleton, while specifically labeled fatty acids (e.g., 1-13C-palmitate) can provide information about specific enzymatic reactions like beta-oxidation.[4][5] Once introduced, these labeled fatty acids enter the cellular fatty acid pool and are subjected to various metabolic processes, including:
-
Mitochondrial β-oxidation: Catabolism to acetyl-CoA for energy production via the TCA cycle.[6]
-
Incorporation into complex lipids: Esterification into triglycerides for energy storage or phospholipids for membrane synthesis.[7][8]
-
Elongation and Desaturation: Modification to produce a variety of other fatty acid species.[9]
By measuring the 13C enrichment in these downstream molecules, researchers can determine the relative contributions of exogenous versus de novo synthesized fatty acids, calculate fatty acid fluxes, and identify alterations in lipid metabolism associated with disease or therapeutic intervention.[1]
Experimental Protocols
The successful implementation of 13C-labeled fatty acid tracing studies relies on meticulous experimental design and execution. The following sections provide detailed methodologies for both in vitro (cell culture) and in vivo (animal and human) studies.
In Vitro Labeling of Cultured Cells
This protocol describes a general procedure for tracing the metabolism of 13C-labeled fatty acids in cultured cells.
1. Preparation of 13C-Labeled Fatty Acid Media:
-
Fatty Acid-BSA Conjugate Preparation: Long-chain fatty acids are poorly soluble in aqueous media and require conjugation to a carrier protein, typically bovine serum albumin (BSA).[4][6]
-
Dissolve the 13C-labeled fatty acid (e.g., U-13C palmitic acid) in ethanol.
-
Prepare a fatty acid-free BSA solution in serum-free culture medium.
-
Slowly add the fatty acid-ethanol solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 100 µM).[6]
-
Incubate at 37°C for at least 1 hour to allow for complex formation.
-
-
Final Media Preparation: Supplement the cell culture medium (e.g., DMEM) with the 13C-fatty acid-BSA conjugate and other necessary nutrients. The final concentration of the labeled fatty acid can be varied to study dose-dependent effects.[6]
2. Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Prior to labeling, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with the pre-warmed 13C-labeled fatty acid-containing medium.
-
Incubate the cells for the desired time period (e.g., 3, 24, or 48 hours).[10][11] Time-course experiments are recommended to capture the dynamics of fatty acid incorporation.[3]
3. Sample Collection and Processing:
-
Media: Collect the conditioned media to analyze secreted metabolites.
-
Cells:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or a modified version.[10] This will separate the lipid-containing organic phase from the aqueous phase containing polar metabolites.
4. Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of fatty acid methyl esters (FAMEs) to determine the 13C enrichment in specific fatty acids.[1][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for analyzing intact lipids (lipidomics) and polar metabolites (metabolomics), allowing for the tracing of 13C labels into various lipid classes and TCA cycle intermediates.[3][10]
In Vivo Labeling Studies
This protocol outlines a general approach for in vivo fatty acid tracing in animal models or human subjects.
1. Tracer Preparation and Administration:
-
Tracer Selection: Common tracers include [1-13C]palmitate or a mixture of U-13C labeled fatty acids.[5][6]
-
Formulation: For intravenous infusion, the 13C-labeled fatty acid is complexed with human albumin.[4] For oral gavage in animal studies, the labeled fatty acid can be mixed with a carrier oil like corn oil.[8][13]
-
Administration:
-
Continuous Intravenous Infusion: This method is often used to achieve a steady-state enrichment of the tracer in the plasma, allowing for the calculation of fatty acid turnover rates.[5] A priming dose of the tracer may be administered to reach steady-state more quickly.[5]
-
Bolus Injection/Oral Gavage: A single dose is administered, and samples are collected at various time points to track the appearance and disappearance of the label in different tissues and biofluids.[8][14]
-
2. Sample Collection:
-
Blood: Serial blood samples are collected to measure the enrichment of the labeled fatty acid and its metabolites in plasma.[8][15]
-
Breath: In studies of fatty acid oxidation, expired air is collected to measure the enrichment of 13CO2.[5]
-
Tissues: At the end of the experiment, tissues of interest (e.g., liver, muscle, adipose tissue) are collected for analysis of labeled lipid and metabolite incorporation.[14]
3. Sample Processing and Analysis:
-
Plasma/Serum: Lipids and metabolites are extracted for MS analysis.[15]
-
Tissues: Tissues are homogenized, and lipids and metabolites are extracted.[14]
-
Breath Condensate: Analyzed for 13CO2 enrichment using isotope ratio mass spectrometry (IRMS).[4]
-
Analytical Techniques: GC-MS and LC-MS/MS are the primary analytical platforms used to measure isotopic enrichment.[1][8]
Data Presentation: Quantitative Insights into Fatty Acid Metabolism
The quantitative data derived from 13C-labeled fatty acid tracing studies provide a detailed picture of metabolic fluxes. The following tables summarize key quantitative findings from the literature.
| Parameter | Experimental System | 13C-Labeled Fatty Acid | Key Finding | Citation |
| Citrate Enrichment | HEK293 Cells | U-13C Fatty Acid Mix | M+2 13C-enrichment of citrate increased dose-dependently with fatty acid concentration, plateauing at 100 µM. | [6] |
| Fatty Acid Oxidation Rate | Humans (in vivo) | 1-13C-Palmitate | Can be estimated by measuring the rate of expired 13CO2. | [5] |
| Lipid Incorporation | Human Placental Explants | 13C-Palmitic Acid (PA) | Primarily directed into phosphatidylcholine (PC) synthesis (74% of 13C-PA-labeled lipids). | [10][11] |
| Lipid Incorporation | Human Placental Explants | 13C-Oleic Acid (OA) | Directed almost equally into PC and triacylglycerol (TAG) synthesis (45% and 53%, respectively). | [10][11] |
| Lipid Incorporation | Human Placental Explants | 13C-Docosahexaenoic Acid (DHA) | Only detectable in TAGs. | [10][11] |
| Tracer Incorporation in Liver vs. Muscle | Fasting Mice | [U-13C]-Palmitate | Labeled lipids (triglycerides, phosphatidylcholine) were primarily detected in the liver, while labeled acylcarnitines were considerably higher in muscle. | [14] |
| De Novo Lipogenesis vs. Uptake | HCT116 Cells | U-13C Glucose & Amino Acids | Estimated that 63% of the fatty acyl chains in lysophosphatidylcholine (LPC) 16:0 were de novo synthesized. | [16] |
Table 1: Summary of Quantitative Data from 13C-Labeled Fatty Acid Tracing Studies.
Visualization of Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following Graphviz diagrams illustrate key concepts in 13C-labeled fatty acid tracing.
Caption: Metabolic fate of 13C-labeled fatty acids.
Caption: General experimental workflow for 13C fatty acid tracing.
Conclusion
13C-labeled fatty acid tracing is an indispensable tool in modern biological research and drug development. It provides a dynamic and quantitative view of lipid metabolism that is unattainable with traditional static measurements. By carefully designing and executing tracing experiments, researchers can elucidate the complex interplay of metabolic pathways, identify novel therapeutic targets, and assess the efficacy of pharmacological interventions. The methodologies and data presented in this guide serve as a foundational resource for scientists seeking to leverage the power of stable isotope tracing to advance their research.
References
- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. metsol.com [metsol.com]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. ckisotopes.com [ckisotopes.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 16. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Palmitic Acid-1-¹³C and [U-¹³C]Palmitate in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of two critical isotopic tracers, Palmitic acid-1-¹³C and uniformly labeled [U-¹³C]palmitate, used in the study of fatty acid metabolism. This document outlines their primary applications, presents quantitative data from key studies in structured tables, details experimental protocols for their use, and provides visualizations of relevant metabolic pathways to aid in experimental design and data interpretation.
Core Concepts: Singly vs. Uniformly Labeled Palmitate
Stable isotope-labeled palmitate is a powerful tool for tracing the metabolic fate of this key saturated fatty acid. The choice between labeling a single carbon atom (Palmitic acid-1-¹³C) or all carbon atoms ([U-¹³C]palmitate) depends on the specific research question.
-
Palmitic acid-1-¹³C: With the ¹³C label on the carboxyl carbon, this tracer is ideal for tracking the initial steps of fatty acid metabolism, particularly β-oxidation. The release of ¹³CO₂ is a direct measure of the rate of fatty acid oxidation. This makes it a valuable tool for studying energy metabolism in various physiological and pathological states.
-
[U-¹³C]Palmitate: With all 16 carbon atoms labeled with ¹³C, this tracer allows for the comprehensive tracking of the palmitate molecule as it is incorporated into various complex lipids. This is particularly useful for studying pathways like triglyceride synthesis and sphingolipid biosynthesis, where the entire fatty acid backbone is integrated into new molecules. The analysis of mass isotopomer distributions of downstream metabolites provides detailed insights into metabolic fluxes.
Comparative Analysis of Applications and Metabolic Fates
The differential labeling of these two tracers dictates their primary applications in metabolic research. The following table summarizes their key uses and the metabolic information that can be derived.
| Application Area | Palmitic acid-1-¹³C | [U-¹³C]Palmitate | Key Insights |
| Fatty Acid Oxidation | Direct measurement of ¹³CO₂ release provides a quantitative rate of β-oxidation.[1] | Can also be used, but the interpretation of ¹³CO₂ is more complex as it is released from multiple turns of the Krebs cycle. | Rate of fatty acid catabolism for energy production. |
| Triglyceride Synthesis | Limited utility as the label is quickly lost during oxidation. | Tracks the incorporation of the entire palmitate molecule into the triglyceride backbone. | Rate of fatty acid esterification and storage. |
| Sphingolipid Biosynthesis | Not ideal as the labeled carbon is not incorporated into the core sphingoid base. | Enables tracing of palmitate into both the sphingoid base and the N-acyl chain of ceramides and other sphingolipids.[2] | De novo synthesis rates of complex sphingolipids. |
| Metabolic Flux Analysis | Provides a specific flux measurement for the entry of palmitate into oxidative pathways. | Allows for broader metabolic flux analysis by tracking the distribution of the 16 labeled carbons across various metabolic pools. | Comprehensive understanding of fatty acid partitioning between different metabolic fates. |
Quantitative Data from Tracer Studies
The following tables present quantitative data from studies utilizing either Palmitic acid-1-¹³C or [U-¹³C]palmitate to highlight the types of measurements that can be obtained.
Table 1: Fatty Acid Oxidation and Release of Labeled Products from Skeletal Muscle
This table summarizes data from a study investigating the fate of [U-¹³C]palmitate in the forearm muscle of control and type 2 diabetic subjects.[3][4]
| Parameter | Control Subjects | Type 2 Diabetic Subjects |
| [U-¹³C]Palmitate Uptake | Significant | 60% of control value |
| ¹³CO₂ Release | 15% of ¹³C uptake from labeled palmitate | No detectable release |
| ¹³C-Glutamine Release | 6% of ¹³C uptake from labeled palmitate | No detectable release |
Table 2: Incorporation of [U-¹³C]Palmitate into Lipids in Fasting Mice
This table presents data on the distribution of [U-¹³C]palmitate in different tissues and lipid classes in mice after a 10-minute bolus injection.[5][6]
| Tissue/Lipid Class | Concentration of ¹³C-labeled Metabolite |
| Plasma (Free Tracer) | 2.5 ± 0.5 µmol/L |
| Liver (Free Tracer) | 39 ± 12 nmol/g protein |
| Muscle (Free Tracer) | 14 ± 4 nmol/g protein |
| Plasma (Acylcarnitines) | 0.82 ± 0.18 nmol/L |
| Muscle (Acylcarnitines) | 0.95 ± 0.47 nmol/g protein |
| Liver (Acylcarnitines) | 0.002 ± 0.001 nmol/g protein |
| Liver (Triglycerides) | 511 ± 160 nmol/g protein |
| Liver (Phosphatidylcholine) | 58 ± 9 nmol/g protein |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. Below are representative protocols for in vivo and in vitro experiments.
In Vivo Human Study: Continuous Infusion of Labeled Palmitate
Objective: To measure systemic fatty acid flux and oxidation.
Protocol:
-
Tracer Preparation: Prepare an infusate of [1-¹³C]palmitate or [U-¹³C]palmitate bound to human albumin. A common infusion rate for [U-¹³C]palmitate is 0.5 nmol/kg/min at rest and 2 nmol/kg/min during exercise.[7]
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated to obtain arterialized venous blood, for blood sampling.
-
Tracer Infusion: Begin a primed-continuous infusion of the labeled palmitate. A priming dose may be used to achieve isotopic steady-state more rapidly.[1]
-
Blood and Breath Sampling: Collect blood samples at baseline and at regular intervals (e.g., every 10-15 minutes) during the infusion to measure plasma palmitate enrichment and concentration. Collect expired breath samples to measure the enrichment of ¹³CO₂.
-
Sample Analysis: Plasma lipids are extracted, and palmitate is isolated. The isotopic enrichment of palmitate is determined by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[7] The ¹³CO₂ enrichment in breath is measured using isotope ratio mass spectrometry.
In Vitro Cell Culture Study: Labeling with [U-¹³C]Palmitate
Objective: To trace the incorporation of palmitate into cellular lipids.
Protocol:
-
Cell Culture: Culture cells to the desired confluency (e.g., 80%).
-
Labeling Medium Preparation: Prepare a solution of [U-¹³C]palmitate complexed to fatty acid-free bovine serum albumin (BSA) in the cell culture medium. A typical final concentration is 0.1 mM [U-¹³C]palmitate.[2]
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for the desired time period (e.g., a time course of 0, 3, 6, 24 hours).
-
Cell Harvesting and Lipid Extraction: After incubation, wash the cells with cold PBS and harvest them. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Sample Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the ¹³C label into various lipid species, such as ceramides, triglycerides, and phospholipids.[2]
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the use of ¹³C-labeled palmitate.
Metabolic Fate of Palmitoyl-CoA
Caption: Metabolic fate of ¹³C-labeled palmitate.
Experimental Workflow for In Vivo Tracer Studies
Caption: In vivo ¹³C-palmitate tracer study workflow.
De Novo Sphingolipid Biosynthesis Pathway
Caption: Tracing [U-¹³C]palmitate in sphingolipid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of Palmitic Acid-1-13C: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Palmitic acid-1-13C, a stable isotope-labeled fatty acid crucial for metabolic research. This document details product specifications from various suppliers, outlines key experimental protocols for its use as a tracer, and illustrates its role in significant cellular signaling pathways.
Commercial Availability of this compound
This compound is available from several reputable suppliers of stable isotopes and research chemicals. The following table summarizes the product specifications from prominent commercial sources to facilitate comparison and procurement for research purposes.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Physical Form |
| Sigma-Aldrich | This compound | 57677-53-9 | CH₃(CH₂)₁₄¹³CO₂H | 257.42 | 99 atom % ¹³C[1] | 99% (CP)[1] | Solid[1] |
| Cambridge Isotope Laboratories, Inc. (via Fisher Scientific) | Palmitic Acid (1-¹³C, 99%) | 57677-53-9 | CH₃(CH₂)₁₄¹³COOH[2] | 257.42[2] | 99%[2] | Not specified | Not specified |
| Cayman Chemical | Palmitic Acid-¹³C (C1 labeled) | 57677-53-9 | C₁₅[¹³C]H₃₂O₂[3] | 257.4[3] | Not specified | ≥98% | Solid |
| MedChemExpress | Palmitic acid-1-¹³C | 57677-53-9 | C₁₆H₃₂O₂ | 257.42 | Not specified | Not specified | Solid |
Key Experimental Protocols Utilizing this compound
This compound is a powerful tool for tracing the metabolic fate of palmitate in various biological systems. Below are detailed methodologies for two key experimental applications: measuring fatty acid oxidation and analyzing de novo sphingolipid biosynthesis.
Measurement of Plasma Free Fatty Acid Turnover and Oxidation
This protocol describes the in vivo measurement of fatty acid oxidation by continuous infusion of this compound and subsequent analysis of expired ¹³CO₂. This technique is invaluable for studying energy metabolism in preclinical and clinical settings.
Methodology:
-
Tracer Preparation:
-
To prepare the infusate, this compound must be bound to albumin.
-
Dissolve a known quantity of this compound in hexane.
-
Add an equimolar amount, with a 3% excess, of potassium hydroxide (KOH) dissolved in methanol.
-
Evaporate the solution to dryness under a stream of nitrogen gas in a 60°C water bath.
-
Reconstitute the resulting potassium salt of palmitic acid with pre-heated (60°C) sterile water.
-
This solution is then sterile-filtered and bound to a sterile solution of human serum albumin.
-
-
Tracer Infusion:
-
A priming dose of NaH¹³CO₃ (75 µmol) can be administered to shorten the time required to reach isotopic equilibrium in the bicarbonate pool.
-
Infuse the this compound-albumin complex at a constant rate (e.g., 1.8 µmol/min).
-
-
Sample Collection:
-
Collect baseline breath and plasma samples before starting the infusion.
-
During the infusion, collect breath samples at regular intervals (e.g., every 10-15 minutes) into airtight bags.
-
Collect blood samples at corresponding time points into tubes containing an anticoagulant.
-
-
Sample Analysis:
-
Breath Samples: The isotopic enrichment of ¹³CO₂ in expired air is determined using an isotope ratio mass spectrometer.
-
Plasma Samples:
-
Extract total lipids from plasma samples.
-
Isolate and derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the isotopic enrichment of palmitate by gas chromatography-mass spectrometry (GC-MS) using selected ion monitoring.
-
-
-
Data Calculation:
-
The rate of appearance (Ra) of palmitate is calculated using the steady-state isotope dilution equation.
-
The rate of fatty acid oxidation is calculated from the rate of ¹³CO₂ excretion in breath, corrected for the isotopic enrichment of plasma palmitate and the recovery of ¹³C from the bicarbonate pool.
-
Analysis of de novo Sphingolipid Biosynthesis in Cell Culture
This protocol outlines the use of [U-¹³C]palmitate to trace its incorporation into sphingolipids in cultured cells, providing insights into the dynamics of sphingolipid metabolism.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to approximately 80% confluence.
-
The evening before the experiment, replace the medium with fresh growth medium.
-
To initiate labeling, replace the medium with a medium containing [U-¹³C]palmitate complexed with fatty acid-free bovine serum albumin (BSA). A final concentration of 0.1 mM [U-¹³C]palmitate is typically used.
-
-
Cell Harvesting and Lipid Extraction:
-
After the desired incubation time (e.g., 3-6 hours), remove the labeling medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Scrape the cells from the culture dish and perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.
-
-
Sample Analysis:
-
Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor the incorporation of ¹³C into different sphingolipid species (e.g., ceramides, sphingomyelin) by detecting the mass shift corresponding to the number of ¹³C atoms incorporated. For [U-¹³C]palmitate, this will be a mass increase of 16 for the sphingoid base or the N-acyl chain, and 32 for both.
-
-
Data Analysis:
-
Quantify the amounts of unlabeled and ¹³C-labeled sphingolipid species.
-
To accurately determine the rate of de novo synthesis, it is crucial to also measure the isotopic enrichment of the precursor pool, palmitoyl-CoA.
-
Correct the calculated synthesis rates for the isotopic enrichment of palmitoyl-CoA to obtain a more accurate measure of sphingolipid biosynthesis.
-
Signaling Pathways Involving Palmitic Acid
Palmitic acid is not only a crucial metabolic fuel and a component of complex lipids but also an important signaling molecule. Below are diagrams of two key signaling pathways in which palmitic acid plays a significant role.
Palmitic Acid-Induced TLR4 Signaling Pathway
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. This interaction can trigger a pro-inflammatory signaling cascade.[1][2][3]
Caption: Palmitic acid activation of the TLR4 signaling pathway.
De Novo Ceramide Synthesis Pathway
Palmitic acid is a primary substrate for the de novo synthesis of ceramides, a class of sphingolipids that are important signaling molecules involved in processes such as apoptosis and insulin resistance.[4][5][6]
Caption: The de novo synthesis pathway of ceramide from palmitic acid.
Conclusion
This compound is an indispensable tool for researchers investigating fatty acid metabolism and its role in health and disease. Its commercial availability from multiple suppliers provides researchers with options to source this critical tracer. The experimental protocols outlined in this guide, along with an understanding of the key signaling pathways involving palmitic acid, will empower researchers to design and execute robust experiments to further elucidate the complex roles of fatty acids in biological systems. This knowledge is fundamental for the development of novel therapeutic strategies for metabolic diseases, inflammatory disorders, and cancer.
References
- 1. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - Dong - Annals of Translational Medicine [atm.amegroups.org]
- 3. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. THE TWISTS AND TURNS OF SPHINGOLIPID PATHWAY IN GLUCOSE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Landscape of Carbon-13 Labeled Compounds: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 (¹³C) labeled compounds are indispensable tools in modern scientific research, offering a non-radioactive, stable isotopic tracer for elucidating metabolic pathways, quantifying drug metabolism, and enabling advanced diagnostic applications.[1][2][] This in-depth technical guide provides a comprehensive overview of the safety and handling of ¹³C labeled compounds, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to utilize these powerful tools responsibly and effectively.
The key takeaway is that the safety profile of a ¹³C labeled compound is overwhelmingly determined by the inherent chemical and toxicological properties of the molecule itself, not the presence of the ¹³C isotope.[1][2] Carbon-13 is a naturally occurring, stable isotope of carbon and does not emit ionizing radiation, distinguishing it fundamentally from its radioactive counterpart, carbon-14.[4][5]
Core Safety Principles: Understanding the Hazard Profile
The incorporation of a ¹³C isotope into a molecule results in a negligible change in its chemical properties and biological behavior.[6] Therefore, the hazard identification and risk assessment for a ¹³C labeled compound should mirror that of its unlabeled analogue.
Radiological Hazards: A Non-Issue
Carbon-13 is a stable isotope and does not undergo radioactive decay. Consequently, there are no radiological hazards associated with ¹³C labeled compounds. This intrinsic safety is a primary advantage, permitting their use in a wide range of in vitro and in vivo studies, including in sensitive populations such as children and pregnant women, as exemplified by the ¹³C-Urea Breath Test.[7]
Chemical Toxicity: The Primary Consideration
The toxicity of a ¹³C labeled compound is dictated by the parent molecule. For example, ¹³C-labeled benzene will exhibit the same carcinogenic properties as unlabeled benzene. It is therefore imperative to consult the Safety Data Sheet (SDS) for the unlabeled compound to understand its specific hazards, including:
-
Acute and chronic toxicity: Information on lethal dose (LD50) and lethal concentration (LC50) values, as well as long-term health effects.
-
Carcinogenicity, mutagenicity, and teratogenicity: Data on the potential to cause cancer, genetic mutations, or developmental defects.
-
Flammability and reactivity: Information on the potential for fire or hazardous chemical reactions.
Quantitative Data: A Comparative Perspective
A common question is whether the introduction of a ¹³C isotope alters the toxicity of a compound. The scientific consensus is that such substitution has a negligible effect on the toxicological profile. This is because the slight increase in mass does not significantly impact the compound's interaction with biological systems.
Direct comparative toxicity studies (e.g., LD50 of a ¹³C labeled compound vs. its unlabeled counterpart) are exceedingly rare in published literature. This scarcity is not an oversight but rather a reflection of the widely accepted principle that the toxicological risks are equivalent. However, to illustrate the inherent safety of commonly used ¹³C labeled compounds, the following table provides the LD50 for unlabeled glucose, a frequently used substrate in metabolic studies.
| Compound | Route of Exposure | Organism | LD50 |
| D-Glucose (unlabeled) | Oral | Rat | 25,800 mg/kg |
Source: AAT Bioquest
Experimental Protocols
Detailed and robust experimental protocols are crucial for ensuring the safety and integrity of research involving ¹³C labeled compounds. Below are methodologies for two common applications.
Protocol 1: The ¹³C-Urea Breath Test for Helicobacter pylori Detection
This non-invasive diagnostic test relies on the urease activity of H. pylori to metabolize ¹³C-labeled urea.
1. Patient Preparation:
- Patients should fast for a minimum of 2-6 hours before the test.[8][9]
- Certain medications can interfere with the test results and should be discontinued for a specified period prior to the test:
- Antibiotics and bismuth preparations: for at least 4 weeks.[10][11]
- Proton pump inhibitors (e.g., omeprazole, lansoprazole): for at least 2 weeks.[10][11]
- H2-receptor antagonists (e.g., ranitidine): for at least 1-2 days.[4]
- Antacids: on the day of the test.[11]
2. Baseline Breath Sample Collection (Time 0):
- The patient exhales into a collection bag or tube to obtain a baseline measurement of the ¹³CO₂/¹²CO₂ ratio.[4][8]
3. Administration of ¹³C-Urea:
- The patient ingests a solution containing a precise amount of ¹³C-labeled urea, often mixed with citric acid to delay gastric emptying and enhance the test's accuracy.[9][11]
4. Post-Dosing Breath Sample Collection:
- After a specified time, typically 15-30 minutes, a second breath sample is collected in a separate bag or tube.[4][8][11]
5. Sample Analysis:
- The collected breath samples are analyzed using an infrared spectrophotometer or a gas isotope ratio mass spectrometer to determine the change in the ¹³CO₂/¹²CO₂ ratio.[10]
- A significant increase in this ratio in the post-dosing sample indicates the presence of H. pylori.[8]
Protocol 2: In Vivo Metabolic Tracing with ¹³C Labeled Compounds
This protocol outlines a general workflow for tracing the metabolic fate of a ¹³C labeled substrate in a preclinical model.
1. Animal Acclimatization and Preparation:
- House animals in a controlled environment and allow them to acclimatize.
- For studies requiring a baseline metabolic state, fast the animals overnight.
2. Tracer Selection and Administration:
- Choose a ¹³C labeled tracer appropriate for the metabolic pathway of interest (e.g., [U-¹³C]-glucose for central carbon metabolism).[12][13]
- Administer the tracer via a relevant route, such as oral gavage, intravenous infusion, or intraperitoneal injection. The method of delivery should be chosen based on the experimental question.[14]
3. Tissue/Biofluid Collection:
- At predetermined time points, collect tissues and/or biofluids (e.g., blood, urine).
- Rapidly quench metabolic activity to preserve the in vivo metabolic state. This can be achieved by flash-freezing tissues in liquid nitrogen.
4. Metabolite Extraction:
- Homogenize the frozen tissues and extract metabolites using a cold solvent system (e.g., 80:20 methanol:water).
5. Sample Analysis:
- Analyze the extracts using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of ¹³C into various metabolites.[14]
6. Data Analysis:
- Calculate the isotopic enrichment and mass isotopomer distribution to determine the relative activity of different metabolic pathways.
Mandatory Visualizations
General Safe Handling Workflow for ¹³C Labeled Compounds
References
- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope labeling of nanomaterials for biosafety evaluation and drug development [ccspublishing.org.cn]
- 6. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
- 8. headwaybio.com [headwaybio.com]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. digestivehealth.org.au [digestivehealth.org.au]
- 11. H. pylori breath test: Preparation, steps, and how it works [medicalnewstoday.com]
- 12. escholarship.org [escholarship.org]
- 13. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 14. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Hand of Carbon-13: A Technical Guide to Its Natural Abundance and Impact on Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the nuances of mass spectrometry data is paramount. This in-depth guide delves into the core principles of the natural abundance of the carbon-13 isotope and its profound effects on mass spectrometric analysis. A thorough comprehension of this phenomenon is critical for accurate data interpretation, compound identification, and the robust application of isotopic labeling in metabolic research.
The element carbon, the backbone of organic molecules, is not monolithic. It exists in nature as a mixture of stable isotopes, primarily carbon-12 (¹²C) and, to a lesser extent, carbon-13 (¹³C). While ¹²C is far more common, the small fraction of ¹³C has significant and measurable consequences in mass spectrometry, leading to the appearance of characteristic isotopic peaks that can both complicate and enrich data analysis.
The Natural Abundance of Carbon Isotopes
In the natural world, carbon atoms are predominantly the ¹²C isotope, with a small but consistent fraction being ¹³C.[1] The generally accepted natural abundances of these stable isotopes are summarized in the table below.[2][3] This slight difference in mass, due to an extra neutron in the nucleus of ¹³C, is the root of its effect in mass spectrometry.
| Isotope | Natural Abundance (%) | Atomic Mass (amu) |
| Carbon-12 (¹²C) | ~98.9% | 12.0000 |
| Carbon-13 (¹³C) | ~1.1% | 13.0034 |
Table 1: Natural Abundance of Stable Carbon Isotopes.
The M+1 Peak: A Spectrometric Signature of ¹³C
In mass spectrometry, the molecular ion peak (M) represents the mass-to-charge ratio (m/z) of a molecule composed entirely of the most abundant isotopes. However, due to the natural presence of ¹³C, a small percentage of molecules will contain one or more ¹³C atoms in place of ¹²C.[3][4] This results in a series of low-intensity peaks at higher m/z values, known as isotopic peaks.
The most prominent of these is the "M+1" peak, which is one mass unit heavier than the molecular ion peak and arises from molecules containing a single ¹³C atom.[3] The intensity of the M+1 peak relative to the M peak is directly proportional to the probability of a single ¹³C atom being present in the molecule. This probability, in turn, is dependent on the number of carbon atoms in the molecule.
A useful rule of thumb for estimating the number of carbon atoms (n) in a molecule is to use the relative intensity of the M+1 peak:
Number of Carbon Atoms (n) ≈ (Intensity of M+1 peak / Intensity of M peak) / 0.011
This relationship is fundamental for the initial characterization of unknown compounds and for verifying the elemental composition of synthesized molecules. The presence and intensity of the M+1 peak serve as a valuable internal marker for the carbon content of an analyte.
Visualizing the Impact of ¹³C on Mass Spectra
The following diagram illustrates the theoretical mass spectrum of a hypothetical molecule containing a single carbon atom, showcasing the molecular ion peak (M) and the corresponding M+1 isotopic peak arising from the natural abundance of ¹³C.
Caption: Theoretical mass spectrum showing the M and M+1 peaks.
Experimental Protocols: Correction for Natural ¹³C Abundance
For quantitative studies, especially those involving isotopic labeling, it is crucial to correct for the contribution of naturally occurring ¹³C to the measured mass isotopomer distributions.[5][6] Failure to do so can lead to an overestimation of ¹³C enrichment.[6] Various computational methods and software packages are available to perform this correction.[5][7][8]
A general experimental workflow for a ¹³C stable isotope tracing experiment, which necessitates correction for natural abundance, is outlined below.
Caption: General workflow for a ¹³C stable isotope tracing experiment.
Methodology for Correction using Deconvolution Algorithms:
Many modern mass spectrometry data analysis software packages include algorithms for isotopic peak deconvolution.[9] These algorithms work by recognizing characteristic isotopic patterns and mathematically deconvoluting them to a single, monoisotopic mass.
A simplified conceptual protocol for data correction is as follows:
-
Acquire High-Resolution Mass Spectra: Obtain high-resolution mass spectra of the sample to clearly resolve the isotopic peaks.
-
Identify Isotopic Clusters: The software identifies clusters of peaks that correspond to the isotopic distribution of a single molecule.
-
Define the Isotopic Model: The algorithm uses the known natural abundances of isotopes (¹³C, ¹⁵N, ¹⁸O, etc.) to create a theoretical isotopic distribution model.
-
Deconvolution: The software fits the theoretical model to the experimental data and deconvolutes the isotopic cluster to a single monoisotopic peak with a corresponding intensity.
-
Output Corrected Data: The output is a list of monoisotopic masses and their corresponding intensities, corrected for the contribution of natural isotopes.
The Power of ¹³C Isotopic Labeling
Beyond being a factor to correct for, the principles of ¹³C abundance are harnessed in powerful experimental techniques, most notably stable isotope labeling.[10][11] In these experiments, cells or organisms are fed a substrate enriched with ¹³C.[10] This "labeled" carbon is then incorporated into various metabolites. By tracking the incorporation of ¹³C using mass spectrometry or NMR, researchers can trace the flow of carbon through metabolic pathways, a technique known as metabolic flux analysis.[10]
The ability to distinguish between naturally occurring ¹³C and experimentally introduced ¹³C is fundamental to these studies and relies on the precise quantification and correction of the natural isotopic background.
Conclusion
The natural abundance of ¹³C is a fundamental aspect of mass spectrometry that influences the appearance of all carbon-containing compounds. While it necessitates careful data correction for accurate quantitative analysis, it also provides valuable information about the elemental composition of molecules. Furthermore, the principles underlying its spectral manifestation are the very foundation of advanced techniques like stable isotope labeling, which are indispensable tools in modern drug development and metabolic research. A comprehensive understanding of the effects of ¹³C is, therefore, not merely a technical detail but a prerequisite for leveraging the full power of mass spectrometry.
References
- 1. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Carbon-13 - isotopic data and properties [chemlin.org]
- 3. Carbon-13 - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Charge and Isotope Deconvolution — pyOpenMS 2.5.0 documentation [pyopenms.readthedocs.io]
- 10. benchchem.com [benchchem.com]
- 11. Isotopic labeling - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vivo Infusion of Palmitic Acid-1-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo infusion of Palmitic acid-1-13C, a stable isotope tracer used to investigate fatty acid metabolism. This powerful technique allows for the quantitative analysis of palmitate flux, oxidation, and incorporation into various lipid species, providing critical insights into metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Overview and Principle
Stable isotope-resolved metabolomics (SIRM) is a robust method for understanding metabolic pathways in vivo. By introducing a 13C-labeled substrate, such as this compound, into a biological system, researchers can trace its metabolic fate. The rate of appearance of the endogenous unlabeled fatty acid can be determined by calculating the dilution of the infused isotope. At a steady state, the rate of appearance equals the rate of disappearance, which represents the flux or turnover rate of the substrate. This methodology is instrumental in assessing the dynamics of fatty acid metabolism under various physiological and pathological conditions.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) | Notes |
| This compound | Cambridge Isotope Laboratories, Inc. | CLM-359 | Store at -20°C. |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 | |
| Sterile 0.9% Saline | Baxter | 2F7124 | |
| Heparin | Sagent Pharmaceuticals | 25021-401-10 | 1000 U/mL |
| Anesthetic (e.g., Isoflurane) | Piramal Critical Care | 66794-017-25 | |
| Surgical Instruments | Fine Science Tools | Various | Sterile |
| Catheters (e.g., PE10, Silastic) | Braintree Scientific, Inc. | Various | Sterile |
| Infusion Pump | Harvard Apparatus | 70-3007 | |
| Blood Collection Tubes (e.g., EDTA-coated) | BD | 365974 |
Experimental Protocols
Preparation of this compound Infusate
The preparation of a stable and sterile infusate is critical for a successful experiment. Palmitic acid is insoluble in aqueous solutions and must be complexed with fatty acid-free BSA.
-
Prepare a 5% (w/v) fatty acid-free BSA solution in sterile 0.9% saline. Warm the solution to 37°C to aid in the dissolution of the BSA.
-
Dissolve this compound in a small volume of 70% ethanol by warming to 60°C.
-
Slowly add the dissolved palmitate to the warm BSA solution while stirring continuously. This should be done dropwise to ensure proper binding.
-
Allow the solution to stir for at least 2-4 hours at 37°C to ensure complete complexing of the palmitic acid to the albumin.
-
Sterile filter the final infusate through a 0.22 µm filter into a sterile container.
-
Determine the precise concentration of this compound in the infusate for accurate calculation of the infusion rate.
Animal Preparation and Surgical Procedures
The following procedures describe the catheterization of the jugular vein for infusion and the carotid artery for blood sampling in a rodent model. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
3.2.1 Anesthesia and Pre-operative Care
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Confirm the depth of anesthesia by monitoring the lack of a pedal withdrawal reflex.
-
Shave the surgical areas (ventral neck and dorsal back) and sterilize with alternating scrubs of povidone-iodine and 70% ethanol.
-
Administer a pre-operative analgesic as recommended by your institutional guidelines.
3.2.2 Jugular Vein Catheterization (for Infusion)
-
Make a midline incision on the ventral side of the neck to expose the salivary glands.
-
Bluntly dissect through the salivary glands to locate the right jugular vein.[1]
-
Carefully isolate a section of the vein from the surrounding connective tissue.
-
Place two loose silk sutures around the vein, one cranially and one caudally.
-
Tighten the cranial suture to occlude blood flow.
-
Make a small incision in the vein between the two sutures using micro-scissors.
-
Insert the prepared catheter (e.g., Silastic tubing) into the vein and advance it towards the right atrium.
-
Secure the catheter in place by tightening the caudal suture around the vein and the catheter.
-
Tunnel the exterior end of the catheter subcutaneously to the dorsal side of the neck and exteriorize it.
-
Flush the catheter with heparinized saline (10-20 U/mL) to ensure patency and prevent clotting.
3.2.3 Carotid Artery Catheterization (for Blood Sampling - Optional)
For studies requiring arterial blood sampling, the carotid artery can be catheterized using a similar procedure. Isolate the common carotid artery, ligate the distal end, and insert the catheter towards the aortic arch.
Alternatively, for less invasive blood sampling, the saphenous vein can be used for repeated small volume blood collection.
In Vivo Infusion of this compound
The infusion protocol can be either a continuous infusion to achieve a steady-state labeling or a bolus injection for pulse-chase studies.
3.3.1 Continuous Infusion Protocol
-
Allow the animal to recover from surgery for at least 3-5 days.
-
On the day of the experiment, fast the animal overnight (12-16 hours) with free access to water.
-
Connect the jugular vein catheter to a syringe pump containing the this compound infusate.
-
A priming dose may be administered to reach isotopic equilibrium more quickly.[2]
-
Start the continuous infusion at a rate appropriate for the animal model and experimental question.
-
Collect baseline blood samples before starting the infusion.
-
Collect blood samples at regular intervals during the infusion to monitor the isotopic enrichment of plasma palmitate.
-
At the end of the infusion period, euthanize the animal and collect tissues of interest. Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
| Parameter | Example Value (Rat) | Example Value (Mouse) | Reference |
| Tracer | [1-¹³C]Palmitate or [U-¹³C]Palmitate | [U-¹³C]Palmitate | [3][4][5] |
| Infusion Type | Continuous | Bolus or Continuous | [5][6] |
| Infusion Rate | 0.04 µmol/kg/min | 3 µmol/kg/h (continuous) | [4][6] |
| Bolus Dose | N/A | 20 nmol/kg | [5] |
| Duration | 2-4 hours | 10 minutes (bolus) to 2 hours (continuous) | [3][5][6] |
| Blood Sampling | Every 15-30 minutes | At specified time points post-infusion | [6] |
Sample Processing and Analysis
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a method such as the Folch or Bligh-Dyer procedure.
-
Derivatization: Convert the fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
GC-MS Analysis: Analyze the FAMEs to determine the isotopic enrichment of this compound. The ratio of the M+1 to M+0 ions for palmitate is used to calculate the atom percent excess (APE).
Data Analysis and Interpretation
The isotopic enrichment data from the GC-MS analysis is used to calculate key metabolic parameters.
Rate of Appearance (Ra) of Palmitate:
Ra (µmol/kg/min) = Infusion Rate (µmol/kg/min) * [(Enrichment of Infusate / Enrichment of Plasma) - 1]
This equation is used at isotopic steady state.
Fractional Synthetic Rate (FSR):
The incorporation of the tracer into lipid pools (e.g., triglycerides, phospholipids) can be used to calculate the FSR of these lipids.
Experimental Workflow and Signaling Pathways
Experimental Workflow
References
- 1. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Lipotoxicity in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palmitic Acid-1-13C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Palmitic acid-1-13C in cell culture experiments. This stable isotope-labeled fatty acid is a powerful tool for tracing the metabolic fate of palmitate, a key saturated fatty acid involved in numerous cellular processes. Its applications range from metabolic flux analysis and lipidomics to understanding the pathophysiology of metabolic diseases and cancer.[1][2][3][4][5][6][7][8]
Introduction
This compound is a non-radioactive, stable isotope-labeled version of palmitic acid, where the carbon atom at the carboxyl group is replaced with a 13C isotope. This labeling allows for the precise tracking of palmitate's incorporation into various cellular components and its catabolism through pathways like beta-oxidation. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux of palmitate through metabolic pathways and identify the downstream metabolites.[7] This provides invaluable insights into cellular lipid metabolism, energy homeostasis, and signaling cascades under various physiological and pathological conditions.[9][10]
Key Applications in Research and Drug Development
-
Metabolic Flux Analysis (MFA): Quantify the rates of fatty acid oxidation and incorporation into complex lipids such as triglycerides, phospholipids, and ceramides.[1][11][12][13][14]
-
Lipidomics and Metabolomics: Elucidate the dynamic changes in the lipidome and metabolome in response to stimuli or therapeutic interventions.[3][12]
-
Disease Metabolism Studies: Investigate the metabolic reprogramming in diseases like cancer, type 2 diabetes, and cardiovascular disease where fatty acid metabolism is often dysregulated.[2][4][9]
-
Mechanism of Action Studies: Determine how drugs or genetic modifications alter fatty acid metabolism and related signaling pathways.[7]
-
Target Identification and Validation: Identify and validate novel therapeutic targets within metabolic pathways.[7]
Data Presentation
The following tables summarize quantitative data from representative studies that have utilized 13C-labeled palmitic acid to investigate its metabolic fate in different cell types.
Table 1: Incorporation of [U-13C]Palmitate into Sphingolipids in HEK293 Cells
This table illustrates the rate of de novo biosynthesis of various sphingolipids from [U-13C]palmitic acid in Human Embryonic Kidney 293 (HEK293) cells. The data is corrected for the isotopic enrichment of the precursor, palmitoyl-CoA.[15]
| Lipid Species | Rate of Biosynthesis (pmol/h per mg protein) |
| C16:0-Ceramide | 62 ± 3 |
| C16:0-Monohexosylceramide | 13 ± 2 |
| C16:0-Sphingomyelin | 60 ± 11 |
Data adapted from a study on sphingolipid biosynthesis using [U-13C]palmitate in HEK293 cells incubated with 0.1 mM of the tracer.[15]
Table 2: Metabolic Fate of 13C-Labeled Palmitic Acid in Human Placental Explants
This table shows the differential incorporation of 13C-Palmitic Acid (13C-PA) into major lipid classes in human placental explants after 48 hours of incubation. This highlights the primary direction of palmitate into phosphatidylcholine synthesis in this tissue.[16][17]
| Lipid Class | Percentage of 13C-PA Incorporation |
| Phosphatidylcholines (PCs) | 74% |
| Triacylglycerols (TAGs) | Not specified as the primary fate |
Data represents the percentage of total 13C-PA-labeled lipids.[16][17]
Experimental Protocols
This section provides a detailed methodology for a typical cell culture experiment using this compound for metabolic tracing.
Protocol 1: Preparation of Palmitic Acid-BSA Conjugate
Palmitic acid is insoluble in aqueous culture media and requires conjugation to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), for efficient delivery to cells.[18]
Materials:
-
This compound
-
Fatty acid-free BSA
-
Potassium hydroxide (KOH)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Sterile, deionized water
Procedure:
-
Dissolve Palmitic Acid: Dissolve this compound in ethanol.
-
Saponification: Add an equimolar amount of KOH dissolved in a small volume of water to the palmitic acid solution to form the potassium salt.
-
Evaporation: Evaporate the ethanol under a stream of nitrogen gas, leaving the potassium palmitate salt.
-
BSA Solution Preparation: Prepare a sterile solution of fatty acid-free BSA in PBS or serum-free culture medium. The molar ratio of palmitic acid to BSA is critical and typically ranges from 2:1 to 6:1.
-
Conjugation: Gently warm the BSA solution to 37°C. Add the potassium palmitate salt to the warm BSA solution with gentle stirring.
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for complete conjugation.
-
Sterilization: Sterilize the this compound-BSA conjugate by passing it through a 0.22 µm filter.
-
Storage: The conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: 13C-Palmitate Labeling of Cultured Cells
This protocol outlines the steps for labeling cells with the prepared this compound-BSA conjugate.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound-BSA conjugate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Starvation (Optional): Depending on the experimental design, cells may be serum-starved for a few hours prior to labeling to synchronize them or to deplete endogenous fatty acid stores.
-
Labeling: Remove the culture medium and replace it with fresh medium containing the desired final concentration of the this compound-BSA conjugate. A typical concentration ranges from 50 to 200 µM, but this should be optimized for the specific cell type and experimental goals.[9]
-
Incubation: Incubate the cells for the desired labeling period. The incubation time can range from a few minutes to several hours, depending on the metabolic pathway being investigated. Time-course experiments are often performed to monitor the kinetics of label incorporation.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any residual labeled palmitate.
-
Metabolite Extraction: Immediately add a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells to quench metabolic activity and extract intracellular metabolites.
-
Sample Processing: Scrape the cells, collect the cell lysate, and process it for downstream analysis (e.g., centrifugation to remove cell debris). The supernatant containing the extracted metabolites can be stored at -80°C until analysis by MS or NMR.
Visualization of Pathways and Workflows
Signaling Pathways
Palmitic acid is not only a metabolic substrate but also a signaling molecule that can activate various intracellular pathways, often implicated in inflammation and metabolic stress.[9][10][19]
Caption: Palmitic acid-induced signaling pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound tracing experiment in cell culture.
Caption: Workflow for 13C-Palmitate tracing.
Metabolic Fate of this compound
This diagram outlines the primary metabolic pathways that this compound enters within a cell.
Caption: Metabolic fate of this compound.
References
- 1. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 3. Palmitic acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-150-10 [isotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 57677-53-9 | Benchchem [benchchem.com]
- 9. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic acid is an intracellular signaling molecule involved in disease development - ProQuest [proquest.com]
- 11. metsol.com [metsol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Method for Analyzing Palmitic Acid-1-13C Enrichment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used in metabolic research to elucidate the dynamics of metabolic pathways. Palmitic acid-1-13C is a stable isotope-labeled fatty acid commonly used as a tracer to study fatty acid metabolism, including uptake, synthesis, and oxidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical method for the quantification of fatty acid enrichment due to its high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the analysis of this compound enrichment in biological samples using GC-MS.
The method involves extraction of total lipids, derivatization of fatty acids to their more volatile esters, and subsequent analysis by GC-MS. The use of an internal standard is crucial for accurate quantification.
Experimental Protocols
This section details the necessary steps for sample preparation and analysis.
Materials and Reagents
-
This compound
-
Internal Standard (e.g., Heptadecanoic acid)
-
Solvents: Methanol, Chloroform, Hexane, Iso-octane (all HPLC grade)
-
Derivatization agents:
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
Sample Preparation: Lipid Extraction
A common method for extracting total lipids from biological samples is the Folch method or a modification thereof.
-
Homogenization : Homogenize the biological sample (e.g., plasma, tissue homogenate, cell pellet) in a chloroform:methanol mixture (2:1, v/v).
-
Internal Standard : Add a known amount of internal standard (e.g., heptadecanoic acid) to the sample before extraction.
-
Extraction : Vortex the mixture thoroughly and incubate at room temperature.
-
Phase Separation : Add a saline solution to induce phase separation. Centrifuge to separate the organic and aqueous layers.
-
Collection : Carefully collect the lower organic phase containing the lipids.
-
Drying : Dry the collected organic phase under a stream of nitrogen gas.
Derivatization: Fatty Acid Methyl Ester (FAME) Preparation
For GC-MS analysis, the non-volatile fatty acids must be converted into volatile derivatives, most commonly Fatty Acid Methyl Esters (FAMEs).[3][4]
-
Reagent Addition : To the dried lipid extract, add 14% Boron trifluoride (BF3) in methanol.[3][4]
-
Incubation : Heat the mixture at 60-80°C for 60 minutes.[3]
-
Extraction of FAMEs : After cooling, add hexane and water to the mixture. Vortex and centrifuge to separate the phases.
-
Collection : Collect the upper hexane layer containing the FAMEs.
-
Drying : Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation : Evaporate the hexane under nitrogen and reconstitute the FAMEs in a suitable solvent (e.g., iso-octane) for GC-MS analysis.[7]
An alternative derivatization method is silylation to form trimethylsilyl (TMS) esters using BSTFA with 1% TMCS.[2][3][5]
GC-MS Analysis
Instrumentation
An Agilent 6890N Gas Chromatograph coupled with a 5973 Mass Selective Detector or a similar system can be used.[8]
GC-MS Parameters
The following table summarizes typical GC-MS parameters for the analysis of palmitic acid methyl ester.
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, hold for 2.5 min.[1] |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM)
For determining the enrichment of this compound, specific ions of the palmitic acid methyl ester are monitored. The molecular ion (M) and the M+1 ion are typically used.
-
Unlabeled Palmitic Acid Methyl Ester (M) : m/z corresponding to the molecular weight of the derivative.
-
¹³C-labeled Palmitic Acid Methyl Ester (M+1) : m/z corresponding to the molecular weight of the derivative + 1.
Data Analysis and Quantitative Data Summary
The enrichment of this compound is calculated from the ratio of the M+1 to M ion intensities, after correcting for the natural abundance of ¹³C.
Method Validation Data
The following tables summarize the quantitative performance of a typical GC-MS method for fatty acid analysis.
Table 1: Precision and Accuracy
| Analyte | Concentration Range | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Recovery %) |
| Palmitic Acid | 0.5 - 50 µg/mL | < 3%[1] | < 5% | 95 - 105% |
| ¹³C-Palmitic Acid | Varies by study | < 1%[2] | < 1%[2] | Not specified |
Table 2: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range | Correlation Coefficient (R²) | LOD (ng/mL) | LOQ (µg/mL) |
| Palmitic Acid | 0.50 – 10.00 µg·mL⁻¹ | > 0.99 | 11.94[4] | 0.43[9] |
| ¹³C-Palmitic Acid | Dependent on enrichment | > 0.99 | Not specified | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Fatty Acid Oxidation with Palmitic acid-1-13C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular disease, and cancer. The use of stable isotope-labeled compounds, such as Palmitic acid-1-13C, offers a powerful and safe method to quantify FAO rates in vitro and in vivo. This document provides detailed application notes and protocols for utilizing this compound to measure FAO, along with relevant signaling pathways and quantitative data to support experimental design and data interpretation.
Principle of the Assay
The fundamental principle behind using this compound to quantify FAO is the tracing of the stable isotope label as it is metabolized. When cells or organisms are supplied with this compound, the fatty acid is taken up and transported into the mitochondria for β-oxidation. Each round of β-oxidation cleaves a two-carbon acetyl-CoA unit from the fatty acyl chain. When the labeled carbon at the C1 position is cleaved, it results in the formation of [1-13C]acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, where the 13C label is released as 13CO2. The rate of 13CO2 production is directly proportional to the rate of palmitate oxidation. The enrichment of 13C in expired air (in vivo) or in the headspace of cultured cells (in vitro) can be measured by mass spectrometry to determine the rate of FAO.
Key Signaling Pathways in Fatty Acid Oxidation
The regulation of fatty acid oxidation is a complex process governed by intricate signaling networks that respond to the energy status of the cell. Two of the most critical pathways are the AMP-activated protein kinase (AMPK) and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.
AMPK Signaling Pathway
AMPK acts as a central energy sensor in the cell.[1] When the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated. Activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic, ATP-consuming processes.[2] A key mechanism by which AMPK stimulates FAO is through the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC).[3][4] ACC is the enzyme responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation.[5] By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition on CPT1 and promoting fatty acid uptake into the mitochondria and subsequent oxidation.[3][4]
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism.[6] The PPAR family consists of three isoforms: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[7] When activated by ligands, which are typically fatty acids or their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9] This binding event recruits coactivator proteins and initiates the transcription of genes encoding enzymes and transporters essential for fatty acid uptake, intracellular transport, and mitochondrial β-oxidation, including CPT1, Acyl-CoA Synthetase (ACS), and various Acyl-CoA Dehydrogenases.[7][8]
Experimental Protocols
In Vitro Fatty Acid Oxidation Assay in Cultured Cells
This protocol describes the measurement of FAO in adherent cell cultures using this compound.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, myotubes, adipocytes)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Sealed incubation flasks or plates with a mechanism to trap CO2
-
Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) for 13CO2 analysis
Experimental Workflow:
References
- 1. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 13C-metabolic flux analysis of lipid accumulation in the green microalgae Tetradesmus obliquus under nitrogen deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of fatty acid oxidation rates in animal tissues and cell lines. | Semantic Scholar [semanticscholar.org]
Measuring De Novo Lipogenesis Using ¹³C Labeled Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] This fundamental process is essential for various cellular functions, including the formation of cell membranes, energy storage, and the production of signaling molecules.[3][4] Under normal physiological conditions, DNL is tightly regulated. However, its dysregulation is a hallmark of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, type 2 diabetes, and certain cancers.[4][5][6][7] Consequently, the accurate measurement of DNL rates is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.[2][7]
The use of stable isotope-labeled precursors, particularly those enriched with Carbon-13 (¹³C), coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and precise method for tracing the flow of carbon from precursors into newly synthesized fatty acids.[1][2][8] This approach allows for the quantitative assessment of DNL in a variety of experimental models, from cell cultures to human subjects.[2][9][10]
Selection of ¹³C Labeled Precursors
The choice of a ¹³C labeled precursor is a critical step in designing a DNL study and depends on the specific biological question, the experimental model, and the metabolic pathway of interest. Different precursors enter the DNL pathway at various points, providing distinct insights into metabolic regulation.
| Precursor | Common Labeled Form(s) | Metabolic Entry Point & Primary Use | Advantages | Disadvantages |
| Glucose | [U-¹³C₆]glucose, D-Glucose-¹³C₆,d₇, D-Glucose-¹³C₂,d₂ | Enters glycolysis and is a primary substrate for acetyl-CoA production in most cells.[2][3] | Traces the entire pathway from glucose uptake to fatty acid synthesis. Widely applicable to various cell types and in vivo models.[2][8] | Dilution in large endogenous glucose pools can be a factor in vivo.[11] |
| Acetate | [1-¹³C]acetate, [1,2-¹³C₂]acetate | Directly converted to acetyl-CoA in the cytosol or mitochondria.[5][9] | Bypasses glycolysis, directly labeling the acetyl-CoA pool for lipogenesis.[5][9] Useful for studies in ruminants where acetate is a primary energy source.[12] | May not fully represent DNL from dietary carbohydrates.[9] |
| Fructose | D-Fructose-¹³C₆ | Bypasses the main rate-limiting step of glycolysis, providing a potent source of acetyl-CoA.[1] | Particularly useful for studying hepatic DNL and the metabolic effects of high-fructose diets.[1] | Its metabolism is primarily hepatic, limiting its use for studying DNL in other tissues.[1] |
| Glutamine | [U-¹³C₅]glutamine | Can be converted to citrate in the TCA cycle and contribute to the lipogenic acetyl-CoA pool via reductive carboxylation. | Important for studying DNL in cancer cells, where glutamine is a key substrate. | Less direct precursor for DNL compared to glucose or acetate in many cell types. |
| Lactate | [U-¹³C₃]lactate | Can be converted to pyruvate and subsequently to acetyl-CoA. | Relevant for studying DNL in tissues with high glycolytic rates or in specific pathological conditions.[10] | The contribution to DNL can be context-dependent. |
Signaling Pathways and Experimental Workflow
De Novo Lipogenesis Signaling Pathway
The synthesis of fatty acids from glucose involves a series of enzymatic steps and is tightly regulated by key transcription factors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. De Novo Lipogenesis Products and Endogenous Lipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Main Pathway for de NoVo Synthesis of Fatty Acids (Lipogenesis) Occurs in The Cytosol [ns1.almerja.com]
Application Notes: Tracing de Novo Lipogenesis with Palmitic Acid-1-¹³C
Introduction
Stable isotope tracing is a powerful technique used to delineate metabolic pathways and quantify the flux of metabolites through specific biochemical reactions.[1][2] Palmitic acid-1-¹³C ([1-¹³C]PA) is a non-radioactive, stable isotope-labeled fatty acid commonly used to trace the path of dietary or newly synthesized palmitate into complex lipids such as triglycerides (TGs) and phospholipids (PLs).[3] By introducing [1-¹³C]PA into a biological system (e.g., cell culture or in vivo models), researchers can track the incorporation of the ¹³C label into downstream lipid species. This allows for the precise measurement of de novo synthesis rates of TGs and PLs, providing critical insights into lipid metabolism in various physiological and pathological states.[4][5] This approach is invaluable for understanding metabolic disorders, cancer metabolism, and for the development of therapeutic agents targeting lipid synthesis pathways.[2]
Principle of the Method
The core principle involves substituting the naturally abundant ¹²C isotope with the heavier ¹³C isotope at the first carbon (the carboxyl carbon) of palmitic acid.[3] When cells or organisms are supplied with [1-¹³C]PA, it enters the cellular fatty acid pool and is activated to its CoA derivative, [1-¹³C]palmitoyl-CoA. This labeled acyl-CoA then serves as a building block for the synthesis of various complex lipids.
Triglycerides are formed by the esterification of three fatty acids to a glycerol backbone, while phospholipids are composed of a glycerol backbone, two fatty acids, and a phosphate-containing headgroup. By using liquid chromatography-mass spectrometry (LC-MS), it is possible to distinguish between lipids that have incorporated the [1-¹³C]PA (labeled) and those that have not (unlabeled).[1] The mass of a lipid containing [1-¹³C]PA will increase by one Dalton for each labeled palmitate incorporated. This mass shift allows for the quantification of newly synthesized lipids and the calculation of metabolic flux.[6]
Experimental Protocols
Protocol 1: Preparation of [1-¹³C]Palmitic Acid-BSA Conjugate
To ensure solubility and facilitate cellular uptake, fatty acids must be complexed with fatty acid-free bovine serum albumin (BSA).[7][8]
Materials:
-
[1-¹³C]Palmitic Acid (¹³C-PA)
-
Fatty acid-free BSA
-
Ethanol (≥99.8%)
-
Sterile 150 mM NaCl solution or cell culture medium (e.g., DMEM)
-
Sterile water (MilliQ or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath or heating block set to 37°C and 65-70°C
Procedure:
-
Prepare a 10% (w/v) BSA Solution: Under sterile conditions, dissolve fatty acid-free BSA in 150 mM NaCl or serum-free culture medium to a final concentration of 10%. Gently mix until fully dissolved and sterile filter (0.22 µm). Warm the solution to 37°C.[7]
-
Prepare a [1-¹³C]PA Stock Solution: Prepare a 150 mM stock solution of ¹³C-PA by dissolving it in ethanol. Heating at 65°C may be required to fully dissolve the fatty acid.[7] For example, to make 1 mL of a 150 mM stock, dissolve 42 mg of ¹³C-PA (MW ≈ 257.4 g/mol , check supplier) in 1 mL of 100% ethanol.
-
Complexation:
-
In a sterile conical tube, place the required volume of the 10% BSA solution.
-
Slowly add the ¹³C-PA stock solution dropwise to the BSA solution while gently vortexing or swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.[8] The solution may become cloudy initially.[9]
-
Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional mixing, until the solution becomes clear.[9] This indicates successful conjugation.
-
-
Final Preparation & Storage: The final concentration of the ¹³C-PA-BSA conjugate can be adjusted by diluting it with cell culture medium. The prepared conjugate solution can be stored in aliquots at -20°C.[10]
Protocol 2: Isotopic Labeling of Cultured Cells
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Complete cell culture medium
-
Prepared [1-¹³C]PA-BSA conjugate
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow until they reach the desired confluency (typically 70-80%).
-
Labeling:
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of the [1-¹³C]PA-BSA conjugate (e.g., 50-300 µM).[11]
-
Incubate the cells for a specific duration (e.g., for time-course experiments, time points like 0, 3, 6, 12, 24 hours are common).[1]
-
-
Cell Harvesting:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining tracer.
-
For lipid extraction, cells can be scraped into a solvent mixture or lysed directly in the plate.
-
Protocol 3: Lipid Extraction and Analysis
A modified Bligh-Dyer or Folch method is typically used for total lipid extraction.
Materials:
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards (e.g., deuterated lipid standards for each class)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Extraction:
-
To the cell pellet or scraped cells, add a 2:1:0.8 mixture of chloroform:methanol:water. A common starting volume for a 6-well plate is 1 mL methanol followed by 2 mL chloroform.
-
Add internal standards at this stage for accurate quantification.[12][13]
-
Vortex vigorously and incubate on a shaker at room temperature for 30 minutes.
-
-
Phase Separation:
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase (which contains the lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
-
Sample Reconstitution & Analysis:
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or isopropanol).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Monitor the mass isotopologue distributions for parent lipid ions to determine the incorporation of the ¹³C label.[6]
-
Data Presentation and Interpretation
Quantitative data from tracing experiments should be organized to clearly show the incorporation of the ¹³C label over time into different lipid classes.
Table 1: Molar Percentage Distribution of ¹³C-Palmitate in Lipid Classes Over Time This table illustrates how the newly incorporated ¹³C-palmitate is distributed among major lipid classes at different time points. In this example from a study on placental explants, palmitic acid is preferentially directed into phosphatidylcholine (PC) synthesis.[1][11]
| Time Point | Triglycerides (TG) | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Lysophosphatidylcholine (LPC) |
| 3 hours | 18% | 75% | 5% | 2% |
| 24 hours | 22% | 71% | 6% | 1% |
| 48 hours | 25% | 68% | 6% | 1% |
| (Data adapted from studies on placental explants showing the preferential channeling of palmitic acid.[1][11]) |
Table 2: Isotopic Enrichment in Specific Lipid Species This table shows the percentage of a specific lipid pool that has become labeled with ¹³C-palmitate, indicating the rate of new synthesis.
| Lipid Species | Isotopic Enrichment (%) after 24h |
| TG (50:1) | 15.2% |
| TG (52:2) | 12.8% |
| PC (34:1) | 8.5% |
| PC (36:2) | 7.1% |
| PE (38:4) | 4.3% |
| (Isotopic enrichment is calculated as: (Labeled Lipid / (Labeled Lipid + Unlabeled Lipid)) * 100. This data reflects the turnover rate of individual lipid species.) |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wklab.org [wklab.org]
- 11. researchgate.net [researchgate.net]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. iris.unina.it [iris.unina.it]
Achieving Isotopic Steady State with [1-13C]Palmitate Infusion: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and executing studies to achieve isotopic steady state using [1-13C]palmitate infusion. This technique is a cornerstone for investigating fatty acid (FA) metabolism, enabling the quantification of FA turnover, oxidation, and incorporation into complex lipids in vivo.
Introduction
Stable isotope tracers, such as [1-13C]palmitate, have become invaluable tools in metabolic research, offering a safe and precise alternative to radioactive isotopes.[1] By introducing a labeled fatty acid into a biological system and monitoring its dilution by the endogenous unlabeled pool, researchers can calculate the rate of appearance (Ra) of the fatty acid, which, at steady state, equals its rate of disappearance (Rd) or flux.[2][3] This application note outlines the theoretical basis, experimental protocols, and data analysis considerations for conducting [1-13C]palmitate infusion studies to achieve isotopic steady state.
The fundamental principle involves the continuous intravenous infusion of [1-13C]palmitate, which allows the tracer-to-tracee ratio (TTR) or atom percent excess (APE) in the plasma to reach a plateau.[3][4] This plateau, or isotopic steady state, signifies that the rate of tracer entering the system is balanced by its rate of removal, allowing for robust kinetic calculations.[3][4]
Key Concepts and Signaling Pathways
The metabolism of palmitate is central to cellular energy homeostasis and lipid synthesis. Following its release from adipose tissue triglycerides (lipolysis), palmitate circulates in the plasma bound to albumin. It can be taken up by various tissues, such as muscle and liver, where it can be either oxidized via β-oxidation to produce ATP or re-esterified into complex lipids like triglycerides and phospholipids for storage or structural purposes.
// Nodes Adipose [label="Adipose Tissue\nTriglycerides", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasma_FFA [label="Plasma Free\n[1-13C]Palmitate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissues [label="Peripheral Tissues\n(e.g., Muscle, Liver)", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Oxidation [label="β-Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="13CO2\n(Expired Air)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex_Lipids [label="Intramuscular/\nHepatic Lipids\n(e.g., Triglycerides)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Adipose -> Plasma_FFA [label="Lipolysis"]; Plasma_FFA -> Tissues [label="Uptake"]; Tissues -> Beta_Oxidation [label="Activation"]; Beta_Oxidation -> TCA_Cycle [label="Acetyl-CoA"]; TCA_Cycle -> CO2 [label="Oxidation"]; Tissues -> Complex_Lipids [label="Esterification"]; } caption="Metabolic Fate of [1-13C]Palmitate"
Experimental Protocols
Achieving a reliable isotopic steady state requires careful planning and execution of the infusion protocol. The two primary methods are continuous infusion and primed-continuous infusion.
Tracer Preparation
[1-13C]palmitate is typically complexed with human albumin for intravenous infusion to ensure its solubility in the aqueous environment of the blood.[3] The tracer is prepared under sterile conditions and the final concentration and isotopic enrichment of the infusate are precisely determined.
Infusion Protocols
Continuous Infusion: A constant rate of the tracer is infused intravenously.[3][4] Isotopic steady state in the plasma free fatty acid pool is typically reached after a period of time, which can vary depending on the subject and metabolic state.
Primed-Continuous Infusion: This method involves administering an initial large dose (prime) of the tracer as a bolus before starting the continuous infusion.[2][4] The prime helps to rapidly fill the metabolic pool, allowing for a quicker attainment of isotopic steady state.[2][4] This is particularly useful for shorter experimental protocols.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Baseline [label="Baseline Sampling\n(Blood, Breath)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prime [label="Priming Bolus\n(Optional)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Infusion [label="Continuous Infusion of\n[1-13C]Palmitate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Time-course Sampling\n(e.g., 60, 70, 80, 90 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; SteadyState [label="Isotopic Steady State\nReached", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Sample Analysis\n(GC/MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Baseline; Baseline -> Prime [label="If Primed-Continuous"]; Baseline -> Infusion [label="If Continuous"]; Prime -> Infusion; Infusion -> Sampling; Sampling -> SteadyState [style=dashed]; SteadyState -> Analysis; Analysis -> End; } caption="Experimental Workflow for [1-13C]Palmitate Infusion"
Sampling
Blood samples are collected at regular intervals to monitor the isotopic enrichment of plasma palmitate.[2] For studies investigating fatty acid oxidation, expired air is also collected to measure the enrichment of 13CO2.[2]
Quantitative Data Summary
The following tables summarize typical parameters for [1-13C]palmitate infusion studies based on published literature.
Table 1: Infusion Parameters for [1-13C]Palmitate Studies
| Parameter | Value | Study Population | Reference |
| Infusion Rate | 0.04 µmol/kg/min | Humans | [2] |
| 3 µmol/kg/h | Rats | [5] | |
| 0.5 nmol/kg/min (rest) | Healthy Adults | [6][7] | |
| 2 nmol/kg/min (exercise) | Healthy Adults | [6][7] | |
| Priming Dose | None for [1-13C]Palmitate | General Protocol | [2] |
| Infusion Duration | 90 minutes | General Protocol | [2] |
| 4 hours | Rats | [8] | |
| 2 hours | Rats | [5] | |
| 3-6 hours (in vitro) | HEK293 cells | [9] |
Table 2: Time to Achieve Isotopic Steady State
| Compartment | Time to Steady State | Study Details | Reference |
| Plasma Palmitate | ~60 minutes (with prime) | General Protocol | [2] |
| Plasma Palmitate | Increases over time, plateau reached | General Protocol | [3] |
| Intramuscular Triglycerides | Enrichment lower than plasma throughout 4h | 4-hour infusion in rats | [8] |
| Surfactant Palmitate | Peak enrichment at 47 hours | 24-hour infusion in a premature infant | [10] |
| Fatty Acyl-CoAs (in vitro) | Near equilibrium by 3 hours | Incubation of HEK293 cells | [9] |
Analytical Methodologies
The determination of isotopic enrichment in biological samples is a critical step in these studies.
Sample Preparation
Plasma lipids are extracted, and fatty acids are derivatized to their methyl esters (FAMEs) for analysis.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC/MS): This is a widely used technique for measuring isotopic enrichment.[2][11] It allows for the separation of different fatty acids and the determination of their isotopic composition.
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): This method offers higher sensitivity and is particularly useful when using tracers with low enrichment or when infusing very low doses of the tracer.[6][7][8]
Data Analysis and Calculations
Once isotopic steady state is confirmed by a plateau in plasma palmitate enrichment, the rate of appearance (Ra) can be calculated using the following formula:
Ra (µmol/kg/min) = (Ei / Ep - 1) x I [2]
Where:
-
Ei is the isotopic enrichment of the infusate (Atom Percent Excess, APE).
-
Ep is the isotopic enrichment of plasma palmitate at steady state (APE).
-
I is the infusion rate of the tracer (µmol/kg/min).
The rate of fatty acid oxidation can be estimated by measuring the appearance of 13C in expired CO2.[2]
Considerations and Troubleshooting
-
Metabolic Steady State: It is crucial that the subject is in a metabolic steady state (e.g., fasted) for the calculations to be valid.[3]
-
Tracer Purity: The isotopic purity and concentration of the infused tracer must be accurately known.
-
Background Enrichment: Natural abundance of 13C should be measured from a baseline sample and subtracted from the post-infusion values.
-
Contamination: Care must be taken to avoid contamination from plastics, which can leach palmitate and affect the accuracy of the measurements.[12]
Conclusion
The use of [1-13C]palmitate infusion to achieve isotopic steady state is a powerful and well-established technique for quantifying fatty acid kinetics in vivo. Careful experimental design, precise analytical measurements, and appropriate data analysis are essential for obtaining reliable and meaningful results. This application note provides a comprehensive overview to guide researchers in the successful implementation of this methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. metsol.com [metsol.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Fatty Acid Flux Using Palmitic acid-1-13C Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid metabolism is crucial for understanding numerous physiological and pathophysiological states, including metabolic syndrome, type 2 diabetes, and cardiovascular disease. The use of stable isotope tracers, such as Palmitic acid-1-13C, coupled with mass spectrometry, provides a powerful and safe method for quantifying in vivo fatty acid kinetics. This document offers detailed application notes and protocols for calculating fatty acid flux, specifically the rate of appearance (Ra) of palmitate in plasma, using a primed-continuous infusion of [1-13C]palmitate.
These protocols are designed to guide researchers through the entire workflow, from tracer preparation and infusion to sample analysis and data calculation. By adhering to these standardized procedures, investigators can obtain reliable and reproducible data on fatty acid metabolism, facilitating the evaluation of therapeutic interventions and the elucidation of disease mechanisms.
Experimental Principles
The core principle of this method is isotope dilution. A known amount of [1-13C]palmitate is infused intravenously at a constant rate. This labeled palmitate mixes with the endogenous, unlabeled palmitate in the bloodstream. By measuring the isotopic enrichment of plasma palmitate at a steady state, the rate at which endogenous palmitate appears in the circulation can be calculated. This rate of appearance (Ra) is a measure of the overall rate of fatty acid mobilization from adipose tissue and other lipid stores.
I. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies utilizing [1-13C]palmitate to measure fatty acid flux. These values can serve as a reference for expected outcomes in similar experimental settings.
Table 1: Systemic Palmitate Flux at Rest and During Exercise
| Condition | Palmitate Flux (nmol·kg⁻¹·min⁻¹) | Reference Method | Citation |
| Rest | 0.5 | [1-¹⁴C]palmitate | [1] |
| Exercise | 2.0 | [³H]palmitate | [1] |
Table 2: Comparison of Palmitate Flux Measured by Different Isotope Tracers
| Tracer | Analytical Method | Palmitate Flux (µmol/min) | Comparison | Citation |
| [U-¹³C]palmitate | GC/C/IRMS | 147 ± 68 | Well-correlated with LC/MS method | |
| [¹³C₁₆]palmitate | LC/MS | 155 ± 71 | Agreed well with GC/C/IRMS | |
| [1-¹¹C]palmitate | PET | Significantly less than [U-¹³C]palmitate | Not correlated with continuous infusion method | [2] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in determining fatty acid flux using [1-13C]palmitate.
Protocol 1: Preparation of [1-13C]Palmitate Infusate
Objective: To prepare a sterile, albumin-bound solution of [1-13C]palmitate for intravenous infusion.
Materials:
-
[1-13C]Palmitic acid
-
Human serum albumin (25%, fatty acid-free)
-
Sterile water for injection
-
Hexane
-
Potassium hydroxide (KOH) in methanol
-
Sterile, pyrogen-free glassware
-
0.22 µm sterile filter
Procedure:
-
Accurately weigh a desired amount of [1-13C]palmitic acid and dissolve it in hexane.
-
Add an equimolar amount of KOH in methanol to the palmitic acid solution.
-
Evaporate the solvent to dryness under a stream of nitrogen gas in a 60°C water bath. This will form the potassium salt of palmitic acid.[3]
-
Warm the human serum albumin solution to 60°C.
-
Dissolve the potassium [1-13C]palmitate in pre-warmed sterile water.
-
Aseptically pass the [1-13C]palmitate solution through a 0.22 µm sterile filter into the warmed albumin solution while gently stirring.[3]
-
The final concentration of the infusate should be determined based on the desired infusion rate and the subject's body weight.
Protocol 2: Primed-Continuous Infusion of [1-13C]Palmitate
Objective: To achieve and maintain a steady-state isotopic enrichment of palmitate in the plasma.
Procedure:
-
Fast the subject overnight (10-12 hours) prior to the infusion.
-
Insert two intravenous catheters into contralateral arm veins: one for the tracer infusion and one for blood sampling.
-
Administer a priming bolus of the [1-13C]palmitate infusate to rapidly raise the plasma enrichment to the expected steady-state level. The priming dose is typically equivalent to the amount of tracer that will be infused over the first 60-90 minutes.[4]
-
Immediately following the priming dose, begin a continuous infusion of the [1-13C]palmitate solution at a constant rate using a calibrated infusion pump. A typical infusion rate is 0.03-0.04 µmol·kg⁻¹·min⁻¹.[5]
-
The infusion should be maintained for at least 90-120 minutes to ensure a steady state is reached.[4]
Protocol 3: Blood Sampling and Processing
Objective: To collect and process blood samples for the analysis of plasma palmitate concentration and isotopic enrichment.
Materials:
-
Vacutainer tubes containing EDTA or heparin
-
Centrifuge
-
Cryovials
Procedure:
-
Collect baseline blood samples prior to the start of the tracer infusion (t=0).
-
During the continuous infusion, collect blood samples at regular intervals. To confirm a steady state, it is recommended to collect samples at 60, 70, 80, and 90 minutes after the start of the infusion.[4]
-
Immediately place the collected blood tubes on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.
Protocol 4: Analysis of Plasma [1-13C]Palmitate Enrichment by GC-MS
Objective: To determine the isotopic enrichment of palmitate in plasma samples.
Materials:
-
Internal standard (e.g., heptadecanoic acid)
-
Organic solvents (e.g., chloroform, methanol)
-
Derivatizing agent (e.g., diazomethane or N,N-dimethylformamide dimethyl acetal)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Thaw the plasma samples. Add a known amount of internal standard to each plasma sample. Extract the total lipids from the plasma using a suitable solvent system, such as a modified Dole extraction.
-
Derivatization: Isolate the free fatty acid fraction. Methylate the fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.[6]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The FAMEs are separated on the gas chromatography column and then ionized and detected by the mass spectrometer.
-
Data Acquisition: Monitor the ions corresponding to the molecular weights of unlabeled palmitate methyl ester (m/z 270) and [1-¹³C]palmitate methyl ester (m/z 271).[7]
-
Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the peak area of the labeled palmitate to the total peak area of both labeled and unlabeled palmitate.
III. Calculation of Fatty Acid Flux
The rate of appearance (Ra) of palmitate is calculated using the following steady-state equation:
Ra (µmol·kg⁻¹·min⁻¹) = I * (Ei / Ep - 1)
Where:
-
I is the infusion rate of the tracer (µmol·kg⁻¹·min⁻¹).[4]
-
Ei is the isotopic enrichment of the infusate (as a mole fraction).[4]
-
Ep is the isotopic enrichment of plasma palmitate at steady state (as a mole fraction).[4]
Note on Non-Steady-State Conditions: If a steady state is not achieved, for example, during physiological perturbations, non-steady-state equations, such as those described by Steele, must be used. These equations account for changes in the volume of distribution and the concentration of the substrate over time.[8][9]
IV. Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate of [1-13C]Palmitate after cellular uptake.
Experimental Workflow
Caption: Workflow for fatty acid flux measurement.
References
- 1. aocs.org [aocs.org]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 5. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Measurement of non-steady-state free fatty acid turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation for Lipid Extraction from Tissues Following ¹³C Tracer Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling, particularly with Carbon-13 (¹³C), is a powerful technique for elucidating metabolic pathways and measuring metabolic flux.[1] In lipidomics, ¹³C tracers are instrumental in tracking the biosynthesis, modification, and turnover of various lipid species.[1][2] This provides dynamic information that is unattainable from static measurements of lipid levels alone.[1] Accurate and reproducible sample preparation is paramount to preserve the in vivo isotopic enrichment and obtain meaningful results. This document provides detailed protocols for the harvesting, quenching, homogenization, and extraction of lipids from tissues following the administration of a ¹³C tracer.
The workflow is designed to minimize pre-analytical variables that can significantly impact the final lipid profile.[3][4] Key considerations include the rapid quenching of metabolic activity to prevent further enzymatic reactions that could alter the isotopic labeling pattern, and efficient extraction methods to ensure comprehensive recovery of a wide range of lipid classes.[2][5] The protocols described herein are based on well-established methods such as the Folch and Bligh-Dyer procedures, adapted for the specific requirements of stable isotope tracing studies.[6][7][8][9][10][11][12][13]
Key Experimental Workflow
The overall process for preparing tissue samples for lipid analysis after ¹³C tracer administration involves several critical steps, from tissue collection to the final lipid extract. The following diagram illustrates the recommended workflow.
Caption: Experimental workflow for lipid extraction from tissues after ¹³C tracer administration.
Experimental Protocols
Protocol 1: Tissue Harvesting and Quenching
This protocol describes the critical first steps of tissue collection and metabolic inactivation. Rapid quenching is essential to halt enzymatic activity and preserve the isotopic enrichment pattern of lipids.[14][15][16]
Materials:
-
Surgical tools (forceps, scissors, scalpel)
-
Liquid nitrogen in a Dewar flask
-
Pre-labeled cryovials
-
Ice bucket
Procedure:
-
Animal Euthanasia: Euthanize the animal according to approved institutional guidelines.
-
Tissue Excision: Rapidly excise the target tissue. The time between cessation of blood flow and tissue freezing should be minimized.[17]
-
Rinsing (Optional): If necessary to remove excess blood, briefly rinse the tissue in ice-cold phosphate-buffered saline (PBS). Blot the tissue dry with a lint-free wipe.
-
Snap-Freezing: Immediately snap-freeze the tissue by dropping it into liquid nitrogen.[14][17][18][19][20] This ensures rapid and complete inactivation of metabolic enzymes.
-
Storage: Once frozen, transfer the tissue to a pre-labeled cryovial and store at -80°C until further processing. Minimize freeze-thaw cycles.[14][17]
Protocol 2: Tissue Homogenization
This protocol details the disruption of the frozen tissue to facilitate efficient lipid extraction.
Materials:
-
Frozen tissue sample from Protocol 1
-
Pre-chilled mortar and pestle or bead beater with appropriate beads (e.g., ceramic or stainless steel)[19][20][21]
-
Liquid nitrogen
-
Spatula
-
Analytical balance
Procedure:
-
Pre-cool Equipment: Pre-cool the mortar and pestle or bead beater tubes and beads with liquid nitrogen.
-
Pulverization: Transfer the frozen tissue to the pre-cooled mortar and add a small amount of liquid nitrogen. Grind the tissue to a fine powder.[20] Alternatively, for bead beating, place the frozen tissue in a pre-chilled tube with beads.
-
Weighing: Tare a pre-chilled tube and weigh the desired amount of frozen tissue powder (typically 20-100 mg).[17][19][22] Record the exact weight for normalization purposes.
-
Homogenization (Bead Beater): If using a bead beater, add the appropriate volume of cold extraction solvent (see Protocol 3) to the tube containing the tissue and beads. Homogenize according to the manufacturer's instructions, often in short bursts with cooling intervals to prevent sample heating.[21]
Protocol 3: Lipid Extraction using a Modified Folch Method
This protocol is a widely used liquid-liquid extraction method for a broad range of lipids.[5][8][9][10]
Materials:
-
Homogenized tissue powder from Protocol 2
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution or pure water (HPLC grade)
-
Internal standards (optional but recommended, e.g., a deuterated lipid mix)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Solvent Addition: To the tube containing the weighed tissue powder, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent to 1 part tissue by weight (e.g., for 50 mg of tissue, use 1 mL of the chloroform:methanol mixture).[10][20]
-
Internal Standard Spiking: If using internal standards, add them to the solvent mixture before adding it to the tissue. This helps to account for variations in extraction efficiency.[23]
-
Extraction: Tightly cap the tube and vortex vigorously for 1-2 minutes. Incubate the mixture, for example, by shaking for 1 hour at 4°C.[8][21]
-
Phase Separation: Add 0.25 volumes of 0.9% NaCl solution or pure water to the mixture (e.g., for 1 mL of chloroform:methanol, add 250 µL of saline).[7][8][9] Vortex for 30 seconds.
-
Centrifugation: Centrifuge the tubes at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the phases.[6][8][21]
-
Lipid Layer Collection: Three layers will be visible: an upper aqueous phase, a middle protein disk, and a lower organic phase containing the lipids.[24] Carefully aspirate the upper aqueous layer. Using a clean glass pipette, collect the lower organic (chloroform) phase, being careful not to disturb the protein disk. Transfer the lipid extract to a new clean glass tube.[7]
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.[25]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., isopropanol, methanol/chloroform).
Data Presentation
Quantitative data from the sample preparation steps should be carefully recorded to ensure reproducibility and for normalization of the final analytical results.
| Parameter | Recommended Value | Notes |
| Tissue Weight | 20 - 100 mg | The exact weight should be recorded for normalization.[17][19][22] |
| Extraction Solvent | Chloroform:Methanol (2:1, v/v) | A widely used solvent mixture for broad lipid coverage.[6][8][9][10] |
| Solvent to Tissue Ratio | 20:1 (v/w) | For example, 1 mL of solvent for 50 mg of tissue.[10][20] |
| Phase Separation Solution | 0.9% NaCl or HPLC-grade water | Added at 0.25 volumes of the initial solvent mixture.[7][8][9] |
| Centrifugation Speed | ~2,000 x g | To separate the aqueous and organic phases.[6][8][21] |
| Centrifugation Time | 10 minutes | |
| Centrifugation Temperature | 4°C | To maintain sample integrity.[8][21] |
| Storage Temperature | -80°C | For long-term storage of tissues and extracts.[14][17][19][20] |
Signaling Pathways and Logical Relationships
The introduction of a ¹³C tracer allows for the investigation of various metabolic pathways. For example, using ¹³C-glucose as a tracer can help elucidate the de novo lipogenesis pathway.
Caption: Simplified pathway of ¹³C incorporation from glucose into lipids.
Disclaimer: These protocols provide a general framework. Optimization may be required depending on the specific tissue type, lipid classes of interest, and the analytical platform used. Always adhere to local institutional guidelines for laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. From bedside to bench—practical considerations to avoid pre-analytical pitfalls and assess sample quality for high-resolution metabolomics and lipidomics analyses of body fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 12. "Bligh and Dyer" and Folch Methods for Solid-Liquid-Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vliz.be [vliz.be]
- 14. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 17. cmsp.umn.edu [cmsp.umn.edu]
- 18. mcgill.ca [mcgill.ca]
- 19. southalabama.edu [southalabama.edu]
- 20. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 23. youtube.com [youtube.com]
- 24. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biochem.wustl.edu [biochem.wustl.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity of Palmitic Acid-1-13C in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low signal intensity when analyzing Palmitic acid-1-13C by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low signal intensity of this compound in mass spectrometry?
Low signal intensity can stem from several factors throughout the experimental workflow, from sample preparation to data acquisition. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction, sample degradation, or low concentration of the analyte can significantly impact signal intensity.
-
Poor Ionization Efficiency: Palmitic acid, being a long-chain fatty acid, can exhibit poor ionization, especially in its underivatized form.[1]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound, leading to a reduced signal.[2][3]
-
Inappropriate Mass Spectrometry Parameters: Non-optimized ion source settings, collision energy, or detector voltage can result in poor signal detection.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or loss of the analyte on the column can all contribute to low signal intensity.
-
Instability of the Labeled Compound: Degradation of this compound during storage or sample processing will lead to a weaker signal.
Q2: What is the expected mass-to-charge ratio (m/z) for this compound?
The molecular weight of this compound is 257.42 g/mol .[4][5][6][7] Depending on the ionization mode, you can expect to observe the following ions:
-
Positive Ion Mode (ESI+): Primarily the protonated molecule [M+H]⁺ at an m/z of approximately 258.4. Adducts with sodium [M+Na]⁺ (m/z ~280.4) or potassium [M+K]⁺ (m/z ~296.5) may also be observed.
-
Negative Ion Mode (ESI-): Primarily the deprotonated molecule [M-H]⁻ at an m/z of approximately 256.4.
Q3: Is derivatization necessary for analyzing this compound?
Derivatization is highly recommended, especially for gas chromatography-mass spectrometry (GC-MS) analysis. Free fatty acids are polar and can interact with active sites in the GC system, leading to poor peak shape and low signal intensity. Derivatization to fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters increases volatility and reduces polarity, resulting in improved chromatographic performance and signal intensity.[8][9] For liquid chromatography-mass spectrometry (LC-MS), derivatization can also improve ionization efficiency.[1][10]
Q4: How should I store this compound to ensure its stability?
Proper storage is crucial to maintain the integrity of the labeled compound. It is recommended to store this compound at -20°C for long-term stability, with some sources suggesting it is stable for at least four years at this temperature.[4][11] For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[11][12] It is important to prevent repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low signal intensity of this compound.
Guide 1: Sample Preparation Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no signal detected | Inefficient extraction of this compound from the sample matrix. | Review and optimize your extraction protocol. Consider using a well-established method like the Folch or Bligh-Dyer extraction for lipids. Ensure complete cell lysis if working with cellular samples. |
| Degradation of the analyte during sample preparation. | Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis. Consider adding antioxidants like BHT to prevent oxidation of the fatty acid. | |
| Insufficient concentration of this compound in the final extract. | If used as an internal standard, ensure the spiking concentration is appropriate for the expected analyte concentration and the sensitivity of your instrument. If it is the target analyte, you may need to start with a larger sample amount or concentrate the final extract. | |
| Contamination from plasticware. | Use glass vials and pipettes whenever possible to avoid contamination from plasticizers that can interfere with the analysis. |
Guide 2: Mass Spectrometry and Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Weak and noisy signal | Suboptimal ionization source parameters. | Systematically optimize ESI source parameters such as capillary voltage, nozzle voltage, nebulizer gas flow, and drying gas temperature and flow rate.[10] For GC-MS, optimize the ion source temperature. |
| Inefficient fragmentation (for MS/MS). | Optimize the collision energy (CE) for the specific transition of this compound. This will maximize the intensity of the product ion.[10] | |
| Matrix effects suppressing the signal. | Improve chromatographic separation to resolve this compound from co-eluting matrix components.[2] Prepare a dilution series of the sample to assess the impact of the matrix.[2] Consider using a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for nonpolar compounds.[3] | |
| Poor peak shape (tailing or fronting) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. Consider derivatization to reduce the polarity of the analyte. |
| Incompatible injection solvent with the mobile phase (LC). | Ensure the injection solvent is similar in composition to the initial mobile phase to prevent peak distortion. | |
| No peak detected | Analyte is not eluting from the column. | For LC, ensure the mobile phase has sufficient organic solvent to elute the nonpolar palmitic acid. For GC, check for column contamination or degradation. |
| Incorrect mass transition being monitored (for MS/MS). | Verify the precursor and product ion m/z values for your derivatized or underivatized this compound. |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis
This protocol is adapted from common esterification procedures for fatty acids.[9]
Materials:
-
Sample containing this compound
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
To your dried sample extract (containing 1-100 µg of fatty acids) in a glass vial, add 1 mL of 14% BF₃-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Underivatized this compound
This protocol provides a starting point for developing an LC-MS/MS method for underivatized fatty acids. Optimization will be required for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the fatty acids. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 30% B (re-equilibration).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0-4.0 kV
-
Nozzle Voltage: 500 V[10]
-
Nebulizer Gas (N₂): 40 psig[10]
-
Drying Gas (N₂) Flow: 13 L/min[10]
-
Drying Gas Temperature: 250°C[10]
-
MRM Transition: Monitor the transition from the deprotonated molecule [M-H]⁻ (m/z 256.4) to a characteristic fragment ion. The optimal collision energy will need to be determined empirically.
Quantitative Data Summary
Table 1: Optimized ESI-MS Source Parameters for Fatty Acid Analysis
| Parameter | Recommended Setting | Reference |
| Capillary Voltage | 4000 V | [10] |
| Nozzle Voltage | 500 V | [10] |
| Nebulizer Pressure | 40 psig | [10] |
| Drying Gas Flow | 13 L/min | [10] |
| Drying Gas Temperature | 250°C | [10] |
Table 2: Derivatization Conditions for Fatty Acids
| Derivatization Reagent | Reaction Time | Reaction Temperature | Reference |
| Trimethylsilyldiazomethane (TMSD) | 10 min | 30°C | [10] |
| Boron trifluoride-methanol (BF₃-Methanol) | 30-60 min | 60°C | [9] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 60 min | 60°C | [9] |
Visualizations
Caption: A troubleshooting workflow for addressing low signal intensity of this compound.
Caption: Simplified pathway of de novo fatty acid synthesis using a [U-13C]Glucose tracer.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Palmitic acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-150-10 [isotope.com]
- 6. Palmitinsäure-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C16H32O2 | CID 9881577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Correcting for Natural ¹³C Abundance in Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural ¹³C abundance in metabolic tracer studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for natural ¹³C abundance in tracer studies?
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a metabolite.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, you can have:
-
M+0: No ¹³C atoms
-
M+1: One ¹³C atom
-
M+2: Two ¹³C atoms
-
...and so on up to M+n , where all carbons are ¹³C.
The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of these fractional abundances equals 1 (or 100%).[1]
Q3: What are the essential inputs for an accurate ¹³C correction?
A3: To perform an accurate correction for natural ¹³C abundance, you need the following:
-
The complete and correct molecular formula of the analyte: This must include any atoms added during derivatization for techniques like GC-MS. The molecular formula is critical for calculating the theoretical natural isotope distribution.[2]
-
The measured Mass Isotopomer Distribution (MID): This is the raw data from the mass spectrometer showing the relative abundances of the different isotopologues (M+0, M+1, M+2, etc.).[2][3]
-
The isotopic purity of the ¹³C-labeled tracer: Commercially available tracers are not 100% pure and contain a small fraction of ¹²C. This information is crucial for precise correction.[2]
-
The mass resolution of the instrument: This is particularly important for high-resolution mass spectrometry data where different isotopologues may be resolved.[2][4]
Troubleshooting Guides
Problem 1: My corrected data contains negative abundance values for some isotopologues.
-
Possible Cause: This is a common issue that can arise from several factors, including:
-
Low signal intensity or noise: For low-intensity peaks in the mass spectrometry data, the correction algorithm can sometimes over-correct, resulting in small negative numbers.[2][3]
-
Incorrect background subtraction: Inaccurate subtraction of background noise can distort the measured MID.
-
Underestimation of a mass isotopomer peak: If a peak in the mass spectrum is underestimated, the correction algorithm may overcompensate, leading to negative values.[1]
-
Incorrect molecular formula: Using an incorrect elemental formula for the metabolite or its derivative will lead to an inaccurate correction matrix.[2]
-
-
Troubleshooting Steps:
-
Verify the molecular formula: Double-check the elemental composition of your metabolite and any derivatizing agents.[2]
-
Review raw spectral data: Manually inspect the raw data for indications of peak distortion, incorrect peak integration, or low signal-to-noise ratio.[1]
-
Check instrument performance: Confirm that your mass spectrometer is properly tuned and calibrated.[1]
-
Re-run the correction: Use the corrected molecular formula and refined peak integration in your correction software.
-
Problem 2: The calculated ¹³C enrichment in my labeled samples is significantly lower or higher than expected after correction.
-
Possible Cause:
-
Incorrect input parameters: Errors in the input parameters for the correction software, such as the tracer's isotopic purity or the molecular formula, can lead to inaccurate enrichment calculations.[1]
-
Dilution from unlabeled sources: The ¹³C label can be diluted by unlabeled carbon sources present in the cell culture medium, such as glucose, glutamine, or amino acids in the serum.[5]
-
Failure to reach isotopic steady state: If the labeling experiment is not run long enough for the isotopic enrichment in metabolites to stabilize, the calculated fluxes may be underestimated.[6][7]
-
-
Troubleshooting Steps:
-
Double-check all input parameters: Carefully verify the molecular formula, tracer purity, and other settings in your correction software.[1]
-
Review media composition: Use glucose-free media and dialyzed serum to minimize the contribution of unlabeled carbon sources.[5]
-
Verify isotopic steady state: To confirm that a steady state has been reached, measure the isotopic labeling of key metabolites at multiple time points toward the end of your experiment. If the labeling patterns are stable, a steady state has been achieved.[5] If not, consider extending the labeling time.[5]
-
Problem 3: The correction software is producing an error or not running.
-
Possible Cause:
-
Incorrectly formatted input file: The software may be unable to parse the input file due to formatting errors.
-
Incompatible software version: Ensure you are using the latest version of the correction software and that it is compatible with your operating system and other dependencies.[2]
-
Data integrity issues: Check for missing values or non-numeric characters in the intensity columns of your data.[2]
-
-
Troubleshooting Steps:
-
Consult the software documentation: Review the documentation for the correct input file format and system requirements.
-
Check for software updates: Ensure you are using the most recent version of the correction tool.[2]
-
Validate your input data: Carefully inspect your data files for any formatting errors or missing values.[2]
-
Experimental Protocols
Protocol: ¹³C Labeling Experiment and Data Correction
This protocol outlines the key steps for a typical ¹³C labeling experiment in cell culture, followed by data processing to correct for natural ¹³C abundance.
1. Cell Culture and Tracer Introduction:
-
Culture cells under the desired experimental conditions until they reach the desired confluency (e.g., mid-exponential growth phase).
-
Prepare the labeling medium by supplementing a base medium (e.g., glucose- and glutamine-free DMEM) with the ¹³C-labeled tracer (e.g., [U-¹³C]-glucose) and other necessary nutrients. The use of dialyzed fetal bovine serum is recommended to minimize unlabeled metabolites.[8]
-
At time zero, aspirate the standard growth medium, wash the cells with pre-warmed phosphate-buffered saline (PBS), and switch to the pre-warmed ¹³C-labeling medium.[8]
-
Incubate the cells for a predetermined duration to allow for the incorporation of the tracer and to reach an isotopic steady state.[5][7]
2. Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. This is typically done by aspirating the labeling medium and immediately adding an ice-cold quenching solution, such as 80% methanol.[8]
-
Scrape the cells in the quenching solution and transfer the cell extract to a microcentrifuge tube.[8]
-
Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.[8]
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
3. Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a suitable mass spectrometry method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Acquire data in a manner that allows for the quantification of the different mass isotopologues for each metabolite of interest.
4. Data Processing and Natural Abundance Correction:
-
Process the raw mass spectrometry data to obtain the Mass Isotopomer Distributions (MIDs) for your target metabolites. This involves integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.).
-
Use a software tool (e.g., IsoCorrectoR, AccuCor) to correct the MIDs for natural isotope abundance.[1][3]
-
Input the following information into the software:
-
The software will then apply a correction matrix to calculate the corrected MIDs, which reflect the true isotopic enrichment from the tracer.[1][3]
Data Presentation
Table 1: Natural Abundance of Key Isotopes in Biological Systems
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1%[1] | |
| Nitrogen | ¹⁴N | ~99.6% |
| ¹⁵N | ~0.4% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Hydrogen | ¹H | ~99.98% |
| ²H (D) | ~0.02% |
Table 2: Example of Measured vs. Corrected Mass Isotopomer Distribution (MID)
This table illustrates the impact of natural abundance correction on the MID of a hypothetical 3-carbon metabolite.
| Mass Isotopologue | Measured MID (Fractional Abundance) | Corrected MID (Fractional Abundance) |
| M+0 | 0.200 | 0.225 |
| M+1 | 0.450 | 0.445 |
| M+2 | 0.300 | 0.290 |
| M+3 | 0.050 | 0.040 |
Visualizations
Caption: A typical workflow for a ¹³C metabolic labeling experiment.
Caption: Logical workflow for natural abundance correction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete labeling of precursor pools with [U-13C]palmitate.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete labeling of precursor pools with [U-13C]palmitate. It is intended for researchers, scientists, and drug development professionals utilizing stable isotope tracers to study lipid metabolism.
Frequently Asked Questions (FAQs)
Q1: What is "incomplete precursor pool labeling" and why is it a significant problem?
A1: Incomplete precursor pool labeling occurs when the specific pool of molecules used for biosynthesis (the "precursor pool") is not 100% enriched with the isotopic tracer. In the context of [U-13C]palmitate studies, the key precursor pool is typically palmitoyl-CoA. If this pool contains a mix of labeled [U-13C]palmitoyl-CoA and unlabeled, endogenous palmitoyl-CoA, the resulting newly synthesized lipids will also be a mix of fully labeled and unlabeled species. This dilution leads to a significant underestimation of the true rate of biosynthesis for downstream products like ceramides, sphingolipids, and triglycerides.[1]
Q2: What are the most common causes of low ¹³C enrichment in my newly synthesized lipids?
A2: Low ¹³C enrichment is primarily caused by the dilution of the [U-¹³C]palmitate tracer by unlabeled palmitate from various endogenous and external sources. Key causes include:
-
Insufficient Labeling Time: The experiment may be too short to allow the precursor pool to reach isotopic steady state, where the ratio of labeled to unlabeled molecules becomes constant.[2][3]
-
Dilution from Cellular Stores: Pre-existing unlabeled lipids, such as triglycerides, can be hydrolyzed, releasing unlabeled fatty acids that dilute the tracer pool.[4]
-
Uptake from Media: Standard cell culture media containing fetal bovine serum (FBS) is a major source of unlabeled fatty acids that compete with the tracer.[5] Using dialyzed FBS can help minimize this issue.[2]
-
Plasticware Contamination: A frequently overlooked cause is the leaching of palmitate from plastic consumables (e.g., pipette tips, microcentrifuge tubes) when they come into contact with organic solvents during sample extraction.[6] This artificially increases the amount of unlabeled palmitate (the M+0 peak) in the final analysis.[6]
-
Metabolic Contributions: Endogenous synthesis of palmitate (de novo lipogenesis) from other carbon sources or the breakdown of longer fatty acids can also contribute to the unlabeled precursor pool.[4]
Q3: How can I determine the true isotopic enrichment of the precursor pool?
A3: The most accurate approach is to directly measure the isotopic enrichment of the immediate precursor, which is typically palmitoyl-CoA.[1] This can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because palmitoyl-CoA can be challenging to measure, a common and effective alternative is to measure the enrichment of palmitoyl-carnitine, which is in isotopic equilibrium with the cytosolic palmitoyl-CoA pool.[4]
Q4: My precursor pool is only partially labeled. How do I correct my biosynthesis rate calculations?
A4: To obtain an accurate biosynthesis rate, you must correct for the incomplete labeling of the precursor pool. The general principle is to divide the apparent rate of synthesis (calculated using the product enrichment) by the measured fractional enrichment of the precursor pool. For example, if you measure that the palmitoyl-CoA pool is 60% labeled, you would divide your calculated synthesis rate by 0.60 to determine the corrected, true rate of synthesis.[1]
Q5: How long should I run my labeling experiment to ensure the precursor pool has reached isotopic steady state?
A5: The time required to reach isotopic steady state varies depending on the cell type, the specific metabolic pathway, and the turnover rate of the precursor pool.[7] It is crucial to perform a time-course experiment to determine this empirically for your specific system.[3][8] Samples should be collected at multiple time points (e.g., 0, 1, 3, 6, 12, 24 hours) after introducing the tracer to observe when the enrichment of the precursor pool (e.g., palmitoyl-CoA) reaches a stable plateau.[1] For example, in HEK293 cells, the palmitoyl-CoA pool was found to be near isotopic equilibrium by 3 hours.[1]
Q6: Could my sample preparation method be a source of error?
A6: Absolutely. A major potential error is contamination from plasticware. Studies have shown that using plastic tubes and pipette tips with organic solvents can lead to significant palmitate contamination, which artificially inflates the unlabeled (M+0) signal and can lead to an eight-fold underestimation of de novo synthesis.[6] To avoid this, it is highly recommended to use glassware for all sample preparation steps involving organic solvents.[6] If plastics are unavoidable, pre-washing them with methanol may help reduce contamination.[6]
Troubleshooting Guides
| Problem / Observation | Potential Cause | Recommended Solution |
| Underestimated rates of lipid synthesis. | The isotopic enrichment of the precursor (palmitoyl-CoA) pool is less than 100%, diluting the label incorporation into the product.[1] | 1. Measure Precursor Enrichment: Directly quantify the isotopic enrichment of palmitoyl-CoA or palmitoyl-carnitine using LC-MS/MS.[1][4] 2. Correct Calculation: Adjust the final synthesis rate by dividing the apparent rate by the measured fractional enrichment of the precursor.[1] |
| The M+0 (unlabeled) peak for palmitate is unexpectedly high. | 1. Contamination: Unlabeled palmitate is leaching from plastic consumables during extraction with organic solvents.[6] 2. External Sources: The culture medium (e.g., serum) contains high levels of unlabeled palmitate.[5] | 1. Use Glassware: Perform all extraction and sample handling steps that involve organic solvents using glass vials and pipettes.[6] 2. Optimize Media: Use fatty-acid-free BSA to deliver the tracer and consider using dialyzed FBS to reduce background fatty acids.[1][2] |
| High variability between biological replicates. | 1. Inconsistent Cell Culture: Differences in cell density, growth phase, or health can alter metabolic rates.[8] 2. Inconsistent Sample Handling: Variable contamination from plastics or inconsistent extraction efficiency.[6] | 1. Standardize Cell Culture: Ensure all replicates have consistent cell density and are in the same growth phase before starting the experiment.[8] 2. Standardize Protocols: Adhere strictly to a validated sample handling and extraction protocol, preferably using glassware.[6] |
Quantitative Data Summary
For accurate interpretation of labeling data, it is crucial to quantify precursor enrichment. The following tables provide examples from published studies.
Table 1: Isotopic Enrichment of Fatty Acyl-CoAs in HEK293 Cells
This table shows the measured isotopic enrichment of various fatty acyl-CoA pools in HEK293 cells after incubation with 0.1 mM [U-¹³C]palmitate for 3 hours.[1] Note that the direct precursor, C16:0-CoA, reaches approximately 60% enrichment, not 100%.
| Fatty Acyl-CoA Species | Isotopic Enrichment (% ¹³C-labeled) |
| C16:0-CoA | ~60% |
| C16:1-CoA | ~55% |
| C18:0-CoA | ~30% |
| C18:1-CoA | ~25% |
| Data derived from studies on HEK293 cells.[1] |
Table 2: Impact of Plasticware vs. Glassware on Palmitate Labeling Analysis
This table illustrates the dramatic effect of plasticware contamination on the calculated contribution of de novo synthesis to the total palmitate pool in 3T3-L1 cells labeled with [U-¹³C]glucose. The use of plastic significantly increases the M+0 peak, leading to a severe underestimation of synthesis.[6]
| Parameter | Extraction with Plasticware | Extraction with Glassware |
| Contribution of de novo synthesis (g(48 h)) | 0.07 | 0.51 |
| Calculated Acetyl-CoA Labeling (D) | 0.55 | 0.55 |
| Data from a study using 3T3-L1 cells.[6] |
Detailed Experimental Protocols
Protocol 1: [U-¹³C]Palmitate Labeling of Cultured Mammalian Cells
This protocol is adapted from a method used for labeling HEK293 cells to study sphingolipid biosynthesis.[1]
-
Cell Culture: Grow cells (e.g., HEK293) in 100 mm dishes to approximately 80% confluence. The evening before the experiment, replace the medium with fresh growth medium.
-
Tracer Preparation: Prepare a 2 mM stock solution of [U-¹³C]palmitate complexed to fatty acid-free bovine serum albumin (BSA) at a 1:1 molar ratio in sterile PBS.
-
Labeling: At time zero, remove 0.5 ml of medium from the culture dish and add the [U-¹³C]palmitate-BSA complex to achieve a final concentration of 0.1 mM [U-¹³C]palmitate.
-
Incubation: Incubate the cells for the desired amount of time (e.g., in a time-course from 0 to 6 hours) under standard culture conditions.
-
Cell Harvesting: After incubation, remove the labeling medium and place the dishes on ice. Wash the cells twice with cold PBS.
-
Extraction: Scrape the cells into a suitable solvent for the extraction of the lipids of interest (e.g., fatty acyl-CoAs or complex lipids). Proceed immediately to the appropriate extraction protocol.
Protocol 2: Sample Extraction Using Glassware to Minimize Contamination
This protocol emphasizes steps to avoid plastic-derived contamination during lipid extraction.[6]
-
Materials: Use exclusively glass centrifuge tubes, glass pipettes, and glass vials for all steps involving organic solvents.
-
Quenching and Extraction: After harvesting, quench metabolic activity and extract metabolites using a suitable solvent mixture (e.g., methanol/water). Perform all vortexing and centrifugation steps in glass tubes.
-
Phase Separation: If performing a liquid-liquid extraction (e.g., Folch method), separate the organic and aqueous layers. Use glass pipettes to transfer the organic layer containing lipids to a new clean glass vial.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas. Avoid using a vacuum concentrator (e.g., SpeedVac) as it may have plastic components that can introduce contaminants.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Visualizations
The following diagrams illustrate key workflows and concepts related to [U-¹³C]palmitate labeling experiments.
Caption: Troubleshooting workflow for incomplete precursor pool labeling.
Caption: Dilution of the [U-13C]palmitoyl-CoA precursor pool.
Caption: Experimental workflow for accurate metabolic flux measurement.
References
- 1. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the proper precursor-to-product labeling relationship for calculating the fractional synthetic rate of muscle triglyceride? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Palmitic Acid-1-13C Tracer Recycling and Metabolic Modeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing palmitic acid-1-13C as a tracer for metabolic research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound tracers.
| Question | Answer |
| Why is the isotopic enrichment in my plasma or tissue samples lower than expected? | Several factors can contribute to low isotopic enrichment. 1. Inadequate Tracer Dose: The amount of infused or injected tracer may be insufficient to produce a detectable signal above the natural 13C abundance. Review your dosing calculations based on the subject's body weight and metabolic state. 2. Rapid Tracer Turnover: Palmitic acid has a fast turnover rate in the plasma.[1] If your sampling time points are too far apart, you might miss the peak enrichment. Consider more frequent sampling, especially in the initial phase after tracer administration. 3. Dilution by Endogenous Pools: The labeled palmitic acid is diluted by the body's own unlabeled free fatty acid (FFA) pools. In conditions of high lipolysis (e.g., fasting), the endogenous FFA release will be higher, leading to greater dilution of the tracer.[2] 4. Tracer Recycling: The tracer can be taken up by tissues, incorporated into lipid pools (e.g., triglycerides), and then released back into circulation, leading to a complex distribution and potential underestimation of true turnover rates if not accounted for in the metabolic model.[3] |
| My 13CO2 measurements in expired breath are highly variable or seem inaccurate. What could be the cause? | 1. Isotope Fixation in the Tricarboxylic Acid (TCA) Cycle: A significant portion of the 13C label from palmitate oxidation that enters the TCA cycle does not immediately appear as 13CO2. Instead, it can be incorporated into TCA cycle intermediates through isotopic exchange reactions.[4] This "label fixation" leads to an underestimation of true fatty acid oxidation. To correct for this, it is often recommended to perform a separate experiment using 13C-labeled acetate and apply an "acetate recovery factor".[4] 2. Bicarbonate Pool Retention: The body has a large bicarbonate pool that can retain some of the produced 13CO2, delaying its appearance in the breath. Priming the bicarbonate pool with a bolus of 13C-bicarbonate at the start of the infusion can help to achieve a faster isotopic steady state in expired CO2.[5] 3. Incomplete Breath Collection: Ensure that the breath collection method is capturing a representative sample of expired air and that there are no leaks in the collection system. |
| The results from my metabolic model do not seem to fit the experimental data well. What are the common pitfalls in metabolic modeling of this compound tracer data? | 1. Oversimplified Model Structure: A common issue is using a model that does not adequately represent the underlying biology. For instance, a single-pool model for plasma FFAs may not be sufficient to capture the complex dynamics of tracer recycling from different tissue compartments.[3] Consider using multi-compartmental models to better describe the data. 2. Failure to Account for Tracer Recycling: As mentioned, the recycling of the tracer from tissue lipid pools back into the plasma is a significant process.[3] Your model should include pathways for this recycling to accurately estimate kinetic parameters. 3. Assumption of Isotopic Steady State: Many models assume that the system has reached an isotopic steady state. It is crucial to verify this by measuring the isotopic enrichment of key metabolites at multiple time points towards the end of the experiment to ensure that the labeling patterns are stable.[6] If a steady state is not reached, dynamic metabolic flux analysis methods may be more appropriate.[7] 4. Inaccurate Precursor Pool Enrichment: The model's accuracy heavily relies on the precise measurement of the isotopic enrichment of the precursor pool (i.e., plasma palmitate). Any errors in this measurement will propagate and lead to inaccurate flux estimations.[8] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the difference between using [1-13C]palmitic acid and uniformly labeled [U-13C16]palmitic acid? | [1-13C]palmitic acid has the 13C label only on the first carbon (the carboxyl carbon). When this fatty acid undergoes beta-oxidation, the label is released as acetyl-CoA in the first cycle. This is useful for specifically tracing the initial steps of fatty acid oxidation and its entry into the TCA cycle.[1][3] [U-13C16]palmitic acid has all 16 carbon atoms labeled with 13C. This provides a much stronger signal for mass spectrometry and allows for tracing the fate of the entire carbon backbone of the fatty acid as it is incorporated into various lipid molecules.[4][9][10] The choice between the two depends on the specific research question and the analytical sensitivity required. |
| How can I prepare the this compound tracer for infusion? | Since long-chain fatty acids like palmitate are insoluble in aqueous solutions, the 13C-labeled palmitic acid needs to be complexed with albumin for intravenous infusion.[11] The potassium salt of the labeled palmitate is typically dissolved in sterile water and then bound to fatty acid-free human serum albumin.[4] The final solution should be sterile-filtered before administration.[12] |
| What are the key metabolic fates of the this compound tracer? | Once in the circulation, the labeled palmitate can be: 1. Taken up by tissues: such as skeletal muscle, liver, and adipose tissue. 2. Oxidized for energy: In mitochondria, it undergoes beta-oxidation to produce acetyl-CoA, which then enters the TCA cycle, ultimately leading to the production of 13CO2 that is exhaled.[4][13] 3. Esterified into complex lipids: It can be incorporated into triglycerides for storage, primarily in adipose tissue and the liver, or into phospholipids, which are essential components of cell membranes.[9][10] 4. Incorporated into other metabolites: The 13C label can appear in other molecules like glutamine and glutamate, particularly in the liver.[4][13] |
| How does tracer recycling affect the interpretation of my data? | Tracer recycling occurs when the labeled palmitate is taken up by a tissue, stored in a lipid pool (e.g., hepatic triglycerides), and then released back into the plasma. This can lead to an underestimation of the true rate of fatty acid appearance (Ra) if not properly accounted for in the metabolic model. Compartmental modeling is often necessary to resolve the extent of recycling and obtain more accurate kinetic measurements.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from studies using palmitic acid-13C tracers.
Table 1: Fate of [U-13C]Palmitate in Human Forearm Muscle
| Metabolite | Control Subjects (% of 13C Uptake) | Type 2 Diabetes Subjects (% of 13C Uptake) | Reference |
| Release of 13CO2 | 15% | Not detectable | [4][13] |
| Release of 13C-Glutamine | 6% | Not detectable | [4][13] |
| Uptake of [U-13C]Palmitate | 100% | 60% of control value | [4][13] |
Table 2: Distribution of [U-13C]Palmitate-Derived Metabolites in Fasted Mice (10 minutes post-injection)
| Metabolite | Plasma (nmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) | Reference |
| Free [U-13C]Palmitate | 2.5 ± 0.5 µmol/L | 39 ± 12 | 14 ± 4 | [9][10] |
| [U-13C]Palmitate-derived Acylcarnitines | 0.82 ± 0.18 | 0.002 ± 0.001 | 0.95 ± 0.47 | [9][10] |
| [U-13C]Palmitate-derived Triglycerides | - | 511 ± 160 | Not detectable | [9][10] |
| [U-13C]Palmitate-derived Phosphatidylcholine | - | 58 ± 9 | Not detectable | [9][10] |
Experimental Protocols
Protocol 1: Constant Infusion of [U-13C]Palmitate for Studying Muscle Metabolism in Humans
This protocol is adapted from a study investigating the fate of [U-13C]palmitate extracted by forearm muscle.[4][13]
-
Subject Preparation: Subjects fast overnight (at least 12 hours) and rest in a supine position.
-
Tracer Preparation: The potassium salt of [U-13C]palmitate (e.g., 60 mg) is dissolved in heated sterile water, passed through a 0.2-µm filter, and then added to warm human serum albumin (e.g., 5%) to create a solution with a concentration of approximately 0.670 mmol/l.[4]
-
Tracer Infusion: A continuous intravenous infusion of the [U-13C]palmitate tracer is administered.
-
Blood Sampling: Arterial and venous blood samples are collected from the forearm to determine arteriovenous differences in metabolite concentrations and isotopic enrichments.
-
Breath Sampling: Expired air is collected to measure the enrichment of 13CO2.
-
Sample Analysis: Plasma samples are analyzed for the concentration and isotopic enrichment of palmitate, glucose, glutamine, and glutamate using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Breath samples are analyzed by isotope ratio mass spectrometry.
Protocol 2: Bolus Injection of [U-13C]Palmitate for Studying Lipid Metabolism in Mice
This protocol is based on a study examining the fate of free fatty acids in fasting mice.[9][10]
-
Animal Preparation: Male C57BL/6N mice are fasted for 15 hours.
-
Tracer Administration: A bolus of [U-13C]palmitate (e.g., 20 nmol/kg body weight) is injected into the caudal vein of anesthetized mice.[10]
-
Sample Collection: After a specific time point (e.g., 10 minutes), plasma, liver, and gastrocnemius muscles are collected.[10]
-
Metabolite Extraction: Lipids, acylcarnitines, and free fatty acids are extracted from the collected plasma and tissues.
-
Sample Analysis: The extracted metabolites are analyzed by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to quantify the [U-13C]palmitate-derived metabolites.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow of this compound tracer metabolism.
Caption: Troubleshooting workflow for low isotopic enrichment.
Caption: 13C label flow and fixation in the TCA cycle.
References
- 1. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. metsol.com [metsol.com]
- 6. benchchem.com [benchchem.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmitic Acid-1-13C Infusion for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals utilizing Palmitic acid-1-13C for in vivo metabolic studies in animals.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high variability in plasma 13C-palmitate enrichment between animals in the same group?
Possible Causes:
-
Inconsistent Infusion Rate: Issues with the infusion pump, catheter placement, or blockages can lead to variable delivery of the tracer.
-
Stress-Induced Lipolysis: Animal stress during handling and infusion can increase endogenous palmitate release, diluting the tracer.
-
Improper Catheter Patency: A partially or fully blocked catheter will obstruct the infusion.
-
Incorrect Infusate Preparation: Inhomogeneous mixing of the palmitic acid with albumin can result in inconsistent tracer concentration.
Troubleshooting Steps:
-
Verify Infusion Pump and Catheter:
-
Ensure the infusion pump is calibrated and functioning correctly.
-
Check the catheter for kinks or blockages before and during the infusion.
-
Confirm secure placement of the catheter in the blood vessel. A small drop of cyanoacrylic adhesive and fabric tape can help secure tail vein catheters.[1]
-
-
Minimize Animal Stress:
-
Acclimatize animals to the experimental setup and handling procedures.
-
Perform procedures in a quiet and controlled environment.
-
Consider using anesthesia that has a minimal impact on fatty acid metabolism, such as pentobarbital.[1]
-
-
Ensure Proper Infusate Preparation:
-
Follow a validated protocol for binding [1-13C]palmitate to fatty acid-free albumin. This typically involves dissolving the tracer, drying it under nitrogen, and then resuspending it in a heated albumin solution with sonication to ensure clarity.[1]
-
Filter-sterilize the infusate before use to prevent contamination and potential blockages.[1]
-
Q2: My calculated fatty acid Rate of Appearance (Ra) is unexpectedly low. What could be the reason?
Possible Causes:
-
Underestimation of Tracer Infusion Rate: Inaccurate measurement of the infusate concentration or an error in the pump flow rate.
-
Overestimation of Plasma Palmitate Enrichment: Analytical errors during mass spectrometry analysis.
-
Contamination with Unlabeled Palmitate: Contamination from plasticware can artificially lower the measured enrichment.[2]
Troubleshooting Steps:
-
Accurately Determine Infusate Concentration:
-
Measure the palmitate concentration in each batch of infusate to confirm the exact infusion rate.[3]
-
-
Validate Analytical Methods:
-
Run standard curves and quality controls with your mass spectrometry analysis to ensure accuracy.
-
Use an appropriate internal standard, such as [5,5,6,6-2H4]palmitic acid, for accurate quantification.[4]
-
-
Minimize Plasticware Contamination:
Q3: I am not achieving a steady-state in plasma 13C-palmitate enrichment during my continuous infusion. What should I do?
Possible Causes:
-
Inadequate Priming Dose: A bolus dose is often necessary to rapidly bring the plasma palmitate pool to isotopic equilibrium.[1]
-
Infusion Duration is Too Short: It may take time for the tracer to equilibrate within the body's fatty acid pools.
-
Changes in Endogenous Palmitate Production: Physiological changes during the experiment (e.g., stress, anesthesia effects) can alter the rate of endogenous palmitate release.
Troubleshooting Steps:
-
Implement a Priming Bolus:
-
Administer a priming bolus of the tracer at the beginning of the infusion to quickly reach isotopic steady-state. A common approach is a bolus of 0.5 μmol/kg followed by continuous infusion.[1]
-
-
Optimize Infusion Duration:
-
Review the literature for typical equilibration times for your animal model and experimental conditions. Infusion periods of 2 hours are common.[1]
-
Collect serial blood samples to monitor the approach to steady-state.
-
-
Maintain Consistent Experimental Conditions:
-
Ensure animals are in a fasted state to minimize fluctuations in endogenous fatty acid metabolism. A 6-hour fast is often used.[1]
-
Maintain a stable level of anesthesia throughout the experiment.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and data interpretation when using this compound.
Q1: What is a typical infusion rate for this compound in rodent studies?
A continuous infusion rate of 3 µmol/kg/h has been successfully used in rats.[1] However, the optimal rate can depend on the animal model, its metabolic state, and the specific research question. It is advisable to consult the literature for protocols tailored to your specific experimental setup.
Q2: How do I prepare the this compound infusate?
The tracer, typically as a potassium salt, is bound to fatty acid-free albumin. A general procedure involves dissolving the [U-13C]-palmitate in a solvent like chloroform/methanol, drying it under a stream of nitrogen, and then resuspending it in a heated solution of bovine serum albumin (BSA). The mixture is often sonicated in a hot water bath until it becomes clear, indicating the binding of palmitate to albumin.[1] The final solution should be filter-sterilized.[1]
Q3: How is the Rate of Appearance (Ra) of palmitate calculated?
The Rate of Appearance (Ra) of palmitate, which reflects its turnover rate, is calculated using steady-state equations when a primed-continuous infusion is used.[1] The formula is:
Ra (µmol/kg/min) = (Ei / Ep - 1) x I[5]
Where:
-
Ei is the isotopic enrichment of the infusate (in atom percent excess).
-
Ep is the isotopic enrichment of plasma palmitate at steady-state (in atom percent excess).
-
I is the infusion rate of the tracer (in µmol/kg/min).[5]
Q4: How can I measure fatty acid oxidation using 13C-palmitate?
The oxidation of 13C-labeled palmitate can be assessed by measuring the appearance of 13CO2 in expired breath.[6] This requires collecting breath samples and analyzing the 13CO2/12CO2 ratio using isotope ratio mass spectrometry (IRMS).[6] The rate of fatty acid oxidation can be calculated using the following formula:
FFA oxidation (µmol/kg/min) = (Eb x VCO2 x 16) / (Ep x k x % palmitate)[5]
Where:
-
Eb is the enrichment of breath CO2.
-
VCO2 is the rate of carbon dioxide production.
-
Ep is the enrichment of palmitate in plasma.
-
k is a correction factor for the retention of bicarbonate in the blood (typically around 0.81).[5]
-
% palmitate is the fractional contribution of palmitate to the total free fatty acid pool.
Q5: What are some key considerations for sample collection and analysis?
-
Blood Sampling: Small blood samples (e.g., 50 µl) can be collected from a site other than the infusion site, such as the saphenous vein, at regular intervals to monitor isotopic enrichment.[1]
-
Plasma Preparation: Plasma should be separated by centrifugation and stored at -80°C until analysis.[1]
-
Tissue Analysis: For tissue-specific analysis, samples should be rapidly collected, cleaned of connective tissue, and flash-frozen in liquid nitrogen.[1]
-
Analytical Techniques: Gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to measure the concentration and isotopic enrichment of palmitate and its metabolites in plasma and tissues.[1]
Data Presentation
Table 1: Example Infusion Parameters for this compound in Rats
| Parameter | Value | Reference |
| Animal Model | Wistar Rats | [1] |
| Anesthesia | Pentobarbital (50 mg/kg) | [1] |
| Fasting Duration | 6 hours | [1] |
| Priming Bolus | 0.5 µmol/kg | [1] |
| Continuous Infusion Rate | 3 µmol/kg/h | [1] |
| Infusion Duration | 2 hours | [1] |
| Blood Sampling Frequency | Every 15 minutes | [1] |
Experimental Protocols
Protocol 1: Preparation of Albumin-Bound [U-13C]-Palmitate Infusate
This protocol is based on the method described by Blachnio-Zabielska et al. (2013).[1]
-
Dissolve the required amount of potassium [U-13C]-palmitate in a 2:1 chloroform/methanol solution.
-
Dry the dissolved tracer under a gentle stream of nitrogen gas.
-
Prepare a solution of fatty acid-free bovine serum albumin (BSA) in 10x PBS.
-
Suspend the dried palmitate tracer in the hot albumin solution at a 1:10 ratio (palmitate:albumin, wt/wt).
-
Sonicate the suspension in a hot water bath (approximately 60°C) until the solution becomes clear.
-
Dilute the solution to the final desired concentration (e.g., 1 nmol/µl).
-
Stir the solution on a heater for 1 hour.
-
Filter-sterilize the final infusate using a 0.2 µm syringe filter.
-
Store the sterile infusate at -20°C until use.
Visualizations
Caption: Experimental workflow for 13C-palmitate infusion studies.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
Technical Support Center: Minimizing Isotopic Fractionation Effects in Sample Preparation
Welcome to the technical support center for minimizing isotopic fractionation effects. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid isotopic fractionation during sample preparation for isotopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic fractionation and why is it a concern during sample preparation?
A: Isotopic fractionation is the partitioning of isotopes of an element between two substances or phases, leading to variations in their relative abundances.[1] This is a concern during sample preparation because it can alter the natural isotopic signature of a sample before analysis, leading to inaccurate results.[1] Lighter isotopes tend to react faster and have greater mobility, which can cause them to be preferentially lost or enriched during various preparation steps.
Q2: Which sample preparation steps are most susceptible to causing isotopic fractionation?
A: Several common laboratory procedures can induce isotopic fractionation. These include:
-
Incomplete chemical reactions: If a reaction does not go to completion, the products may have a different isotopic composition than the initial reactants.
-
Phase changes: Evaporation, condensation, and sublimation can all lead to fractionation. For instance, water vapor is depleted in heavy isotopes (¹⁸O and ²H) compared to the liquid water it evaporates from.[2]
-
Chromatographic separation: As a sample passes through a chromatographic column, different isotopes can travel at slightly different rates, leading to fractionation across the elution peak.
-
Lipid extraction and acid treatment: The removal of certain components from a sample can alter the isotopic composition of the remaining material if not performed carefully.
-
Drying: Both freeze-drying and oven-drying can potentially cause fractionation, especially if volatile compounds containing the element of interest are lost.
Q3: How can I minimize isotopic fractionation during sample preparation?
A: The key principle is to ensure quantitative conversion and recovery of the analyte of interest at each step. This means:
-
Driving all chemical reactions to completion.
-
Avoiding partial sample loss during phase changes (e.g., preventing evaporation from open vials).
-
Collecting the entire chromatographic peak for analysis when possible.
-
Using validated and standardized protocols for procedures like lipid extraction and acidification.
-
Carefully considering the drying method appropriate for your sample type.
Troubleshooting Guides
Issue 1: My δ¹³C values are inconsistent after lipid extraction.
Possible Cause: Incomplete or non-uniform lipid removal can lead to variable δ¹³C values because lipids are depleted in ¹³C relative to other tissue components like proteins.[3]
Troubleshooting Steps:
-
Ensure Complete Extraction: Use a validated lipid extraction method and ensure sufficient solvent volume and extraction time to completely remove lipids. A common method is a 2:1 chloroform:methanol solvent mixture.
-
Homogenize Samples: Inhomogeneity in the sample can lead to variable extraction efficiency. Ensure your samples are finely powdered and well-mixed before extraction.
-
Consider Solvent Choice: Different solvents have different efficiencies for extracting various lipid classes. For tissues with low to moderate lipid content, cyclohexane can be an effective alternative to chloroform-methanol and may have a lesser effect on δ¹⁵N values.[4]
-
Run a Test: Analyze a subset of samples with and without lipid extraction to quantify the effect. If the C:N ratio of extracted tissue is consistently within the expected range for protein (typically around 3.0-4.0), the extraction is likely successful.
-
Mathematical Correction: If lipid extraction is problematic or alters δ¹⁵N values, consider using a mathematical correction model based on the C:N ratio of non-extracted samples. However, the applicability of these models can be species- and tissue-specific.
Issue 2: My δ¹⁵N values have shifted after acid treatment to remove carbonates.
Possible Cause: Acid treatment, while necessary for accurate δ¹³C analysis of organic matter in carbonate-rich samples, can sometimes alter the δ¹⁵N value of the remaining organic material.[5] This can be due to the hydrolysis and loss of certain nitrogen-containing compounds.
Troubleshooting Steps:
-
Use the Mildest Effective Acid: Use the lowest concentration of a weak acid, such as 1M HCl, that effectively removes carbonates. Stronger acids are more likely to affect the organic matrix.[6]
-
Minimize Contact Time: Expose the sample to the acid for the shortest time necessary to complete the carbonate removal.
-
Rinse Thoroughly: After acidification, rinse the sample thoroughly with deionized water to remove any residual acid and dissolved salts.
-
Analyze Separately: If δ¹⁵N is a critical parameter, analyze an un-acidified subsample for δ¹⁵N and an acidified subsample for δ¹³C. This is the most reliable way to avoid acid-induced artifacts in your nitrogen isotope data.
-
Test the Effect: Analyze a set of standards and a subset of your samples with and without acid treatment to quantify the effect on δ¹⁵N for your specific sample type.
Data Presentation
Table 1: Effect of Lipid Extraction on δ¹³C and δ¹⁵N Values in Various Tissues
| Tissue Type | Species | Lipid Extraction Method | Mean Δδ¹³C (‰) (Extracted - Bulk) | Mean Δδ¹⁵N (‰) (Extracted - Bulk) | Reference |
| Muscle | Seabird | Chloroform:Methanol (2:1) | +0.52 | +0.20 (in one species) | [4] |
| Liver | Seabird | Chloroform:Methanol (2:1) | +0.61 | Not significant | [4] |
| Skin | Humpback Whale | Not specified | +1.4 | +0.67 | [3] |
| Blubber | Humpback Whale | Not specified | Significantly lower δ¹³C in extracted | Significantly higher δ¹⁵N in extracted | [3] |
| Muscle & Liver | Dolphin | Not specified | Increased δ¹³C | No effect | [7] |
| Kidney | Sowerby's Beaked Whale | Chloroform-Methanol | - | > analytical precision | [4] |
| Kidney | Sowerby's Beaked Whale | Cyclohexane | - | at or near analytical precision | [4] |
Table 2: Influence of Drying Method on Stable Isotope Values
| Sample Type | Comparison | Mean Δδ¹³C (‰) (Oven - Freeze-dried) | Mean Δδ¹⁵N (‰) (Oven - Freeze-dried) | Reference |
| Marine Organisms | Oven-drying vs. Freeze-drying | Slightly higher (not always significant) | Slightly higher (not always significant) | [8] |
| Benthic Macroinvertebrates | Oven-drying vs. Freeze-drying | ≤0.1 | Not measured | [9] |
| Plant Leaves | Oven-drying vs. Other methods | No significant effect | +0.2 to +0.7 | [10] |
Experimental Protocols
Protocol 1: Lipid Extraction from Animal Tissues
Objective: To remove lipids from animal tissues to obtain accurate δ¹³C values of the protein fraction.
Methodology:
-
Sample Preparation: Freeze-dry the tissue sample to a constant weight and then homogenize it into a fine powder using a mortar and pestle or a ball mill.
-
Solvent Preparation: Prepare a 2:1 (v/v) mixture of chloroform and methanol.
-
Extraction: a. Weigh approximately 300-500 mg of the dried, homogenized tissue into a glass centrifuge tube. b. Add 4 ml of the chloroform:methanol mixture. c. Vortex the tube for 1 minute and then place it in an ultrasonic bath for 30 minutes. d. Centrifuge the tube at 2500 rpm for 10 minutes. e. Carefully pipette off the supernatant, being careful not to disturb the tissue pellet. f. Repeat steps 3b to 3e two more times for a total of three extractions.
-
Drying: After the final extraction and removal of the supernatant, place the centrifuge tube with the tissue pellet in a fume hood overnight to evaporate any residual solvent. Then, dry the sample in a drying oven at 60°C for at least 48 hours or until a constant weight is achieved.
-
Final Preparation: Re-homogenize the dried, lipid-free sample before weighing for isotopic analysis.
Protocol 2: Carbonate Removal from Sediments
Objective: To remove carbonate minerals from sediment samples for accurate δ¹³C analysis of the organic carbon fraction.
Methodology:
-
Sample Preparation: Dry the sediment sample at 60°C and homogenize it to a fine powder.
-
Acidification: a. Weigh approximately 20-30 mg of the dried, homogenized sediment into a silver capsule. b. Place the open capsule in a desiccator containing a beaker of concentrated (12M) hydrochloric acid (HCl). c. Close the desiccator and allow the samples to be exposed to the HCl fumes for 72 hours. This method, known as acid fumigation, avoids direct contact with liquid acid which can dissolve some organic matter.
-
Neutralization and Drying: a. After 72 hours, remove the beaker of HCl from the desiccator. b. Place a beaker of sodium hydroxide (NaOH) pellets in the desiccator to neutralize the remaining acid fumes. c. Leave the samples in the desiccator with the NaOH for at least 6 hours. d. Remove the samples from the desiccator and dry them in an oven at 60°C for 24 hours to remove any residual moisture.
-
Encapsulation: The silver capsules can now be sealed and are ready for isotopic analysis.
Mandatory Visualization
Caption: Workflow for preparing biological tissues for stable isotope analysis, including lipid extraction.
Caption: Logical relationships between causes of isotopic fractionation in sample prep and mitigation strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotopic fractionation | Research Starters | EBSCO Research [ebsco.com]
- 3. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of two lipid removal methods for stable carbon and nitrogen isotope analysis in whale tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The effects of freeze/thaw periods and drying methods on isotopic and elemental carbon and nitrogen in marine organisms, raising questions on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of drying methods on plant lipid compounds and bulk isotopic compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BSA-Complexed Palmitic Acid-1-¹³C
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BSA-complexed Palmitic acid-1-¹³C.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for complexing Palmitic acid-1-¹³C to BSA?
A1: The optimal molar ratio of palmitic acid to BSA depends on the experimental goal and cell type, as it determines the amount of unbound fatty acid.[1] Ratios typically range from 3:1 to 6:1 to mimic physiological and pathological states.[1] A 5:1 or 6:1 ratio is commonly used in many protocols to simulate conditions of fatty acid overload.[2][3] It is critical to keep this ratio consistent across experiments to ensure reproducibility.[4]
Q2: Why is it crucial to use fatty acid-free BSA?
A2: It is essential to use high-purity, fatty acid-free BSA to ensure that the binding sites on the albumin are available for complexing with the Palmitic acid-1-¹³C. Using BSA that already has bound fatty acids will lead to an unknown and inconsistent final concentration of the labeled palmitate in your complex, affecting experimental reproducibility.
Q3: What are the recommended storage conditions and shelf-life for the complex?
A3: For long-term storage, the BSA-complexed Palmitic acid-1-¹³C solution should be aliquoted into sterile glass vials, overlaid with nitrogen if possible, and stored at -20°C.[2][5] For short-term use, some sources suggest stability at 4°C for at least 3 months.[5] It is recommended to avoid repeated freeze-thaw cycles.[6]
Q4: Can I filter-sterilize the final BSA-palmitate complex?
A4: Yes, after the complexation is complete and the solution is clear, it can be filter-sterilized using a 0.22 µm filter. This is particularly recommended for long-term cell culture applications (over 24 hours).[7]
Stability and Storage Data
While precise degradation rates are not extensively published, the following table summarizes the recommended storage conditions and expected stability based on established protocols and manufacturer guidelines.
| Storage Temperature | Recommended Duration | Notes |
| -20°C | ≥ 1 year[7] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 3 months[5] | Suitable for short-term storage. Ensure the solution remains clear. |
| Room Temperature | Not Recommended | Stability is significantly reduced. |
Note on Freeze-Thaw Cycles: While specific data on the BSA-palmitate complex is limited, studies on general serum components show that multiple freeze-thaw cycles can affect the stability of proteins and lipids.[6][8][9] It is best practice to prepare single-use aliquots to maintain the integrity of the complex.
Troubleshooting Guide
Problem: My BSA-palmitate solution is cloudy or has a precipitate.
| Question | Possible Cause & Solution |
| Was the temperature controlled during preparation? | Cause: Incorrect temperatures are a primary reason for precipitation. The palmitate solution must be heated sufficiently (typically to 70°C) to fully dissolve, and the BSA solution should be warmed to 37°C.[2] Adding hot palmitate to cold BSA will cause the fatty acid to precipitate immediately. Solution: Strictly follow the temperature guidelines in the protocol. If precipitation occurs, gentle warming of the final complex to 37°C (not exceeding 50°C) with agitation may help redissolve the palmitate.[1][10] |
| Was the palmitate solution added too quickly to the BSA? | Cause: Rapid addition of the concentrated palmitate solution can lead to localized high concentrations that exceed the binding capacity of the BSA, causing precipitation.[2] Solution: Add the hot palmitate solution to the stirring BSA solution slowly and dropwise, or in small, sequential additions to ensure proper mixing and binding.[2] |
| Is the pH of the final solution correct? | Cause: The pH of the final solution can affect the stability of the BSA and its ability to bind fatty acids.[2] Solution: After complexation, check the pH and adjust it to ~7.4 for most cell culture applications.[2] |
| Are you using plastic tubes or vials for storage? | Cause: Palmitate can adhere to certain plastics, which may appear as a film or precipitate.[4] Solution: Use sterile borosilicate glass vials for preparing and storing the BSA-palmitate complex.[4] |
Problem: I'm observing high variability or unexpected results in my cell-based assays.
| Question | Possible Cause & Solution |
| Is your BSA-only vehicle control appropriate? | Cause: Fatty acid-free BSA can act as a sink, removing lipids from cells and altering their metabolic state, which can confound results.[1] Solution: Prepare a BSA-only control solution that undergoes the same heat and stirring steps as the complex. Consider titrating in a low concentration of fatty acids to the control to prevent lipid stripping from cells.[1] |
| Has the complex been stored for an extended period or improperly? | Cause: Degradation of the complex or oxidation of the palmitic acid can lead to inconsistent biological activity. Solution: Use freshly prepared complex whenever possible. If using stored aliquots, ensure they have been kept at -20°C and have not undergone multiple freeze-thaw cycles. |
| Is the final solvent concentration in the culture media too high? | Cause: If Palmitic acid-1-¹³C is first dissolved in a solvent like ethanol, the final concentration of this solvent in the cell culture medium could be toxic to cells.[1] Solution: Ensure the final solvent concentration is minimal and non-toxic (e.g., ethanol concentration should not exceed 0.05% in the final culture medium).[1] Run a solvent-only control to check for cytotoxicity. |
Visual Guides and Protocols
Experimental Workflow for Preparation
The following diagram outlines the critical steps for the successful preparation of the BSA-complexed Palmitic acid-1-¹³C.
Troubleshooting Flowchart
Use this flowchart to diagnose common issues encountered during your experiments.
Detailed Experimental Protocol
Objective: To prepare a sterile 1 mM Palmitic acid-1-¹³C / 0.17 mM BSA solution (6:1 molar ratio).
Materials:
-
Sodium Palmitate-1-¹³C
-
Ultra Fatty Acid-Free BSA
-
150 mM NaCl in tissue culture grade deionized water
-
1 N NaOH
-
Sterile borosilicate glass beakers and flasks
-
Heated stir plates and stir bars
-
Sterile 0.22 µm filter unit
-
Sterile 4 mL glass vials
Procedure:
-
Prepare BSA Solution:
-
Prepare Palmitate-1-¹³C Solution:
-
In a separate sterile glass flask, weigh 30.6 mg of Sodium Palmitate-1-¹³C and add it to 44 mL of 150 mM NaCl solution.[2]
-
Place the flask in a second water bath on a heated stir plate and heat to 70°C while stirring. The solution may appear cloudy initially but should become completely clear at 70°C.[2]
-
-
Complexation:
-
While maintaining both solutions at their respective temperatures (BSA at 37°C, Palmitate at 70°C), slowly transfer the hot palmitate solution to the stirring BSA solution.
-
CRITICAL STEP: Add the palmitate solution dropwise or in small increments (e.g., 5 mL at a time) to prevent precipitation.[2]
-
Once all the palmitate solution has been added, cover the beaker and allow it to stir in the 37°C water bath for 1 hour to ensure complete complexation.[2]
-
-
Final Adjustments and Storage:
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wklab.org [wklab.org]
- 3. BSA-Palmitate Saturated Fatty Acid Complex (5 mM) | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Data analysis challenges in 13C metabolic flux experiments
Technical Support Center: 13C Metabolic Flux Analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common data analysis challenges in 13C metabolic flux experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of your 13C metabolic flux data, providing potential causes and actionable solutions.
Issue 1: Poor Goodness-of-Fit Between Model and Experimental Data
Symptom: The statistical analysis, such as a chi-square test, indicates a significant discrepancy between the flux map predicted by your model and your measured isotopic labeling data.
| Possible Cause | Troubleshooting Steps |
| Incorrect or Incomplete Metabolic Network Model | 1. Verify Reactions: Ensure all relevant metabolic pathways known to be active in your system are included in the model. Missing reactions are a common source of poor fits.[1][2] 2. Check Atom Transitions: Meticulously review the atom mappings for every reaction to confirm their accuracy.[1] 3. Consider Compartmentation: For eukaryotic cells, ensure that subcellular compartments (e.g., mitochondria, cytosol) and the transport reactions between them are accurately represented.[1] |
| Inaccurate Measurement Data | 1. Review Raw Data: Scrutinize the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies, outliers, or integration errors.[1][3] 2. Verify Data Correction: Confirm that corrections for the natural abundance of isotopes have been applied correctly.[1] 3. Re-analyze Samples: If significant measurement error is suspected, consider re-running the samples to ensure reproducibility.[1] |
| Violation of Metabolic Steady-State Assumption | 1. Confirm Steady State: Verify that the cell culture maintained a constant growth rate and stable substrate uptake and product secretion rates during the labeling experiment.[4] 2. Adjust Sampling Time: If isotopic stationarity was not achieved, future experiments may require a longer labeling period.[1] For example, you can measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) to confirm stability.[3] |
Issue 2: Large Confidence Intervals for Estimated Fluxes
Symptom: The calculated confidence intervals for one or more of your estimated fluxes are very wide, indicating a high degree of uncertainty in the flux value.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Experimental Design | 1. Inadequate Tracer Selection: The chosen 13C-labeled tracer may not provide sufficient resolving power for the pathways of interest.[3][4] 2. Perform Parallel Labeling: Conduct parallel experiments using different tracers to better constrain the model. For instance, a combination of [1,2-¹³C]glucose and [U-¹³C]glutamine can provide a more comprehensive flux map.[3] |
| Insufficient Measurement Data | 1. Expand Measurement Set: Increase the number of independent labeling measurements by analyzing more metabolites, especially those closely linked to the poorly resolved fluxes.[1] A typical experiment should aim for 50-100 isotope labeling measurements to estimate 10-20 independent fluxes.[3] 2. Utilize Different Analytical Techniques: Combine data from various platforms (e.g., GC-MS, LC-MS/MS) to gain complementary information.[1] |
| Correlated Fluxes | Some fluxes within the metabolic network may be inherently correlated, making them difficult to distinguish. Advanced experimental designs or the inclusion of additional biological constraints may be necessary to resolve them.[1] |
Issue 3: Low Signal-to-Noise Ratio in Mass Spectrometry Data
Symptom: The mass spectrometry data for your labeled metabolites has a low signal-to-noise ratio, compromising the accuracy of your mass isotopomer distribution measurements.
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Amount | Increase the amount of biological material used for each sample, if possible.[3] |
| Suboptimal Mass Spectrometer Settings | Fine-tune the mass spectrometer parameters, including ionization source settings and collision energies for tandem MS, to enhance the signal for your target metabolites.[3] |
| Poor Chromatographic Separation | Optimize the liquid chromatography (LC) or gas chromatography (GC) method to improve peak shape and separation from interfering compounds.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal 13C tracer for my experiment?
A1: The choice of the optimal 13C tracer is critical and depends on the specific metabolic pathways you aim to investigate.[3] There is no single "best" tracer for all applications.[3] For example, 13C-glucose tracers are generally effective for studying upper central carbon metabolism (glycolysis and the pentose phosphate pathway), while 13C-glutamine tracers provide better resolution for the TCA cycle.[3] A common strategy is to use a mixture of tracers, such as 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, to ensure high ¹³C abundance in a variety of metabolites.[5]
Q2: What is the importance of reaching an isotopic steady state?
A2: A core assumption in many 13C-MFA models is that the system has achieved an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[3] If this assumption is violated, the calculated fluxes will be inaccurate.[3] To verify an isotopic steady state, you should measure isotopic labeling at multiple time points after introducing the tracer.[2][3] If the labeling is not consistent, you may need to use non-stationary 13C-MFA methods.[3]
Q3: My flux estimation algorithm gives different results with different initial guesses. What should I do?
A3: This can happen because flux estimation is a non-linear optimization problem that may have multiple local suboptimal solutions.[6] A common and effective approach to find the global optimal solution is to restart the flux estimation multiple times (e.g., at least 10 times) with random initial values for the fluxes.[6]
Q4: What are the key components of a 13C-MFA experimental protocol that I should report in a publication?
A4: For reproducibility and clarity, it is crucial to report the following details:
-
Experimental Description: Source of cells, medium composition, isotopic tracers used, and details of the cell culture conditions.[6]
-
Metabolic Network Model: The complete metabolic network in a tabular format, including atom transitions for less common reactions.[6]
-
External Flux Data: Cell growth rate and external rates (e.g., substrate uptake, product secretion) in a tabular format.[6]
-
Isotopic Labeling Data: For MS data, provide the raw, uncorrected mass isotopomer distributions in a table.[6]
-
Flux Estimation: A description of the software used for the analysis.[6]
-
Goodness-of-Fit: The minimized sum of squared residuals.[6]
-
Flux Confidence Intervals: The calculated confidence intervals for the estimated fluxes.[6]
Experimental Protocols
A generalized workflow for a 13C-MFA experiment involves several key stages, from experimental design to data analysis.[7][8]
1. Experimental Design:
-
Define the metabolic network model, including all relevant reactions and atom transitions.[7]
-
Select the optimal 13C-labeled tracer(s) based on the metabolic pathways of interest.[7]
2. Isotopic Labeling Experiment:
-
Culture cells in a defined medium containing the 13C-labeled substrate.
-
Ensure the culture reaches both a metabolic and isotopic steady state.[5]
-
Harvest the cells and quench metabolism rapidly to preserve the in vivo metabolic state.
-
Extract the intracellular metabolites.
3. Analytical Measurement:
-
Analyze the metabolite extracts using mass spectrometry (e.g., GC-MS or LC-MS) or NMR spectroscopy to measure the mass isotopomer distributions (MIDs).[7]
-
For GC-MS analysis, metabolites often require derivatization to make them volatile.[8]
4. Data Analysis and Flux Estimation:
-
Correct the raw analytical data for the natural abundance of isotopes.
-
Use a computational flux analysis software package to estimate the intracellular fluxes by fitting the experimental MID data to the metabolic model.[7]
-
Perform a statistical analysis to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.[6]
Visualizations
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Caption: A logical workflow for troubleshooting a poor goodness-of-fit in 13C-MFA.
Caption: Key pathways in central carbon metabolism frequently analyzed using 13C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stable Isotope Tracer Experiments
Welcome to the technical support center for stable isotope tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and avoid sources of contamination that can impact the accuracy and reliability of your results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My mass spectrometer is showing a high background signal. What are the likely culprits and how can I fix it?
A high background signal in your mass spectrometer can obscure the signal of your analyte of interest, reducing sensitivity.[1] The issue can generally be traced to chemical, environmental, or electronic noise.[2]
Common Causes and Solutions:
-
Contaminated Solvents or Reagents: Even high-purity solvents can contain trace impurities or form clusters and adducts that contribute to background noise.[2]
-
Solution: Always use fresh, high-purity, LC-MS grade solvents.[2] If you suspect solvent contamination, you can test this by doubling or tripling the column equilibration time before injecting a blank. If the contaminating peaks double or triple in size accordingly, your solvent is likely the source.[3]
-
-
Leaks in the Gas Flow Path: Leaks can allow atmospheric nitrogen to enter the system, which is a common issue in 15N tracing experiments.[4]
-
Solution: Regularly check all fittings and connections with an electronic leak detector to ensure a sealed system.[2]
-
-
Contamination from Labware and Environment: Plasticizers (e.g., phthalates) from plastic labware, polymers like polyethylene glycol (PEG), and volatile organic compounds from the laboratory air are common chemical contaminants.[2][5] Dust particles can also contribute to environmental noise.[2]
-
Dirty Ion Source or LC System: Over time, non-volatile components can accumulate in the ion source or LC system, leading to increased background.
-
Solution: Regularly clean the ion source components (capillary, skimmer) according to the manufacturer's instructions.[2][8] Flush the entire LC system with a sequence of high-purity solvents like isopropanol, acetonitrile, and water. A "steam clean" with high gas flow and temperature overnight can also be effective.[2][9]
-
-
Column Bleed: The stationary phase of the GC or LC column can degrade at high temperatures, releasing fragments that contribute to background noise.[4]
-
Solution: Ensure you are operating the column within its recommended temperature range. Regularly condition new columns and flush them after use to remove residual compounds.[5]
-
Q2: I'm seeing unexpected peaks in my chromatogram. How can I determine if they are contaminants?
Unexpected peaks can arise from various sources, including impurities in your sample, solvent contamination, or system contaminants.[10] Identifying the source is key to eliminating them.
Identification Strategies:
-
Run a Blank Injection: Inject your mobile phase or solvent blank. Peaks that appear in the blank run are likely from your solvent, mobile phase additives, or the LC-MS system itself.[11]
-
Analyze Peak Characteristics: Contaminant peaks often have different characteristics than true analyte peaks. Polymeric contaminants like PEG often appear as a series of peaks with a common mass difference.[10]
-
Check for Co-elution: True fragment ions should co-elute perfectly with their parent ions. A strategy to differentiate contamination fragment ions (CFIs) from true fragment ions (TFIs) involves calculating a peak-peak correlation (PPC) score between the extracted ion chromatogram (EIC) of the fragment and the precursor ion. A low PPC score suggests a CFI.[12]
-
Isolate the Source: To determine if the contamination is from the LC or MS system, you can isolate the two. If carry-over peaks are detected in the eluting solution when the column is bypassed, the contamination is likely in the MS system, pointing to a need to clean the ion source.[5][8]
Q3: My isotopic enrichment results are highly variable between replicate samples. Could this be due to contamination?
Yes, variability between replicate samples can be a strong indicator of inconsistent contamination. Studies have shown that differences in sample preparation and analysis between labs can lead to significant isotopic variation.[13][14][15]
Potential Causes and Solutions:
-
Inhomogeneous Samples: If your sample is not properly homogenized, subsamples taken for analysis may not be representative of the whole, leading to variable results.[4][16]
-
Cross-Contamination: Small amounts of a highly enriched sample can contaminate a subsequent sample with low enrichment, causing significant variability.
-
Inconsistent Sample Weighing: Variations in the amount of sample material can affect the measured isotopic ratios.
-
Solution: Use a calibrated microbalance and aim for consistent sample weights.[4]
-
-
Differential Contamination During Preparation: If cleaning or extraction procedures are not applied uniformly to all replicates, the level of contaminant removal may vary.
Q4: I suspect cross-contamination between my samples. How can I confirm this and prevent it in the future?
Cross-contamination occurs when material from one sample is unintentionally transferred to another. This is a significant risk when handling both highly enriched and natural abundance samples.[22]
Confirmation and Prevention:
-
Confirmation: The most direct way to confirm cross-contamination is to see an unexpectedly high isotopic enrichment in a natural abundance sample that was processed after a highly enriched one. Running blank samples between experimental samples can also help detect this; a signal in the blank indicates carryover from the previous sample.[23][24]
-
Prevention:
-
Physical Separation: Use designated work areas, equipment, and lab coats for handling enriched versus natural abundance samples.[25]
-
Thorough Cleaning: Meticulously clean all equipment that comes into contact with samples, such as mortars and pestles, spatulas, and forceps, between each sample. Rinsing with ethanol is a common practice.[17][19]
-
Sample Handling Order: When possible, process and analyze samples in order of increasing isotopic enrichment.[4]
-
Use of Disposables: For highly sensitive experiments, consider using disposable tools to eliminate the risk of cross-contamination between samples.[6]
-
Pipetting Practices: Always use a fresh pipette tip for each sample to avoid transferring material between tubes.[26]
-
Q5: After running a highly enriched sample, I'm seeing carryover in subsequent blank and low-level samples. What should I do?
Carryover is a common problem where residual analyte from a concentrated sample remains in the LC-MS system and appears in subsequent analyses.[23][24] This can lead to false positives or inaccurate quantification.[8]
Mitigation Strategies:
-
Optimize Wash Protocols: The most effective way to combat carryover is with a robust needle and system wash protocol.
-
Stronger Solvents: Use a wash solvent that is stronger than the mobile phase to effectively remove "sticky" compounds. The composition of the wash solvent should be optimized to solubilize the specific analyte causing the carryover.[24]
-
-
Systematic Component Check: Identify the source of the carryover by systematically bypassing components of the LC system (e.g., autosampler, valves, column).[3][8]
-
Run Blank Injections: After analyzing a high-concentration sample, run one or more blank injections to wash out any residual analyte before proceeding with the next sample.[24]
-
Check for Worn Parts: Worn or dirty rotor seals in valves can be a source of carryover. Cleaning or replacing them may be necessary.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope tracer experiments?
Contamination can be introduced at any stage, from sample collection to data analysis.[4] Common sources include:
-
Environmental: Dust, aerosols, and volatile organic compounds in the lab air.[2][6]
-
Reagents and Solvents: Impurities in even high-grade chemicals and water.[2]
-
Labware: Plasticizers (e.g., phthalates) leaching from plastic tubes and containers, oils and grease from hands or equipment, and residues from cleaning agents.[2][5]
-
Cross-Sample Contamination: Transfer of material between samples due to inadequate cleaning of tools or workspaces.[4][27]
-
During Sample Preparation: Incomplete removal of interfering substances from the sample matrix (e.g., lipids in tissue samples, carbonates in bone samples).[4][20]
Q2: What are the best practices for cleaning laboratory glassware and equipment to avoid contamination?
Thorough cleaning is critical to prevent contamination that could affect isotope measurements.[21][28]
-
General Glassware Cleaning: A common procedure involves soaking glassware in a detergent bath, followed by multiple rinses with tap water and then deionized water.[29][30] For trace organic analysis, a final rinse with high-purity solvents like methanol and acetone is recommended.[30]
-
Removing Specific Contaminants:
-
Cleaning Tools: Spatulas, forceps, and pulverization chambers should be cleaned with an oil-removing detergent, followed by ample water rinses and sonication in an appropriate solvent.[21]
Q3: How should I collect and store my samples to prevent contamination and degradation?
Proper collection and storage are essential to maintain the isotopic integrity of your samples.
-
Collection: Use clean containers such as glass scintillation vials or Eppendorf tubes.[17] When collecting biological tissues, remove any non-target material (e.g., skin, scales, dirt).[17]
-
Storage: The two main methods of preservation are freezing and drying.[17]
-
Freezing: For many biological samples, freezing at -20°C or -80°C is effective for short- to long-term storage.[21]
-
Drying: Samples can be oven-dried (typically at 60°C for 24-48 hours) or freeze-dried.[17][21] Over-drying can make samples hygroscopic, leading them to absorb atmospheric moisture.[4]
-
Desiccation: After drying, store samples in a desiccator to prevent moisture reabsorption until analysis.[4]
-
Q4: Are there specific materials I should avoid using in my lab when conducting stable isotope analysis?
Yes, certain materials can leach contaminants that interfere with your analysis.
-
Plastics: Many plastics contain plasticizers like phthalates, which are common contaminants in mass spectrometry.[2] If plastics must be used, prefer polypropylene or polyethylene and test them for leachates beforehand.
-
Powdered Gloves: The powder on some gloves can be a source of contamination. Use powder-free nitrile gloves.[5]
-
Oils and Greases: Avoid using vacuum grease or other oils on or near any equipment that will come into contact with your samples.
Q5: How can I differentiate between a true low-level isotopic enrichment and background noise?
Distinguishing a true signal from noise, especially at low enrichment levels, requires careful experimental design and data analysis.
-
High-Resolution Mass Spectrometry: High-resolution instruments can often separate the mass of your analyte from co-eluting contaminants.[4]
-
Blanks and Controls: Run appropriate blanks (e.g., solvent blanks, procedural blanks) and control samples (unenriched) to establish the baseline background level and isotopic abundance.[4] A true signal should be significantly higher than the signal in the blanks.
-
Isotopic Pattern: A true isotopically labeled compound will have a predictable isotopic pattern that differs from random noise.[4]
Q6: What is the importance of running blank and control samples?
Blank and control samples are essential for quality control and for accurately interpreting your results.
-
Blanks: These are samples that contain all components except the analyte of interest. They are used to identify and quantify background signals from solvents, reagents, and the instrument itself.[11] Running blanks after high-concentration samples is also crucial for detecting carryover.[24]
-
Controls: These are typically unenriched biological samples that are processed and analyzed in the same way as your experimental (tracer-enriched) samples. They are used to determine the natural isotopic abundance of your analyte and to ensure that the experimental procedures do not themselves alter the isotopic ratios.[4]
Data Presentation
Table 1: Isotopic Signatures of Common Laboratory Materials and Contaminants
This table provides approximate δ¹³C and δ¹⁵N values for common materials that can act as contaminants. These values can help in identifying potential sources of contamination if your results are skewed.
| Contaminant Source | Material | Approximate δ¹³C (‰ vs VPDB) | Approximate δ¹⁵N (‰ vs Air) | Reference(s) |
| Atmospheric | CO₂ in Air | -8 | N/A | [31] |
| N₂ in Air | N/A | 0 | [32] | |
| Plants (C3 vs C4) | C3 Plants (e.g., wheat, rice) | -22 to -30 | Variable | [31] |
| C4 Plants (e.g., corn, sugarcane) | -10 to -16 | Variable | [31] | |
| Human | Human Tissue (general) | ~ -20 to -25 | ~ +7 to +10 | [33] |
| Lab Materials | Cellulose (from wood/plants) | ~ -25 | Variable | [32] |
| Oil (petroleum-based) | ~ -30 | N/A | [32] |
Note: These values are approximate and can vary. They are intended to serve as a general guide.
Table 2: Efficacy of Cleaning Methods on Contaminant Removal
This table summarizes the effectiveness of various cleaning methods for different sample types.
| Sample Type | Cleaning Method | Target Contaminants | Efficacy Notes | Reference(s) |
| Bone | Acid-Base-Acid Treatment (1M HCl, 0.1M NaOH) | Bioapatite, humic acids | Standard method for isolating purified collagen. | [20] |
| Hair, Feathers | 2:1 Chloroform:Methanol Wash | Lipids, oils, styling products | Widely accepted method that effectively removes lipids without significantly altering endogenous δ¹³C and δ¹⁵N values. | [17][19][20] |
| Carbonates | Oxidation with 10% Hydrogen Peroxide | Organic matter | Recommended for stable isotope analysis as it removes organic contamination without significantly altering the geochemical signal. | [20][34] |
| General Labware | Detergent wash, DI water rinse, solvent rinse | General organic and inorganic residues | A robust general-purpose cleaning protocol for trace analysis. | [30] |
Experimental Protocols
Protocol 1: General Protocol for Cleaning Glassware for Trace Analysis
This protocol is adapted from standard procedures for cleaning glassware used in mass spectrometry.[30]
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves
-
Alconox or similar lab-grade detergent
-
Hot tap water
-
Deionized (DI) water (>18 MΩ)
-
LC-MS grade methanol
-
LC-MS grade acetone
-
Chemical fume hood
Procedure:
-
Initial Scrub: In a sink, scrub the glassware thoroughly with a solution of Alconox detergent in hot tap water. Use a brush appropriate for the size and shape of the glassware to clean all interior and exterior surfaces.[30]
-
Tap Water Rinse: Rinse the glassware six times by completely filling the container with warm/hot tap water and emptying it each time.[30]
-
Deionized Water Rinse: Rinse the glassware six times by completely filling the container with DI water and emptying it each time.[30]
-
Solvent Rinse (in fume hood): Perform the following steps in a chemical fume hood. a. Rinse the vessel three times with LC-MS grade methanol, using a volume that is approximately 1/10th of the container's volume for each rinse. Dispose of the waste solvent appropriately.[30] b. Rinse the vessel three times with LC-MS grade acetone, again using about 1/10th of the container's volume. Dispose of the waste solvent appropriately.[30]
-
Drying: Allow the glassware to air-dry completely on a drying rack. For faster drying, a drying oven can be used. The openings of the glassware can be loosely covered with hexane-rinsed aluminum foil to prevent dust contamination during drying.[30]
Protocol 2: Protocol for Lipid Extraction from Animal Tissue
This protocol is essential for samples where lipids, which are depleted in ¹³C, could bias the results. This method uses a 2:1 chloroform:methanol solution.[19]
Materials:
-
PPE: Lab coat, safety goggles, nitrile gloves (work in a fume hood)
-
Freeze-dryer or drying oven
-
Glass test tubes or scintillation vials with foil-lined caps
-
Chloroform (>99.5% assay)
-
Methanol (>99.5% assay)
-
Deionized (DI) water
-
Fume Hood
Procedure:
-
Sample Preparation: Dry the tissue sample either by freeze-drying or in a drying oven at 60°C.[21] Once dry, grind the sample into a homogenous fine powder.[16]
-
Initial Solvent Wash (in fume hood): a. Place the dried, powdered sample into a glass test tube. b. Add a 2:1 (v/v) solution of chloroform:methanol to completely cover the sample.[19] c. Allow the sample to sit in the solvent for 3-5 minutes.[19]
-
Repeat Solvent Wash: Carefully pour off or pipette the solvent into an appropriate waste container. Add fresh 2:1 chloroform:methanol solution to the sample and let it sit for another 3-5 minutes.[19]
-
Deionized Water Rinse: a. Remove the second solvent wash and dispose of it in the waste container. b. Rinse the sample thoroughly 6-8 times with DI water, decanting the water into a separate waste beaker each time.[19]
-
Final Drying: Let the samples dry completely in the fume hood. Once dry, transfer them to new, clean, and labeled vials for storage or weighing.[19]
Visualizations
Experimental Workflow for Minimizing Contamination
This diagram illustrates a logical workflow from sample collection to analysis, highlighting key steps to prevent contamination.
Caption: A workflow for stable isotope analysis highlighting critical control points (CCPs).
Troubleshooting High Background Noise in Mass Spectrometry
This decision tree provides a logical path for troubleshooting the source of high background noise in your MS system.
Caption: A decision tree for troubleshooting high background noise in a mass spectrometer.
References
- 1. support.waters.com [support.waters.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. providiongroup.com [providiongroup.com]
- 6. blog.omni-inc.com [blog.omni-inc.com]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Peak identification by LC/MS: Automation versus analyst [manufacturingchemist.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains | PLOS One [journals.plos.org]
- 14. Research Portal [scholarship.miami.edu]
- 15. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 17. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 18. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 19. sethnewsome.org [sethnewsome.org]
- 20. benchchem.com [benchchem.com]
- 21. repository.library.noaa.gov [repository.library.noaa.gov]
- 22. unols.org [unols.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. How Scientists Prevent Cross Contamination in Experiments - Milwaukee Courier Weekly Newspaper [milwaukeecourieronline.com]
- 26. m.youtube.com [m.youtube.com]
- 27. gentechscientific.com [gentechscientific.com]
- 28. datacleanasia.com [datacleanasia.com]
- 29. labproinc.com [labproinc.com]
- 30. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 31. Stable δ15N and δ13C isotope ratios in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Palmitic Acid-1-13C and Deuterated Palmitate Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways of fatty acid metabolism. Among the most utilized tracers for studying palmitate, a key saturated fatty acid, are Palmitic acid-1-13C and various deuterated forms of palmitate. The choice between these tracers can significantly influence experimental design, analytical methods, and the interpretation of results. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific research needs.
Key Differences and Performance Comparison
The fundamental distinction between this compound and deuterated palmitate lies in the type and position of the isotopic label. This compound contains a heavy carbon isotope at the carboxyl position, while deuterated palmitate tracers have one or more hydrogen atoms replaced by deuterium. This seemingly subtle difference has profound implications for their application in metabolic studies.[1][2]
One of the most significant practical differences emerges in the study of fatty acid oxidation. The measurement of fatty acid oxidation using 13C-labeled tracers is often confounded by the need for an acetate correction factor to account for the loss of the 13C label in the tricarboxylic acid (TCA) cycle.[3] This correction typically requires a separate infusion of labeled acetate. In contrast, studies utilizing deuterated palmitate, such as d31-palmitate, can circumvent this requirement, simplifying the experimental protocol and potentially increasing accuracy in certain settings.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from a comparative validation study and other relevant research, highlighting the performance of each tracer type in measuring fatty acid oxidation and their analytical characteristics.
| Parameter | This compound | Deuterated Palmitate (d31-palmitate) | Reference |
| Primary Application | Fatty Acid Oxidation, Triglyceride Kinetics | Fatty Acid Oxidation, Lipid Incorporation | [3][4] |
| Tracer Administration | Intravenous infusion or oral | Oral or Intravenous infusion | [1][5] |
| Primary Analyte | 13CO2 in breath | Deuterated water (D2O) in urine or plasma | [3] |
| Acetate Correction | Required | Not required | [3] |
| Kinetic Isotope Effect | Minimal | Can be significant, affecting reaction rates | [6][7][8] |
| Cost | Generally higher | Generally lower | [2] |
Table 1: General Comparison of this compound and Deuterated Palmitate Tracers
| Parameter | [1-13C]palmitate (Acetate-Corrected) | d31-palmitate (Uncorrected) |
| Cumulative Recovery (9h post-dose) | 5.6 ± 2% | 10.6 ± 3% |
| Correlation in Measuring Fatty Acid Oxidation | y = 0.96x + 0 (P < 0.0001) | |
| Acetate Recovery | 54 ± 4% ([1-13C]acetate) | 85 ± 4% (d3-acetate) |
Table 2: Comparative Recovery and Correlation in a Validation Study for Measuring Fatty Acid Oxidation During Exercise.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. Below are representative protocols for key experiments involving this compound and deuterated palmitate.
Protocol 1: Measurement of Whole-Body Fatty Acid Oxidation using [1-13C]palmitate
Objective: To quantify the rate of whole-body fatty acid oxidation by measuring the appearance of 13CO2 in expired breath following the administration of [1-13C]palmitate.
Materials:
-
[1-13C]palmitic acid tracer
-
Human albumin solution (for intravenous infusion)
-
Sterile saline
-
Infusion pump
-
Breath collection bags (e.g., Douglas bags)
-
Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS)
-
Indirect calorimeter
Methodology:
-
Tracer Preparation: Prepare a sterile solution of [1-13C]palmitate bound to human albumin for intravenous infusion. The concentration should be determined based on the subject's body weight and the desired infusion rate.[9]
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. A baseline blood sample and breath sample are collected to determine background isotopic enrichment.
-
Tracer Infusion: A primed-continuous infusion of [1-13C]palmitate is administered intravenously. A priming dose is given to rapidly achieve isotopic equilibrium in the plasma.[10]
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.[9]
-
Indirect Calorimetry: Whole-body oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured using an indirect calorimeter.
-
Sample Analysis: The isotopic enrichment of 13CO2 in expired breath is determined using GC-IRMS. Plasma samples are analyzed for palmitate concentration and isotopic enrichment using gas chromatography-mass spectrometry (GC-MS).
-
Calculation of Fatty Acid Oxidation: The rate of palmitate oxidation is calculated from the rate of 13CO2 excretion in breath, the plasma palmitate enrichment, and the whole-body VCO2. An acetate correction factor, determined from a separate [1-13C]acetate infusion study, is applied to account for the loss of 13C in the TCA cycle.[3]
Protocol 2: In Vivo Tracing of Palmitate Incorporation into Myocardial Lipids using Deuterated Palmitate
Objective: To measure the incorporation of exogenous palmitate into various lipid fractions in the heart using a deuterated palmitate tracer.[4]
Materials:
-
d31-palmitate tracer
-
Bovine serum albumin (BSA)
-
Isolated working heart perfusion system
-
Perfusion buffer (e.g., Krebs-Henseleit buffer) containing glucose and lactate
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Tracer-Albumin Complex Preparation: Prepare a solution of d31-palmitate complexed to BSA in the perfusion buffer.[4]
-
Heart Perfusion: Perfuse an isolated rodent heart using a working heart perfusion system with a baseline buffer containing glucose and lactate.
-
Tracer Administration: Introduce the perfusion buffer containing the d31-palmitate-BSA complex to the heart at a defined concentration.[4]
-
Tissue Collection: After the perfusion period, freeze-clamp the heart tissue to halt metabolic activity.
-
Lipid Extraction: Extract total lipids from the heart tissue using a suitable solvent system (e.g., Folch method).
-
Lipid Fractionation: Separate the different lipid classes (e.g., triglycerides, diglycerides, phospholipids, nonesterified fatty acids) using thin-layer chromatography (TLC) or liquid chromatography.
-
Sample Derivatization and Analysis: Convert the fatty acids within each lipid fraction to their methyl esters (FAMEs). Analyze the isotopic enrichment of deuterated palmitate in each fraction by GC-MS.
-
Data Analysis: Quantify the amount of deuterated palmitate incorporated into each lipid fraction to determine the rate and extent of fatty acid uptake and esterification.[4]
Visualizing Metabolic and Signaling Pathways
To provide a clearer understanding of the biological context in which these tracers are used, the following diagrams, generated using Graphviz (DOT language), illustrate key metabolic and signaling pathways involving palmitic acid.
Caption: The pathway of fatty acid beta-oxidation, illustrating the conversion of palmitate to acetyl-CoA.
Caption: The glycerol-3-phosphate pathway for triglyceride synthesis, a key fate of activated palmitate.
Caption: Palmitic acid-induced pro-inflammatory signaling in macrophages via the TLR4 pathway.[11][12][13][14][15]
Conclusion
The selection between this compound and deuterated palmitate tracers is contingent upon the specific research question, available analytical instrumentation, and budgetary considerations. For studies focused on fatty acid oxidation where avoiding the complexity of acetate correction is a priority, deuterated palmitate tracers offer a distinct advantage.[3] Conversely, 13C-labeled tracers are well-suited for tracing the carbon skeleton of palmitate through various metabolic pathways without the potential confounding influence of a significant kinetic isotope effect.[1] By carefully considering the strengths and limitations of each tracer, researchers can design more robust experiments and generate more reliable data, ultimately advancing our understanding of lipid metabolism in health and disease.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method for studying the incorporation of nonesterified fatty acids into cardiac lipids by using deuterium-labelled palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium kinetic isotope effects on the dissociation of a protein-fatty acid complex in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. metsol.com [metsol.com]
- 11. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for ¹³C-Palmitate Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of ¹³C-labeled palmitate is crucial for tracing fatty acid metabolism and understanding disease states. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for ¹³C-palmitate analysis, supported by experimental data and detailed methodologies, to aid in the selection and cross-validation of these powerful techniques.
Principles of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the derivatization of non-volatile fatty acids, such as palmitate, into volatile fatty acid methyl esters (FAMEs) prior to analysis.[1] The FAMEs are then separated based on their boiling points and polarity in a gas chromatograph and subsequently ionized and detected by a mass spectrometer. GC-MS is a well-established and highly sensitive method for fatty acid analysis.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds in a liquid mobile phase based on their physicochemical properties, such as polarity, and offers the advantage of analyzing underivatized fatty acids.[3][4] This technique is particularly advantageous for its soft ionization methods, which minimize fragmentation and often allow for the analysis of the intact molecule.[5][6]
Quantitative Performance Comparison
The selection of an analytical technique for ¹³C-palmitate quantification is heavily influenced by its performance characteristics. While direct comparative studies on ¹³C-palmitate are limited, the following table summarizes the typical quantitative performance of GC-MS and LC-MS for fatty acid analysis based on available literature. It is important to note that performance can vary based on the specific instrumentation, method parameters, and sample matrix.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Key Considerations |
| Precision (%RSD) | < 10%[2] | < 5%[2] | Both methods demonstrate good precision, with LC-MS often showing slightly better performance.[2] |
| Accuracy (Recovery %) | 85 - 115%[2] | 90 - 110%[2] | Comparable recovery rates are achievable with optimized extraction and derivatization (for GC-MS) procedures.[2] |
| Linearity (r²) | > 0.99[2][7] | > 0.99[1] | Both techniques exhibit excellent linearity over a defined concentration range.[1][2][7] |
| Limit of Detection (LOD) | ~0.01 - 0.4 µg/g[2][7] | ~0.1 - 0.5 µg/mL[2] | GC-MS generally offers higher sensitivity, making it suitable for trace analysis.[2][7] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/g[2][7] | ~0.5 - 2.0 µg/mL[2] | Consistent with LOD, GC-MS typically has lower LOQ values.[2][7] |
Experimental Workflows and Signaling Pathways
To further elucidate the comparison between GC-MS and LC-MS for ¹³C-palmitate analysis, the following diagrams illustrate the experimental workflow and a simplified metabolic pathway of ¹³C-palmitate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
A Researcher's Guide to Validating Fatty Acid Synthesis Rates with Stable Isotope Tracers
For researchers, scientists, and drug development professionals, accurately quantifying de novo lipogenesis (DNL)—the synthesis of fatty acids from non-lipid precursors—is critical for understanding metabolic diseases and evaluating therapeutic interventions. Stable isotope tracers, coupled with mass spectrometry, provide a powerful and quantitative approach to measure the dynamics of fatty acid synthesis. This guide objectively compares the two most prominent stable isotope tracer methods: Deuterium Oxide (²H₂O) and Carbon-13 (¹³C) labeled substrates.
Introduction to Tracer Methodologies
Stable isotope tracing involves introducing a non-radioactive, heavy-isotope-labeled molecule (a "tracer") into a biological system.[1] The tracer follows the same metabolic pathways as its unlabeled counterpart. By measuring the incorporation of the heavy isotope into downstream metabolites, such as fatty acids, researchers can calculate the rate of their synthesis.[2] The primary building block for fatty acid synthesis is acetyl-CoA, which is sequentially combined to form fatty acid chains.[3] Different tracers label this precursor pool in distinct ways, offering unique advantages and insights.
The two principal methods involve:
-
Deuterium Oxide (²H₂O or "heavy water"): This tracer labels the body's total water pool. The deuterium (²H) is then incorporated into fatty acids from body water during the reductive steps of synthesis, which utilize NADPH, and through the labeling of the acetyl-CoA precursor pool.[4][5]
-
Carbon-13 (¹³C) Labeled Substrates: These tracers, such as ¹³C-glucose or ¹³C-acetate, are metabolized to ¹³C-acetyl-CoA. The ¹³C atoms are then directly incorporated into the carbon backbone of newly synthesized fatty acids.[2][6]
Comparison of Tracer Methodologies
The choice between ²H₂O and ¹³C-labeled substrates depends on the specific research question, experimental model, and available resources. Deuterium oxide is often favored for its ease of administration and for providing a holistic view of total DNL, while ¹³C tracers are invaluable for dissecting the contributions of specific substrates to the lipogenic acetyl-CoA pool.[2][4][7]
Quantitative Data Summary
| Feature | Deuterium Oxide (²H₂O) Method | Carbon-13 (¹³C) Substrate Method |
| Principle of Labeling | Deuterium from body water incorporates into C-H bonds of fatty acids during synthesis via NADPH and acetyl-CoA.[4] | ¹³C from a precursor (e.g., glucose, acetate) is incorporated into the carbon backbone of fatty acids via ¹³C-acetyl-CoA.[2][3] |
| Primary Measurement | Fractional synthesis rate (FSR) of total newly synthesized fatty acids.[5] | Contribution of a specific substrate to the lipogenic acetyl-CoA pool and newly synthesized fatty acids.[2] |
| Typical Tracers | Deuterium Oxide (²H₂O).[8] | [U-¹³C]-Glucose, [1,2-¹³C₂]-Acetate.[5][6] |
| Administration | Simple oral dose or intraperitoneal injection to label total body water.[4][5] | Typically requires continuous intravenous infusion to reach steady-state enrichment of the precursor pool, or addition to cell culture media.[5][9] |
| Key Advantages | - Inexpensive and easy to administer.[8] - Measures total DNL from all carbon sources.[4] - Precursor pool (body water) enrichment is stable and easy to measure.[5] | - Provides information on the specific contribution of the labeled substrate to DNL.[2] - Allows for detailed pathway analysis (e.g., glycolysis, pyruvate dehydrogenase).[3] |
| Key Disadvantages | - Does not identify the carbon source for DNL.[4] - Assumes a constant number of deuterium atoms are incorporated per fatty acid molecule.[10] | - More expensive and complex administration (e.g., IV infusion).[11][12] - Only traces DNL from the specific precursor provided.[2] |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).[4][5] | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] |
Visualizing the Pathways and Workflows
Understanding the flow of atoms from tracer to product is key to interpreting experimental results. The following diagrams illustrate the biochemical pathway of de novo lipogenesis and a typical experimental workflow for a tracer study.
Caption: De novo lipogenesis pathway showing tracer incorporation.
Caption: General experimental workflow for stable isotope tracing.
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are generalized methodologies for both ²H₂O and ¹³C-tracer experiments.
Protocol 1: In Vivo DNL Measurement with Deuterium Oxide (²H₂O)
This protocol is adapted for a mouse model but can be modified for other organisms.[4]
-
Tracer Preparation: Prepare a sterile 0.9% saline solution using 99.8% ²H₂O. For administration in drinking water, prepare an 8% v/v solution of ²H₂O in regular drinking water.[4]
-
Administration: Administer the ²H₂O saline solution via an intraperitoneal (IP) injection. The dose is calculated to enrich the total body water to a target percentage (e.g., 2-5%). Alternatively, provide the 8% ²H₂O drinking water ad libitum.[4][13]
-
Sample Collection: Collect blood samples at baseline (pre-injection) and at various time points post-administration (e.g., 4, 8, 12, 24 hours).[5] Tissues can be harvested at the end of the experiment.
-
Body Water Enrichment: Determine the ²H-enrichment of the precursor pool by measuring the deuterium content in plasma water. This can be done directly or using the acetone exchange method followed by GC-MS analysis.[4][10]
-
Lipid Extraction and Derivatization:
-
Extract total lipids from plasma or tissue homogenates using a standard method like a Folch or Bligh-Dyer extraction.[7]
-
Saponify the lipid extract to release fatty acids from their glycerol backbone.
-
Convert the free fatty acids to fatty acid methyl esters (FAMEs) by incubating with a reagent like 2% sulfuric acid in methanol at 50°C for 2 hours.[4]
-
-
GC-MS Analysis: Analyze the FAMEs using a GC-MS system to measure the mass isotopologue distribution of key fatty acids like palmitate.[4]
-
Calculation: Correct the measured isotopologue distribution for natural abundance of isotopes like ¹³C.[4] Calculate the fractional synthesis rate (FSR) by relating the enrichment in the product (fatty acid) to the stable enrichment in the precursor (body water) over time.[14]
Protocol 2: In Vitro DNL Measurement with ¹³C-Glucose
This protocol is for tracing glucose's contribution to fatty acids in cultured cells.[3]
-
Media Preparation: Prepare cell culture medium (e.g., DMEM) where standard glucose is fully replaced with uniformly labeled [U-¹³C₆]-Glucose. Supplement with 10% dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose and fatty acids.[3]
-
Cell Seeding and Incubation: Seed cells in culture dishes and allow them to adhere. Replace the standard medium with the ¹³C-labeling medium and incubate for a set period (e.g., 24-72 hours) to allow for incorporation of the label into cellular lipids.[3][15]
-
Metabolite Extraction:
-
Derivatization: Dry the lipid extract under a stream of nitrogen. Prepare FAMEs as described in Protocol 1 (Step 5).[3]
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass shift in the fatty acid fragments will indicate the number of ¹³C atoms incorporated from glucose. For example, newly synthesized palmitate (C16) can incorporate up to sixteen ¹³C atoms.[2][3]
-
Calculation and Interpretation:
Conclusion
Validating fatty acid synthesis rates with stable isotope tracers is a robust and highly quantitative methodology. The ²H₂O method offers a convenient and cost-effective way to measure total DNL rates, making it ideal for screening studies and in vivo human experiments.[5][8] In contrast, ¹³C-labeled substrates provide a more detailed view, allowing researchers to trace the flow of carbon from specific precursors into fatty acids, which is essential for dissecting metabolic pathways and understanding the efficacy of drugs that target specific enzymes in the DNL pathway.[2][3] The selection of the appropriate tracer is paramount and should be guided by the specific goals of the research.
References
- 1. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Palmitic Acid-1-13C Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and factors influencing the reproducibility of metabolic tracer studies utilizing palmitic acid-1-13C. We will explore alternative tracers and present supporting data to inform experimental design and data interpretation in the study of fatty acid metabolism.
Introduction to this compound Tracers
Stable isotope-labeled tracers are fundamental tools for investigating the intricate pathways of fatty acid and triglyceride metabolism in vivo.[1] this compound, a non-radioactive labeled fatty acid, allows for the quantification of key metabolic processes such as plasma free fatty acid (FFA) turnover and oxidation.[1][2] The core principle of these studies lies in the assumption that the metabolic fate of the labeled tracer is indistinguishable from its unlabeled counterpart, the "tracee".[1] By introducing a known amount of the tracer and measuring its dilution in the systemic circulation, researchers can calculate the rate of appearance of the endogenous substrate.[2]
Factors Influencing Reproducibility
The reproducibility of studies using this compound is contingent on several critical factors that must be carefully controlled and accounted for in the experimental design and data analysis.
1. Isotopic Steady State: Achieving an isotopic steady state, where the ratio of the tracer to the tracee remains constant over time, is crucial for accurate calculations of substrate flux.[2] For palmitic acid tracers, a continuous intravenous infusion is typically employed, with isotopic equilibrium generally reached within 30-60 minutes.[1]
2. Acetate Correction for 13CO2: A significant challenge in using 13C-labeled fatty acids to measure oxidation is the fixation of 13CO2 in the body's bicarbonate pool and its loss within the tricarboxylic acid (TCA) cycle.[2][3] To correct for this, a separate infusion of 13C-labeled acetate is often performed under similar experimental conditions to determine a correction factor.[2] This adds complexity and potential variability to the study.
3. Choice of a Representative Tracer: While palmitic acid is a commonly used tracer, it is important to recognize that it represents only one of many fatty acids in the plasma FFA pool.[1] Studies have shown that the metabolic behavior and oxidation rates of individual fatty acids can differ significantly.[1] For instance, the oxidation rate of oleate is approximately 20% different from that of palmitate.[1] Therefore, using a single fatty acid tracer may not fully represent the kinetics of the entire FFA pool.[1]
4. Analytical Methodology: The precision and sensitivity of the analytical instruments used to measure isotopic enrichment are paramount. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are commonly employed techniques.[1][2][4] GC-C-IRMS offers higher sensitivity, allowing for the use of lower tracer infusion rates.[1][2]
Comparison with Alternative Tracers
To address some of the limitations of this compound, alternative tracers have been developed and validated.
| Tracer | Principle of Measurement | Advantages | Disadvantages | Key Findings & Reproducibility |
| This compound | Measures the appearance of 13CO2 in breath to determine fatty acid oxidation. | Well-established methodology. | Requires correction for 13CO2 fixation using an acetate infusion, which can introduce variability.[2][5] The recovery of 13C-labeled products in expired CO2 is only 20-30% after a 2-hour infusion.[3] | Uncorrected measurements can be misleading. When corrected with [1-13C]acetate recovery, results show good correlation with other methods.[5] |
| Uniformly Labeled [U-13C]palmitate | All 16 carbon atoms are labeled with 13C. Can be used to measure both FFA turnover and oxidation. | Allows for lower infusion rates when analyzed with highly sensitive methods like GC-C-IRMS.[1][2] | Still requires acetate correction for oxidation measurements. | Provides similar estimates for intramuscular triglyceride fractional synthesis rates as [1-13C]oleate.[6] |
| Deuterated Palmitate (e.g., d31-palmitate) | Measures the appearance of deuterium in body water (urine) to determine fatty acid oxidation. | Eliminates the need for acetate correction due to minimal sequestration of the label in the TCA cycle.[1][5][7] This simplifies the experimental protocol and may improve reproducibility. | The significant increase in mass (>10%) due to the 31 deuterium atoms could potentially lead to isotope effects in vivo, although this has not been definitively shown.[1] | Uncorrected d31-palmitate and acetate-corrected [1-13C]palmitate measurements of fatty acid oxidation during exercise are well-correlated (y=0.96x + 0; P <0.0001).[5] |
Experimental Protocols
Protocol 1: Measurement of Plasma FFA Turnover and Oxidation using [1-13C]palmitate
This protocol is a standard method for assessing whole-body fatty acid metabolism.
1. Tracer Preparation and Infusion:
-
[1-13C]palmitate is complexed with human albumin to ensure solubility in plasma.[2]
-
A continuous intravenous infusion is administered at a rate of approximately 0.03-0.04 µmol per kg per minute.[1]
-
No priming dose is typically necessary due to the rapid turnover of FFA.[1]
2. Blood and Breath Sampling:
-
Arterialized venous blood samples are collected at baseline and at regular intervals during the infusion to measure plasma palmitate concentration and isotopic enrichment.[3]
-
Expired air samples are collected to measure the enrichment of 13CO2 in breath.[3]
3. Acetate Correction:
-
In a separate study under identical conditions, a constant infusion of [1,2-13C]acetate is performed to determine the fractional recovery of 13C in breath CO2.[2] This correction factor is then applied to the palmitate oxidation data.
4. Sample Analysis:
-
Plasma samples are processed to extract and derivatize fatty acids for analysis by GC-MS or GC-C-IRMS to determine the tracer-to-tracee ratio.[4]
-
Breath samples are analyzed by isotope ratio mass spectrometry (IRMS) to measure 13CO2 enrichment.[8]
5. Calculations:
-
Plasma FFA Rate of Appearance (Ra): Ra is calculated using the steady-state isotope dilution equation: Ra = Infusion Rate / (Tracer-to-Tracee Ratio at steady state).[2]
-
Fatty Acid Oxidation: The rate of palmitate oxidation is calculated from the rate of 13CO2 appearance in breath, corrected for background enrichment and the acetate recovery factor.[3]
Protocol 2: Measurement of Dietary Fat Oxidation using d31-palmitate
This protocol offers a simplified approach for outpatient settings.
1. Tracer Administration:
-
d31-palmitate is given orally as part of a liquid meal.[5]
2. Urine Sampling:
-
Urine samples are collected over a defined period (e.g., 9 hours) to measure the enrichment of deuterium in body water.[5]
3. Sample Analysis:
-
The deuterium enrichment in urine is measured using an appropriate analytical method, such as IRMS.
4. Calculations:
-
The cumulative recovery of deuterium in urine is used to calculate the rate of dietary fat oxidation.[5]
Visualizing Metabolic Pathways and Workflows
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity [pubmed.ncbi.nlm.nih.gov]
- 6. Intramuscular fatty acid metabolism evaluated with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
A Comparative Guide to Fatty Acid Metabolism in Different Tissues Using 13C-Palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fatty acid metabolism across key metabolic tissues—skeletal muscle, liver, heart, and adipose tissue—utilizing the stable isotope tracer, 13C-palmitate. By tracing the metabolic fate of this labeled fatty acid, researchers can elucidate the intricate pathways of fatty acid oxidation and storage, offering critical insights for understanding metabolic diseases and developing novel therapeutics.
Quantitative Comparison of 13C-Palmitate Metabolism
The metabolic fate of palmitate varies significantly between tissues, reflecting their distinct physiological roles. The following tables summarize quantitative data from studies using 13C-palmitate to trace its metabolism.
Table 1: Tissue-Specific Distribution and Incorporation of [U-13C]-Palmitate in Fasting Mice
| Parameter | Liver | Skeletal Muscle (Gastrocnemius) |
| Free [U-13C]-Palmitate (nmol/g protein) | 39 ± 12 | 14 ± 4 |
| [U-13C]-Palmitate-derived Acylcarnitines (nmol/g protein) | 0.002 ± 0.001 | 0.95 ± 0.47 |
| [U-13C]-Palmitate incorporated into Triglycerides (nmol/g protein) | 511 ± 160 | Not Detectable |
| [U-13C]-Palmitate incorporated into Phosphatidylcholines (nmol/g protein) | 58 ± 9 | Not Detectable |
Data from a study in 15-hour fasted male C57BL/6N mice, 10 minutes after a bolus injection of [U-13C]-palmitate.[1]
Table 2: Release of 13C-Labeled Oxidation Products from Human Forearm Skeletal Muscle
| Parameter | Healthy Control Subjects |
| 13CO2 Release (% of 13C uptake from labeled palmitate) | 15% |
| 13C-Glutamine Release (% of 13C uptake from labeled palmitate) | 6% |
Data from a study in healthy lean male subjects using the forearm muscle balance technique with a continuous intravenous infusion of [U-13C]palmitate.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of 13C-palmitate tracing studies. Below are key experimental protocols synthesized from various research articles.
In Vivo [U-13C]-Palmitate Infusion Protocol (Human)
-
Subject Preparation: Subjects should fast overnight (at least 12 hours) prior to the study. Antecubital venous catheters are placed in both arms, one for tracer infusion and one for blood sampling.
-
Tracer Preparation: Uniformly labeled [U-13C]-palmitate is complexed to human albumin. The tracer is dissolved in a sterile solution and prepared for intravenous infusion.
-
Priming Dose: A priming dose of NaH13CO3 (e.g., 0.085 mg/kg) is administered to prime the bicarbonate pool, which helps in the accurate measurement of 13CO2 from palmitate oxidation.
-
Constant Infusion: A continuous intravenous infusion of [U-13C]-palmitate is initiated at a constant rate (e.g., 0.011 μmol·kg−1·min−1) using a calibrated infusion pump.[3]
-
Sample Collection:
-
Blood Samples: Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion period. Blood is collected in EDTA-containing tubes and immediately centrifuged to separate plasma.
-
Breath Samples: Breath samples are collected to measure the enrichment of 13CO2 in expired air.
-
-
Sample Analysis:
-
Plasma samples are analyzed for the concentration and 13C-enrichment of palmitate and its metabolites (e.g., acylcarnitines, amino acids) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Breath samples are analyzed for their 13C/12C ratio using isotope ratio mass spectrometry (IRMS).
-
In Vivo [U-13C]-Palmitate Bolus Injection Protocol (Mice)
-
Animal Preparation: Male C57BL/6N mice are fasted for a specified period (e.g., 15 hours).[1]
-
Tracer Administration: A bolus of [U-13C]-palmitate (e.g., 20 nmol/kg body weight) is injected into the caudal vein of anesthetized mice.[1]
-
Tissue Collection: After a specific time point (e.g., 10 minutes), blood is collected, and tissues of interest (liver, skeletal muscle, heart, adipose tissue) are rapidly excised, freeze-clamped in liquid nitrogen, and stored at -80°C for subsequent analysis.[1]
-
Metabolite Extraction and Analysis: Lipids, acylcarnitines, and free fatty acids are extracted from plasma and tissue homogenates. The extracts are then analyzed by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to determine the concentration and enrichment of [U-13C]-palmitate-derived metabolites.[1]
Visualizing Metabolic Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of fatty acid metabolism using 13C-palmitate.
References
Tracing the Path of a Key Fatty Acid: A Comparative Review of Palmitic Acid-1-13C Applications in Disease Models
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of fatty acids is paramount to unraveling the mechanisms of various diseases. Palmitic acid-1-13C, a stable isotope-labeled tracer, has emerged as a powerful tool to non-invasively track the fate of palmitic acid in vivo, providing critical insights into metabolic dysregulation in conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and mitochondrial fatty acid oxidation disorders. This guide offers a comprehensive comparison of the applications of this compound in various disease models, supported by experimental data and detailed protocols.
Unveiling Metabolic Aberrations: Key Applications and Findings
This compound allows for the precise measurement of several key metabolic processes, including fatty acid turnover, oxidation, and incorporation into complex lipids. By tracing the journey of the 13C label, researchers can quantify the rate at which palmitic acid is released into and cleared from the plasma, how efficiently it is burned for energy (oxidation), and the extent to which it is stored in triglycerides and other lipid species.
Studies utilizing this tracer have revealed significant metabolic differences between healthy individuals and those with metabolic diseases. For instance, in subjects with type 2 diabetes, the handling of fatty acids by skeletal muscle is markedly different. While healthy individuals readily oxidize a portion of the palmitate taken up by their muscles, releasing it as 13CO2, this process is significantly blunted in individuals with type 2 diabetes, indicating impaired fatty acid oxidation.[1] Similarly, patients with NAFLD exhibit a notable decrease in the oxidation of orally ingested palmitic acid compared to healthy controls, suggesting a reduced capacity to utilize dietary fats for energy.
Quantitative Insights: Comparing Palmitic Acid Metabolism Across Disease Models
The following tables summarize key quantitative findings from studies that have employed this compound and its uniformly labeled counterpart, [U-13C]palmitate, to investigate metabolic alterations in different disease states.
| Disease Model | Key Metabolic Parameter | Finding in Disease State | Control/Healthy State | Reference |
| Type 2 Diabetes | Release of 13C-labeled oxidation products from skeletal muscle (% of [U-13C]palmitate uptake) | No detectable release of 13CO2 | 15% released as 13CO2 | [1] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Cumulative Percent Dose Recovered (CPDR) of orally ingested [1-13C]palmitic acid over 6 hours | 9.5 ± 2.4% | 13.1 ± 3.7% | [2] |
| Mitochondrial Fatty Acid Oxidation Disorders (MADM) | 1-13C Palmitic acid oxidation (% of controls) | Ranged from 33% to 66% depending on carnitine supplementation | 100% | [3] |
| Fasting Mice (Liver vs. Muscle) | Incorporation of [U-13C]-palmitate into triglycerides (nmol/g protein) | 511 ± 160 (Liver) | Not reported for muscle | [4] |
| Fasting Mice (Liver vs. Muscle) | Incorporation of [U-13C]-palmitate into acylcarnitines (nmol/g protein) | 0.002 ± 0.001 (Liver) | 0.95 ± 0.47 (Muscle) | [4] |
A Look at the Alternatives: Other Tracers in Metabolic Research
While this compound is a valuable tool, other tracers are also employed to study fatty acid metabolism.
| Tracer | Advantages | Disadvantages | Typical Application |
| [1-14C]palmitic acid | High sensitivity | Radioactive, limiting human use | Preclinical studies of fatty acid oxidation |
| Deuterium-labeled palmitate (e.g., d31-palmitate) | No need for acetate correction for CO2 recovery, suitable for outpatient settings | May have different metabolic handling compared to native palmitate in some pathways | Measuring dietary fat oxidation during exercise |
| [1-13C]oleate | Allows for comparison of metabolic fate of different fatty acids | Similar to 13C-palmitate | Investigating the metabolism of unsaturated fatty acids |
| [1,2-13C]acetate | Measures de novo lipogenesis (the synthesis of new fatty acids) | Indirectly measures palmitate synthesis | Quantifying the contribution of de novo lipogenesis to VLDL-triglyceride production |
A study comparing d31-palmitate and [1-13C]palmitate for measuring fatty acid oxidation during exercise found that the cumulative recovery of d31-palmitate in urine was 10.6 ± 3%, while the recovery of [1-13C]palmitate in breath was 5.6 ± 2%.[5] However, after correcting the 13C data with [1-13C]acetate recovery (54 ± 4%), the results from both tracers were well-correlated, indicating that d31-palmitate is a valid alternative for certain applications.[5]
Under the Hood: Key Experimental Protocols
The successful application of this compound relies on meticulous experimental design and execution. Below are detailed methodologies for two common experimental approaches.
Protocol 1: Intravenous Infusion of [U-13C]-Palmitate for Measuring Fatty Acid Metabolism in Skeletal Muscle
Objective: To quantify the uptake and oxidation of palmitic acid in skeletal muscle. This protocol is based on studies investigating metabolic differences in type 2 diabetes.[1]
Tracer Preparation and Infusion:
-
Uniformly labeled potassium [U-13C]-palmitate is dissolved in a chloroform/methanol solution, dried under nitrogen, and then suspended in a heated albumin solution.
-
The suspension is sonicated until clear, diluted to the final desired concentration, and filter-sterilized.
-
Following a baseline blood sample, a bolus of the [U-13C]-palmitate tracer is administered intravenously to rapidly achieve isotopic equilibrium.
-
This is immediately followed by a continuous infusion at a constant rate for the duration of the experiment (e.g., 2 hours).
Sample Collection and Analysis:
-
Blood samples are collected at regular intervals from an arterial line to measure plasma palmitate concentration and 13C enrichment.
-
For studies involving muscle metabolism, blood is also sampled from a vein draining the muscle bed of interest (e.g., the forearm).
-
Breath samples are collected to measure the enrichment of 13CO2, an indicator of fatty acid oxidation.
-
Plasma fatty acids are extracted, derivatized, and their 13C enrichment is determined using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS).
-
Breath 13CO2 enrichment is measured using isotope ratio mass spectrometry.
Protocol 2: Oral Administration and Breath Test for Measuring Whole-Body Fatty Acid Oxidation
Objective: To assess the overall rate of dietary palmitic acid oxidation. This protocol is relevant for studies in conditions like NAFLD and mitochondrial fatty acid oxidation disorders.[2][3]
Tracer Administration:
-
Following an overnight fast, subjects ingest a liquid test meal containing a known amount of [1-13C]palmitic acid (e.g., 10 mg/kg body weight).
Sample Collection and Analysis:
-
Breath samples are collected at baseline and at regular intervals (e.g., every 30-60 minutes) for several hours post-ingestion (e.g., 6 hours).
-
The 13CO2/12CO2 ratio in the expired air is measured using an isotope ratio mass spectrometer.
-
The rate of 13CO2 appearance is used to calculate the cumulative percent dose of the 13C label recovered over the study period, which reflects the extent of palmitic acid oxidation.
-
In some protocols, a separate breath test with [1-13C]acetate is performed to correct for the retention of 13C in the body's bicarbonate pools.
Visualizing the Pathways and Processes
To better understand the metabolic journey of palmitic acid and the experimental approaches to trace it, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Metabolic fate of this compound within a cell.
Caption: General experimental workflow for in vivo metabolic tracing.
References
- 1. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary fatty acid oxidation is decreased in non-alcoholic fatty liver disease: A palmitate breath test study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo stable isotope studies in three patients affected with mitochondrial fatty acid oxidation disorders: limited diagnostic use of 1-13C fatty acid breath test using bolus technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stable Isotopes vs. Radioactive Tracers in Lipid Metabolism Research: A Comparative Guide
In the dynamic field of lipid metabolism research, tracers are indispensable tools for elucidating the complex pathways of lipid synthesis, transport, and breakdown. For decades, radioactive isotopes have been the gold standard; however, the emergence of stable isotope labeling, coupled with advancements in mass spectrometry, has provided a safer and often more powerful alternative. This guide offers a detailed comparison of stable isotopes and radioactive tracers, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their lipid metabolism studies.
At a Glance: Key Advantages of Stable Isotopes
Stable isotopes offer several significant advantages over their radioactive counterparts, primarily centered around safety, experimental flexibility, and the richness of data they can provide. The non-radioactive nature of stable isotopes eliminates the risks of radiation exposure, making them suitable for studies in all populations, including children and pregnant women.[1] This safety profile also negates the need for specialized handling, licensing, and costly radioactive waste disposal, streamlining experimental workflows and reducing long-term costs.[2]
From an experimental design perspective, stable isotopes allow for long-term and repeated studies in the same subjects, which is often not feasible with radioactive tracers due to cumulative radiation exposure.[3] Furthermore, the use of mass spectrometry for detection enables the simultaneous administration of multiple different stable isotope tracers, allowing for the concurrent investigation of several metabolic pathways within a single experiment.[3] This multiplexing capability significantly enhances data output from a single study.
One of the most powerful analytical advantages of stable isotopes is the ability to measure both the labeled tracer and the unlabeled endogenous compound (tracee) simultaneously and with high precision using mass spectrometry.[3] This provides a highly accurate determination of isotopic enrichment and detailed information on the distribution of the isotope within a molecule, offering deeper insights into metabolic fluxes and pathways.[4]
Quantitative Performance Comparison
The choice between a stable isotope and a radioactive tracer often depends on the specific requirements of the experiment, such as the need for high sensitivity versus detailed metabolic information. The following table provides a quantitative comparison of the most commonly used isotopes in lipid metabolism research.
| Feature | Stable Isotopes (e.g., ²H, ¹³C) | Radioactive Tracers (e.g., ³H, ¹⁴C) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Scintillation Counting, Autoradiography |
| Sensitivity | Lower; requires higher enrichment levels. NMR sensitivity is inherently low.[4] | Higher; can detect very small quantities of labeled molecules.[4] |
| Resolution | High; MS provides mass isotopomer distribution, and NMR provides positional information.[4] | Lower; typically measures total radioactivity in a sample.[4] |
| Safety | Non-radioactive, posing no radiation risk.[4] Ideal for human studies.[5][6] | Radioactive, requiring specialized handling, licensing, and disposal procedures.[7] Use in humans is restricted.[4] |
| Information Richness | High; provides detailed information on metabolic pathways and flux analysis.[4] | Moderate; primarily provides information on substrate-to-product conversion.[8] |
| Cost | Labeled compounds can be expensive, and instrumentation (MS, NMR) is a significant investment.[2][9] | Labeled compounds can be less expensive, but costs for radioactive handling, safety compliance, and disposal are high.[2][10] |
| In Vivo Human Studies | Generally permissible and widely used.[4][5][6] | Restricted due to radioactivity.[4] |
| Sample Preparation | Can be complex, often requiring derivatization for GC-MS analysis.[2] | Relatively straightforward for scintillation counting.[2] |
Experimental Protocols: Tracing Lipid Metabolism with Stable Isotopes
The following are detailed methodologies for key experiments in lipid metabolism utilizing stable isotope tracers.
Protocol 1: Measurement of De Novo Lipogenesis (DNL) using [¹³C₆]-Glucose
This protocol outlines the steps to quantify the synthesis of new fatty acids from a glucose precursor in a cell culture system.[11]
-
Cell Culture and Isotopic Labeling:
-
Culture adherent mammalian cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a glucose-free medium containing [U-¹³C₆]-glucose.
-
Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into newly synthesized fatty acids and to reach isotopic steady state.
-
-
Cell Harvesting and Lipid Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract total lipids using a methyl tert-butyl ether (MTBE)-based method.
-
Collect the upper organic phase containing the lipids.
-
-
Saponification and Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Saponify the lipids by adding a methanolic potassium hydroxide solution and heating to release the fatty acids from complex lipids.
-
Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by adding a reagent such as boron trifluoride-methanol and heating.
-
-
GC-MS Analysis:
-
Reconstitute the FAMEs in a suitable solvent (e.g., hexane).
-
Inject the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
The GC will separate the different FAMEs, and the MS will detect the mass-to-charge ratio of each, allowing for the determination of the mass isotopologue distribution and the extent of ¹³C incorporation.
-
-
Data Analysis:
-
Calculate the fractional contribution of glucose-derived carbons to each fatty acid by analyzing the mass isotopologue distribution.
-
Determine the rate of DNL based on the enrichment of the precursor pool and the product.
-
Protocol 2: Quantification of VLDL-Triglyceride Kinetics
This protocol describes a primed, constant infusion method to determine the secretion and clearance rates of Very-Low-Density Lipoprotein (VLDL)-triglycerides in vivo.[7][12]
-
Tracer Preparation and Infusion:
-
Prepare a sterile solution of a stable isotope-labeled glycerol (e.g., [²H₅]-glycerol) or a labeled fatty acid (e.g., [¹³C₁]-palmitate) bound to albumin.
-
Administer a priming bolus dose of the tracer intravenously to rapidly achieve isotopic steady state, followed by a continuous infusion for a set period (e.g., 6-8 hours).
-
-
Blood Sampling:
-
Collect blood samples at regular intervals throughout the infusion period into EDTA-containing tubes.
-
Immediately place the samples on ice and centrifuge to separate the plasma.
-
-
VLDL Isolation and Lipid Extraction:
-
Isolate the VLDL fraction from the plasma using ultracentrifugation.
-
Extract the total lipids from the VLDL fraction using a chloroform/methanol extraction method (e.g., Folch or Bligh-Dyer).
-
-
Sample Preparation for GC-MS:
-
Isolate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction.
-
Transesterify the triglycerides to FAMEs and isolate the glycerol.
-
Derivatize the glycerol and FAMEs for GC-MS analysis.
-
-
GC-MS Analysis and Calculation:
-
Analyze the isotopic enrichment of the tracer in the plasma (precursor pool) and in the VLDL-triglyceride components (product pool) using GC-MS.
-
Calculate the fractional turnover rate (FTR) of VLDL-triglycerides by fitting the enrichment data to a compartmental model.
-
The VLDL-triglyceride secretion rate is calculated as the FTR multiplied by the VLDL-triglyceride pool size (concentration x plasma volume).[13]
-
Visualizing Metabolic Pathways and Experimental Workflows
De Novo Lipogenesis Pathway
The following diagram illustrates the key steps in the de novo lipogenesis pathway, where acetyl-CoA is converted into fatty acids.
Caption: Key steps of the de novo lipogenesis pathway.
Experimental Workflow for Stable Isotope-Based Lipidomics
This diagram outlines a typical experimental workflow for a lipidomics study using stable isotope tracers.
Caption: A typical experimental workflow for stable isotope-based lipidomics.
Conclusion
Stable isotope tracers, in conjunction with mass spectrometry, have become a cornerstone of modern lipid metabolism research. Their inherent safety, experimental flexibility, and the detailed metabolic information they provide offer significant advantages over traditional radioactive tracers. While radioactive tracers still hold a niche in applications requiring the highest sensitivity, the breadth and depth of data achievable with stable isotopes make them the superior choice for the majority of lipid metabolism studies, particularly those involving human subjects. By carefully selecting the appropriate tracer and employing robust experimental protocols, researchers can continue to unravel the complexities of lipid metabolism in health and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medium.com [medium.com]
- 3. mdpi.com [mdpi.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. sketchviz.com [sketchviz.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. VLDL Triglyceride Kinetics in Lean, Overweight, and Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. marketgrowthreports.com [marketgrowthreports.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excess Triglycerides in Very Low-Density Lipoprotein (VLDL) Estimated from VLDL-Cholesterol could be a Useful Biomarker of Metabolic Dysfunction Associated Steatotic Liver Disease in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Palmitic Acid-1-13C Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental results and methodologies for the analysis of Palmitic acid-1-13C, a crucial tracer in metabolic research. The information presented is synthesized from various analytical studies to offer a comprehensive overview for researchers designing and evaluating their own experiments.
Data Presentation: A Comparative Overview of Analytical Methods
The accurate quantification of this compound is paramount for reliable metabolic flux analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms. The choice of internal standard is critical for method performance. Below is a summary of typical quantitative performance data for different analytical approaches.
| Validation Parameter | Method 1: Stable Isotope-Labeled Internal Standard (e.g., Palmitic Acid-d31) | Method 2: Structural Analog Internal Standard (e.g., Heptadecanoic Acid) | Method 3: External Standard (No Internal Standard) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~0.5 ng/mL | ~1 ng/mL |
| Matrix Effect | Minimal | Moderate | Significant |
This data is a synthesized representation based on typical performance characteristics reported in the literature. Actual performance may vary based on the specific matrix and instrumentation.
The use of a stable isotope-labeled internal standard, such as deuterated palmitic acid, is considered the "gold standard" in quantitative mass spectrometry.[1] Its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations during sample preparation, injection, and ionization.[1]
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible research. Below are summarized methodologies for tracer studies involving this compound.
Protocol 1: In Vivo Tracer Infusion in Animal Models
This protocol is based on studies investigating fatty acid metabolism in vivo.[2][3]
1. Tracer Preparation and Infusion:
-
Uniformly labeled potassium [U-13C]-palmitate or specifically labeled this compound is prepared in a solution with fatty acid-free albumin.
-
The tracer solution is filter-sterilized before infusion.
-
Animals are typically fasted for a set period before the experiment.
-
Anesthesia, such as pentobarbital, may be administered.
-
A bolus of the tracer may be administered, followed by a continuous infusion to achieve isotopic steady state.[2]
2. Sample Collection:
-
Blood samples are collected at regular intervals from a catheterized vein (e.g., saphenous or tail vein).[2]
-
Plasma is separated by centrifugation for subsequent analysis.
-
At the end of the infusion period, tissue samples (e.g., liver, muscle) can be collected after euthanasia.[2][3]
3. Sample Preparation for Analysis:
-
Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system such as a mixture of methyl tert-butyl ether (MTBE) and methanol.[1]
-
Derivatization: For GC-MS analysis, fatty acids are often converted to their more volatile fatty acid methyl esters (FAMEs).[4]
-
Internal Standard Spiking: An internal standard is added to the sample before extraction to correct for analytical variability.[1][4]
4. Analytical Instrumentation:
-
GC-MS: A common technique for the analysis of FAMEs. Selected ion monitoring (SIM) is used to monitor the ions corresponding to the labeled and unlabeled palmitate.[5][6]
-
LC-MS/MS: Offers high sensitivity and specificity for the analysis of fatty acids without derivatization. Multiple reaction monitoring (MRM) is typically used for quantification.[2]
-
Isotope Ratio Mass Spectrometry (IRMS): Used for highly sensitive measurement of 13C enrichment, particularly in expired CO2 for oxidation studies.[7][8]
Visualization of Key Processes
Metabolic Fate of this compound
This compound, once it enters a cell, can be directed into several key metabolic pathways. The primary fates are activation to Palmitoyl-CoA, followed by either mitochondrial β-oxidation for energy production or esterification for storage as triglycerides.[9] The 13C label can be tracked as it moves through these pathways.
Caption: Metabolic pathways of this compound.
General Experimental Workflow for this compound Tracer Studies
The workflow for a typical tracer study using this compound involves several distinct stages, from initial tracer administration to final data analysis.
Caption: General workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid 13C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. This compound | 57677-53-9 | Benchchem [benchchem.com]
Decoding Metabolic Networks: A Comparative Guide to Positional Isotope Labeling
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The elucidation of metabolic pathways is fundamental to understanding cellular function, disease pathogenesis, and drug action. While several techniques can identify the presence of metabolites, confirming the precise flow of atoms through a network—the metabolic flux—requires more sophisticated approaches. Positional isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has emerged as a powerful tool for unambiguously tracing metabolic routes and quantifying flux.[1][2][3]
This guide provides an objective comparison of positional isotope labeling with alternative methods for metabolic pathway confirmation, supported by experimental principles and data interpretation strategies.
The Power of Position: How Isotope Labeling Works
Isotopic labeling involves introducing a substrate into a biological system where one or more atoms have been replaced by a heavier, stable isotope (e.g., ¹³C instead of ¹²C).[1] Cells metabolize this "labeled" substrate, and the isotope gets incorporated into downstream metabolites. By analyzing the mass and, crucially, the specific position of these isotopic labels in the product molecules, researchers can deduce the active metabolic pathways.[1][4]
This technique's strength lies in its ability to distinguish between alternative pathways that may produce the same end-product but through different atomic rearrangements.[5] For example, using specifically labeled glucose, such as [1,2-¹³C₂]glucose, can help quantify the split ratio between glycolysis and the pentose phosphate pathway (PPP), as each pathway results in a unique labeling pattern in downstream metabolites like pyruvate.[5][6]
A typical workflow for a positional isotope labeling experiment involves several key stages, from substrate selection to data analysis.
Comparison of Pathway Confirmation Methods
Positional isotope labeling offers high-resolution insights but is one of several tools available. The choice of method depends on the specific research question, available resources, and the complexity of the system under study.
| Feature | Positional Isotope Labeling (e.g., ¹³C-MFA) | Traditional Metabolomics (Untargeted) | Gene Knockout / RNAi | Enzyme Assays |
| Primary Output | Atom-level transitions, pathway activity, and metabolic flux rates.[2][3] | Relative or absolute concentrations of many metabolites. | Phenotypic changes, metabolite accumulation/depletion. | In vitro activity of a specific enzyme. |
| Resolution | High (atomic level). Can distinguish between isomers and isotopomers.[4][7] | Medium (metabolite level). Cannot resolve pathway dynamics. | Low (pathway/organism level). Effects can be indirect. | High (single enzyme level). Lacks network context. |
| Information Type | Dynamic (flux, flow).[8] | Static (snapshot). | Indirect (functional necessity). | Mechanistic (potential activity). |
| Experimental Complexity | High. Requires specialized labeled substrates and complex data analysis.[5] | Moderate. Requires robust extraction and analytical methods. | High. Requires genetic manipulation and validation. | Low to Moderate. Requires purified enzyme or specific lysate conditions. |
| Cost | High (labeled substrates are expensive). | Moderate to High. | High. | Low. |
| Typical Use Case | Quantifying the contribution of converging pathways (e.g., Glycolysis vs. PPP).[5] | Identifying broad metabolic changes in response to stimuli. | Validating the necessity of a specific gene for a metabolic function. | Measuring the kinetic properties of a single, isolated enzyme. |
Experimental Protocol: A Closer Look
Confirming a metabolic pathway using positional isotope labeling requires meticulous experimental design and execution. The following provides a generalized protocol for a cell culture-based experiment.
Objective: To determine the relative activity of two converging metabolic pathways.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Positional isotope-labeled substrate (e.g., [1,2-¹³C₂]glucose)
-
Unlabeled glucose (for control cultures)
-
Methanol, water, and chloroform (for extraction)
-
LC-MS or GC-MS system
Methodology:
-
Cell Seeding and Growth: Culture cells to the mid-logarithmic growth phase in standard medium to ensure consistent metabolic activity.[9]
-
Isotope Labeling: Replace the standard medium with a medium containing the ¹³C-labeled substrate at a known concentration. The duration of labeling is critical; it must be long enough to approach isotopic steady state for the metabolites of interest but short enough to avoid cytotoxic effects.[10][11] Pilot studies are often necessary to determine the optimal time.[10]
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution to halt enzymatic activity.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation (e.g., using a chloroform/methanol/water system) to isolate polar metabolites.[12]
-
-
Sample Analysis:
-
Dry the polar metabolite fraction under a stream of nitrogen and reconstitute it in a suitable solvent for analysis.
-
Analyze the sample using LC-MS or GC-MS to separate and detect the metabolites.[9] The mass spectrometer measures the mass-to-charge ratio of the metabolites and their fragments, revealing the mass isotopomer distribution (MID)—the proportion of molecules with zero, one, two, or more ¹³C atoms.[13]
-
-
Data Analysis:
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Use the corrected MIDs of key downstream metabolites to infer the activity of upstream pathways. This often involves computational modeling to fit the experimental data to a known metabolic network map.[5]
-
Case Study: Distinguishing Glycolysis Pathways
A classic application of positional isotope labeling is distinguishing between the Embden-Meyerhof-Parnas (EMP) pathway of glycolysis and the Entner-Doudoroff (ED) pathway, both of which convert glucose to pyruvate.
Consider an experiment using [1-¹³C]glucose . The ¹³C label is on the first carbon atom of the glucose molecule.
-
EMP Pathway: In the EMP pathway, the 6-carbon glucose is cleaved into two 3-carbon molecules of glyceraldehyde-3-phosphate (G3P). The C1 of glucose becomes the C3 of one G3P molecule. This ultimately leads to the formation of [3-¹³C]pyruvate .
-
ED Pathway: In the ED pathway, a different cleavage mechanism results in the C1 of glucose being lost as CO₂. The remaining carbons form pyruvate, which will be unlabeled .
By measuring the labeling pattern of pyruvate, one can determine which pathway is active. The presence of [3-¹³C]pyruvate confirms EMP activity, while its absence and the presence of only unlabeled pyruvate would suggest the ED pathway is dominant.
The table below summarizes the expected quantitative results from mass spectrometry analysis of pyruvate in this hypothetical experiment.
| Pathway Model | Expected Mass Isotopomer | % Abundance of M+1 Pyruvate |
| 100% EMP Pathway | [3-¹³C]Pyruvate | ~50% (as one glucose yields two pyruvate molecules) |
| 100% ED Pathway | Unlabeled Pyruvate | 0% |
| 50/50 EMP & ED Mix | Mix of Unlabeled & [3-¹³C]Pyruvate | ~25% |
By combining different positionally labeled tracers, researchers can build a highly detailed map of cellular metabolism, offering unparalleled insight into the operational logic of biological systems.[4][6] This makes positional isotope labeling an indispensable technique in modern systems biology, drug discovery, and metabolic engineering.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Palmitic Acid-1-13C
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Palmitic acid-1-13C, a stable isotope-labeled fatty acid crucial for metabolic research. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your experimental outcomes.
I. Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended personal protective equipment.[1][2][3][4]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves. For extended contact or spill cleanup, consider butyl rubber gloves.[5] | Protects against skin irritation.[3] Gloves should be inspected before use and disposed of properly after handling.[6] |
| Eye Protection | Safety glasses with side shields or safety goggles.[1][2][4] | Prevents eye irritation from dust or splashes.[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher should be used when handling the powder outside of a containment device or if dust formation is likely.[1][2][4] | Palmitic acid can cause respiratory irritation.[3] |
| Body Protection | A standard laboratory coat should be worn. | Protects clothing and skin from contamination. |
II. Hazard Identification and Immediate First Aid
This compound is classified as a combustible solid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Understanding these hazards is the first step in safe handling.
| Hazard | Description |
| Skin Contact | Causes skin irritation.[3] |
| Eye Contact | Causes serious eye irritation.[3] |
| Inhalation | May cause respiratory irritation.[3] |
| Ingestion | While not a primary route of occupational exposure, ingestion should be avoided. |
| Fire Hazard | Classified as a combustible solid.[1][2] |
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3][6] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][5] |
| Inhalation | Move the person to fresh air.[6][7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7] |
| Ingestion | Rinse mouth with water.[6] Do not induce vomiting. Seek medical attention if you feel unwell.[7] |
III. Operational Plan: A Step-by-Step Workflow for Handling
A structured workflow is essential to minimize risks and ensure procedural consistency. The following diagram outlines the key steps for handling this compound from receipt to disposal.
IV. Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
Solid Waste: Unused this compound, and any grossly contaminated items (e.g., weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Consult Local Regulations: Always consult your institution's EHS guidelines and local hazardous waste regulations for specific disposal requirements.[7]
-
Container Management: Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept closed except when adding waste.
-
Labeling: All waste containers must be accurately labeled with the full chemical name (this compound) and the appropriate hazard warnings.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
While this compound is a stable isotope and not radioactive, it is still a chemical and must be disposed of as chemical waste. The isotopic label does not typically alter the chemical's hazardous properties or disposal requirements.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their studies, contributing to advancements in science and medicine while maintaining a secure and compliant laboratory environment.
References
- 1. This compound 99 atom % 13C | 57677-53-9 [sigmaaldrich.com]
- 2. This compound 13C 99atom 57677-53-9 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. agilent.com [agilent.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
